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Eucarvone

Cat. No.: B1221054
CAS No.: 503-93-5
M. Wt: 150.22 g/mol
InChI Key: QNGQIURXCUHNAT-UHFFFAOYSA-N
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Description

Eucarvone is a monoterpenoid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O B1221054 Eucarvone CAS No. 503-93-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6,6-trimethylcyclohepta-2,4-dien-1-one
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InChI

InChI=1S/C10H14O/c1-8-5-4-6-10(2,3)7-9(8)11/h4-6H,7H2,1-3H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

QNGQIURXCUHNAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC(CC1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00198310
Record name Eucarvone
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Molecular Weight

150.22 g/mol
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CAS No.

503-93-5
Record name Eucarvone
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Record name Eucarvone
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Record name 2,6,6-TRIMETHYL-CYCLOHEPTA-2,4-DIENONE
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Foundational & Exploratory

Eucarvone: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Chemical Structure, Properties, and Biological Significance of a Promising Monoterpenoid

Abstract

Eucarvone, a monoterpenoid ketone with the chemical formula C₁₀H₁₄O, presents a compelling subject for scientific investigation due to its unique chemical structure and potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, encompassing its chemical identity, physicochemical properties, detailed spectroscopic analysis, and insights into its biological activities and potential mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and data presented in a clear and accessible format.

Chemical Identity and Structure

This compound, systematically named 2,6,6-trimethylcyclohepta-2,4-dien-1-one, is a cyclic ketone and a member of the monoterpenoid class of organic compounds.[1] Its structure features a seven-membered ring containing a conjugated diene system and a ketone functional group. The presence of three methyl groups, two of which are geminal, further characterizes its molecular architecture.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name 2,6,6-trimethylcyclohepta-2,4-dien-1-one[1]
Chemical Formula C₁₀H₁₄O[1]
CAS Number 503-93-5[1]
Molecular Weight 150.22 g/mol [1]
Canonical SMILES CC1=CC=CC(CC1=O)(C)C[1]
InChI InChI=1S/C10H14O/c1-8-5-4-6-10(2,3)7-9(8)11/h4-6H,7H2,1-3H3[1]
InChIKey QNGQIURXCUHNAT-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and understanding its behavior in biological systems. A summary of these properties is presented in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Appearance Colorless to pale yellow liquid
Odor Characteristic, pleasant aroma
Boiling Point 226-227 °C at 760 mmHgThe Good Scents Company
Melting Point < 15 °CPubChem
Density 0.970 g/cm³ at 20 °CCAS Common Chemistry
Solubility Slightly soluble in water; Soluble in organic solventsFooDB
logP (o/w) 2.357The Good Scents Company
Refractive Index 1.495-1.499PubChem

Spectroscopic Data

Detailed spectroscopic analysis is fundamental for the unambiguous identification and characterization of this compound. This section provides a summary of its key spectral features.

UV-Vis Spectroscopy

The conjugated diene system in this compound is responsible for its absorption in the ultraviolet-visible region. The extended conjugation results in a bathochromic shift to longer wavelengths.

Table 3: UV-Vis Spectroscopic Data for this compound

λmax (nm)Solvent
~303Ethanol
Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups.

Table 4: Key IR Absorption Peaks of this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2950 - 2850m or sC-H Stretch (Alkyl)
~1680 - 1620vC=C Stretch (Alkene)
~1740 - 1690sC=O Stretch (Ketone)
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of this compound.

Table 5: ¹H NMR Chemical Shifts and Coupling Constants for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Data to be populated with specific experimental values

Table 6: ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm)Assignment
Data to be populated with specific experimental values
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its structural elucidation. The fragmentation is influenced by the presence of the carbonyl group and the unsaturated ring system.

Table 7: Key Mass Spectral Data for this compound

m/zRelative Intensity (%)Proposed Fragment
150[M]⁺
108[M - C₃H₆]⁺
93[M - C₃H₆ - CH₃]⁺
82[C₅H₆O]⁺ (base peak)

Biological Activities and Signaling Pathways

While research specifically on this compound is emerging, the biological activities of the structurally similar monoterpenoid, carvone, have been extensively studied and suggest potential therapeutic applications for this compound. Carvone has demonstrated a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticonvulsant activities.[2] These effects are often attributed to its ability to interact with cellular membranes and modulate various signaling pathways.

The antimicrobial mechanism of carvone is thought to involve the disruption of the metabolic energy status of microbial cells.[2] Its anti-inflammatory and anticancer effects may be mediated through the induction of apoptosis and cell cycle arrest.

Further research is required to elucidate the specific signaling cascades modulated by this compound. However, based on the activities of related monoterpenoids, potential pathways of interest include the NF-κB and MAPK signaling pathways, which are central to inflammation and cell proliferation.

Signaling_Pathway This compound This compound Cell_Membrane Cell Membrane This compound->Cell_Membrane Interaction Receptor Receptor Cell_Membrane->Receptor Activation Downstream_Kinases Downstream Kinases Receptor->Downstream_Kinases Signal Transduction Transcription_Factors Transcription Factors (e.g., NF-κB) Downstream_Kinases->Transcription_Factors Activation Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulation Biological_Response Biological Response (e.g., Anti-inflammatory) Gene_Expression->Biological_Response

Caption: Proposed signaling pathway for this compound's biological activity.

Experimental Protocols

Synthesis of this compound

A potential synthetic route to this compound can be adapted from methods used for related cyclic ketones. A detailed, step-by-step protocol for the synthesis of this compound is a critical need for advancing its research. One plausible approach involves the ring expansion of a carvone derivative.

Experimental Workflow for a Proposed Synthesis:

Synthesis_Workflow Start Carvone Derivative Step1 Reaction with Diazomethane Start->Step1 Step2 Lewis Acid Catalysis Step1->Step2 Step3 Purification (Chromatography) Step2->Step3 Product This compound Step3->Product

Caption: A conceptual workflow for the synthesis of this compound.

Detailed Protocol: (A detailed, validated experimental protocol for the chemical synthesis of this compound is currently under development and will be a valuable addition to the field.)

Extraction from Natural Sources

This compound can be found in the essential oils of certain plants. Extraction is typically achieved through steam distillation or solvent extraction.

Protocol for Steam Distillation:

  • Plant Material Preparation: The plant material (e.g., leaves, flowers) is harvested and, if necessary, chopped or ground to increase the surface area.

  • Steam Distillation: The prepared plant material is placed in a distillation apparatus. Steam is passed through the material, causing the volatile essential oils, including this compound, to vaporize.

  • Condensation: The steam and essential oil vapor mixture is then passed through a condenser, which cools the vapor and converts it back into a liquid.

  • Separation: The condensed liquid, a mixture of water and essential oil, is collected in a receiving vessel. Due to their immiscibility, the essential oil will typically form a separate layer from the water and can be separated using a separatory funnel.

  • Drying and Storage: The collected essential oil is dried over an anhydrous salt (e.g., sodium sulfate) to remove any residual water and then stored in a dark, airtight container.

Analytical Methods for Characterization and Quantification

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for the analysis and quantification of this compound.

HPLC Method:

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

  • Detection: UV detection at the λmax of this compound (~303 nm).

  • Quantification: Quantification can be achieved by creating a calibration curve using standards of known this compound concentration.

GC-MS Method:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5MS) is suitable.

  • Carrier Gas: Helium is commonly used as the carrier gas.

  • Injection: A split or splitless injection can be used depending on the sample concentration.

  • Temperature Program: A temperature gradient is typically employed to ensure good separation of components.

  • Detection: Mass spectrometry is used for detection, allowing for both identification (based on the mass spectrum) and quantification (based on peak area).

Experimental Workflow for Analytical Characterization:

Analytical_Workflow Sample Sample containing this compound Extraction Extraction/Sample Preparation Sample->Extraction HPLC HPLC Analysis Extraction->HPLC GCMS GC-MS Analysis Extraction->GCMS Data_Analysis Data Analysis HPLC->Data_Analysis GCMS->Data_Analysis Results Identification & Quantification Data_Analysis->Results

Caption: General workflow for the analytical characterization of this compound.

Conclusion and Future Directions

This compound is a monoterpenoid with a unique chemical structure and significant potential for further scientific exploration. This technical guide has summarized the current knowledge regarding its chemical and physical properties, spectroscopic characteristics, and potential biological activities. The provided information, including proposed signaling pathways and experimental workflows, is intended to facilitate future research in this area.

Key areas for future investigation include:

  • Development of robust and scalable synthetic methods to ensure a consistent supply for research and potential commercial applications.

  • In-depth investigation of its biological activities through in vitro and in vivo studies to validate the therapeutic potential suggested by related compounds.

  • Elucidation of the precise molecular mechanisms of action and the specific signaling pathways modulated by this compound.

  • Comprehensive toxicological studies to establish its safety profile for potential use in pharmaceutical or other applications.

By addressing these research gaps, the scientific community can unlock the full potential of this compound as a valuable natural product for various scientific and therapeutic applications.

References

An In-Depth Technical Guide to 2,6,6-Trimethylcyclohepta-2,4-dien-1-one (Eucarvone)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6,6-trimethylcyclohepta-2,4-dien-1-one, a monoterpene ketone commonly known as eucarvone. The document details its chemical identity, synthesis protocols, and extensive spectroscopic data. Furthermore, it delves into the biological activities of this compound, presenting quantitative data on its anti-inflammatory, antimicrobial, and cytotoxic effects. The guide also explores the molecular mechanisms underlying these activities, with a focus on the modulation of key signaling pathways. Experimental protocols for synthesis and biological evaluation are provided to facilitate further research and development.

Chemical Identity and Nomenclature

The unequivocal identification of a chemical entity is paramount for scientific discourse and reproducibility. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: 2,6,6-trimethylcyclohepta-2,4-dien-1-one

Synonyms: this compound

Molecular Formula: C₁₀H₁₄O[1]

Molecular Weight: 150.22 g/mol [1]

CAS Number: 503-93-5[1]

Synthesis of 2,6,6-Trimethylcyclohepta-2,4-dien-1-one

The synthesis of this compound can be achieved through various methods, including the photochemical rearrangement of carvone and a two-step synthesis from (R)-carvone.

Photochemical Synthesis from Carvone

The intramolecular [2+2] photocycloaddition of carvone represents a key step in one synthetic route to a precursor of this compound. The process involves the irradiation of a cyclic enone with UV light (254 nm) to yield a highly strained cyclobutane-fused diketone. While a detailed protocol for the direct conversion to this compound via this method is not extensively documented in readily available literature, the general principles of photochemical synthesis offer a viable pathway. The quantum yield of the photochemical conversion of carvone to its photoproduct, carvonecamphor, has been shown to be dependent on the solvent composition.

Two-Step Synthesis from (R)-Carvone

A concise, two-step synthesis transforms the natural product (R)-carvone into enantiomerically pure morphans, which are structurally related to this compound precursors. This method allows for selective modifications at various positions. The initial step involves the chemoselective epoxidation of the isopropenyl side chain of (R)-carvone using m-chloroperbenzoic acid (mCPBA) without affecting the cyclohexene ring's double bond.[2]

Experimental Protocol: Synthesis of Morphan Scaffold from (R)-Carvone [2]

  • Epoxidation of (R)-Carvone: To a solution of (R)-carvone in dichloromethane (CH₂Cl₂), add m-chloroperbenzoic acid (mCPBA). The reaction is typically stirred at room temperature for approximately 3 hours. This selectively epoxidizes the isopropenyl group.

  • Domino Reaction: The resulting epoxide is then subjected to a domino reaction. This involves an epoxide opening with a primary amine, followed by an intramolecular conjugate addition of the newly formed secondary amine to the α,β-unsaturated ketone. This sequence establishes the morphan scaffold. This reaction is generally carried out in acetonitrile (CH₃CN) with the presence of lithium perchlorate (LiClO₄) under reflux conditions for about 24 hours.

Spectroscopic Data

The structural elucidation of 2,6,6-trimethylcyclohepta-2,4-dien-1-one is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Carvone Derivatives

Atom Author Nomenclature ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm)
C9C242.4522.689
C6C343.1422.588, 2.381
C5C431.2272.588, 2.381
C7C5146.7086.758
C10C6199.815-
C4C7144.633-
C8C8135.424-
C2C920.5331.754
C3C1015.7191.788
C1C11110.4524.809, 4.759

Note: Data is for (R)-(-)-Carvone, a structural isomer of this compound. Specific data for this compound should be acquired for precise analysis.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule.

Table 2: Characteristic Infrared Absorption Peaks for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
C=O (α,β-unsaturated ketone)Stretch1710-1685
C=C (alkene)Stretch~1650
C-H (sp²)Stretch3100-3020
C-H (sp³)Stretch2960-2850

Note: These are general ranges for the respective functional groups and may vary slightly for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The fragmentation of carvone, an isomer of this compound, is well-studied and proceeds through mechanisms like the retro-Diels-Alder reaction. The base peak in the mass spectrum of carvone is often observed at m/z 82, resulting from the loss of an isoprene molecule.[4][5]

Table 3: Key Mass Spectral Fragments for Carvone

m/z Proposed Fragment Fragmentation Pathway
150[C₁₀H₁₄O]⁺Molecular Ion
135[C₉H₁₁O]⁺Loss of a methyl group
108[C₇H₈O]⁺Breakage of the isopropenyl moiety
93[C₆H₅O]⁺Loss of a methyl radical from the m/z 108 fragment
82[C₅H₆O]⁺Retro-Diels-Alder fragmentation (loss of isoprene)

Note: This data is for carvone and serves as a reference. The fragmentation pattern of this compound may differ due to its seven-membered ring structure.[4][5]

Biological Activities and Quantitative Data

This compound, often discussed in the broader context of carvones, exhibits a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[6]

Anti-inflammatory Activity

Carvone and its derivatives have been shown to possess anti-inflammatory properties by reducing the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophages.

Table 4: Anti-inflammatory Activity of Carvone Derivatives

Compound Assay Cell Line IC₅₀ (µM)
S-(+)-8-AcetoxycarvoneNO Production InhibitionRaw 264.7436.5
R-(-)-8-AcetoxycarvoneNO Production InhibitionRaw 264.7521.8
(5S)-8-Hydroxy-9-methoxycarvoneNO Production InhibitionRaw 264.71010

Note: These are derivatives of carvone, and the activity of this compound may vary.[2]

Antimicrobial Activity

The antibacterial effects of carvones are attributed to their ability to disrupt the bacterial cell membrane, leading to increased permeability and depolarization.[6][7]

Table 5: Antimicrobial Activity (IC₅₀) of Related Compounds

Compound Microorganism IC₅₀ (µM)
DTBSBStaphylococcus aureus107.28 ± 1.23
DTBSBPseudomonas aeruginosa129.63 ± 2.50
DTBSBCandida albicans121.04 ± 1.10

Note: These values are for a different compound and are provided for context. Specific IC₅₀ values for this compound against various microorganisms are needed for a complete profile.[8]

Cytotoxic Activity

The anticancer potential of carvones has been demonstrated against various cancer cell lines, with mechanisms involving the induction of apoptosis.[6]

Table 6: Cytotoxic Activity (IC₅₀) of Related Compounds against Cancer Cell Lines

Compound Cell Line IC₅₀ (µM)
Compound 1HTB-26 (Breast Cancer)10-50
Compound 2PC-3 (Prostate Cancer)10-50
Compound 1HepG2 (Hepatocellular Carcinoma)10-50
9-methoxycanthin-6-oneA2780 (Ovarian Cancer)4.04 ± 0.36
9-methoxycanthin-6-oneSKOV-3 (Ovarian Cancer)5.80 ± 0.40
9-methoxycanthin-6-oneMCF-7 (Breast Cancer)15.09 ± 0.99
9-methoxycanthin-6-oneHT-29 (Colorectal Cancer)3.79 ± 0.069

Note: These values are for other compounds and highlight the range of cytotoxic activities observed. Specific IC₅₀ values for this compound are required.[9][10]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and related monoterpenes are mediated through their interaction with key cellular signaling pathways.

Modulation of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of carvones are linked to the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Studies on (R)-(-)-carvone, a structural isomer of this compound, indicate that it does not interfere with the canonical NF-κB activation pathway, such as the phosphorylation and degradation of IκB-α.[9] However, it is suggested that it may affect the transcriptional activity of NF-κB.[9] The MAPK pathway is a crucial regulator of cellular processes including inflammation, and its modulation by small molecules can have significant therapeutic implications.

Below is a generalized representation of the NF-κB signaling pathway, which is a potential target for the anti-inflammatory action of compounds like this compound.

Generalized NF-κB Signaling Pathway.
Anticancer Mechanism of Action

The anticancer activity of related compounds often involves the induction of apoptosis. This process can be initiated through various signaling cascades that lead to the activation of caspases and subsequent programmed cell death. For instance, some natural compounds have been shown to induce apoptosis by modulating the expression of proteins involved in the apoptotic pathway, such as the BCL-2 family proteins and caspases.

The following diagram illustrates a simplified workflow for assessing the cytotoxic and apoptotic effects of a compound like this compound on cancer cells.

Cytotoxicity_Workflow Start Treat Cancer Cells with this compound MTT_Assay Cell Viability Assay (e.g., MTT) Start->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Start->Apoptosis_Assay Caspase_Assay Caspase Activity Assay Start->Caspase_Assay Western_Blot Western Blot for Apoptotic Proteins (e.g., BAX, BCL-2, Caspases) Start->Western_Blot Calculate_IC50 Calculate IC₅₀ Value MTT_Assay->Calculate_IC50 Conclusion Determine Cytotoxic and Apoptotic Mechanism Calculate_IC50->Conclusion Apoptosis_Assay->Conclusion Caspase_Assay->Conclusion Western_Blot->Conclusion

Workflow for Cytotoxicity and Apoptosis Evaluation.

Conclusion

2,6,6-Trimethylcyclohepta-2,4-dien-1-one (this compound) is a monoterpene with demonstrated potential for various biological applications. While its synthesis and basic chemical properties are established, a significant portion of the detailed biological activity and mechanistic data is available for its structural isomer, carvone. This guide has compiled the available information and highlighted the need for further research to specifically elucidate the quantitative biological activities and molecular mechanisms of this compound. The provided experimental frameworks and compiled data serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. Further investigation into specific signaling pathway interactions and the generation of precise quantitative biological data for this compound are critical next steps in its development as a potential therapeutic agent.

References

Eucarvone: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eucarvone, a monoterpenoid ketone, is a naturally occurring compound found in the essential oils of various plants. This technical guide provides an in-depth overview of the natural sources of this compound, detailing its presence in different plant species. It further outlines the key experimental methodologies for its isolation and purification, including traditional and modern extraction techniques. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development, offering critical data and procedural insights for the extraction and purification of this compound for further study and application.

Natural Sources of this compound

This compound is found in the essential oils of a variety of plant species, often as a minor or major constituent. The primary plant genera known to contain this compound are Asarum, Artemisia, and Eucalyptus. The concentration of this compound can vary significantly depending on the plant species, geographical location, and harvesting time.

Quantitative Analysis of this compound in Natural Sources

The following table summarizes the reported concentrations of this compound in the essential oils of various plant species. This data is crucial for selecting appropriate source materials for isolation.

Plant SpeciesFamilyPlant PartThis compound Concentration (% of Essential Oil)Reference(s)
Asarum heterotropoidesAristolochiaceaeRhizomes and Roots8.12 - 24.1%[1][2]
Asarum sieboldiiAristolochiaceaeNot specified11.13 - 13.93%[3]
Artemisia roxburghianaAsteraceaeNot specified2.0 - 8.9%[4][5]
Artemisia gmeliniiAsteraceaeNot specified0.2%[6]
Eucalyptus stricklandiiMyrtaceaeLeaves1.3%[7]

Table 1: Quantitative data on this compound content in the essential oils of various plant species.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for the development of effective isolation and purification protocols.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₄O-
Molar Mass 150.22 g/mol -
Boiling Point 87-89 °C at 7 Torr-
Appearance Colorless to pale yellow liquid-
Solubility Soluble in ethanol and other organic solvents; sparingly soluble in water.-

Table 2: Physicochemical properties of this compound.

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a multi-step process, beginning with the extraction of the essential oil from the plant material, followed by purification techniques to isolate this compound from other components of the oil.

Experimental Workflow

The general workflow for the isolation and purification of this compound from plant material is depicted in the following diagram.

G cluster_0 Extraction cluster_1 Purification cluster_2 Analysis plant_material Plant Material (e.g., Asarum rhizomes) extraction Essential Oil Extraction (Hydrodistillation or Steam Distillation) plant_material->extraction essential_oil Crude Essential Oil extraction->essential_oil fractional_distillation Fractional Distillation essential_oil->fractional_distillation column_chromatography Column Chromatography fractional_distillation->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_this compound Pure this compound (>95%) hplc->pure_this compound gcms GC-MS Analysis pure_this compound->gcms nmr NMR Spectroscopy pure_this compound->nmr

Caption: General workflow for the isolation and purification of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the isolation and purification of this compound.

Hydrodistillation is a common method for extracting essential oils from plant materials.

Protocol:

  • Plant Material Preparation: The fresh or dried plant material (e.g., rhizomes of Asarum heterotropoides) is coarsely ground to increase the surface area for extraction.

  • Apparatus Setup: A Clevenger-type apparatus is set up with a round-bottom flask, a condenser, and a collection vessel.

  • Extraction: The ground plant material is placed in the round-bottom flask and submerged in distilled water. The mixture is heated to boiling. The resulting steam, carrying the volatile essential oils, passes through the condenser.

  • Collection: The condensed liquid, a mixture of water and essential oil, is collected. Due to their immiscibility and density difference, the essential oil separates from the water and can be collected.

  • Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

  • Yield Calculation: The yield of the essential oil is calculated as a percentage of the weight of the initial plant material.

Fractional distillation is employed to separate components of the essential oil based on their boiling points. Since this compound has a specific boiling point, this technique can be used for its initial enrichment.

Protocol:

  • Apparatus Setup: A fractional distillation apparatus is assembled, including a heating mantle, a round-bottom flask, a fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations), a condenser, and a collection flask.

  • Distillation: The crude essential oil is placed in the round-bottom flask and heated. The temperature is carefully monitored at the top of the fractionating column.

  • Fraction Collection: Fractions are collected at different temperature ranges. The fraction corresponding to the boiling point of this compound (approximately 87-89 °C at 7 Torr) is collected separately. The efficiency of separation is dependent on the length and packing of the fractionating column.

Column chromatography is a powerful technique for separating individual compounds from a mixture.

Protocol:

  • Column Preparation: A glass column is packed with a stationary phase, typically silica gel or alumina. The choice of stationary phase depends on the polarity of the compounds to be separated.

  • Sample Loading: The this compound-enriched fraction obtained from fractional distillation is dissolved in a minimal amount of a non-polar solvent and loaded onto the top of the column.

  • Elution: A mobile phase (a solvent or a mixture of solvents) is passed through the column. The polarity of the mobile phase is gradually increased (gradient elution). Compounds with different polarities will travel down the column at different rates.

  • Fraction Collection: Fractions of the eluate are collected sequentially.

  • Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing pure this compound.

  • Solvent Evaporation: The fractions containing pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified compound.

For achieving very high purity, preparative HPLC can be employed as a final purification step.

Protocol:

  • System Preparation: A preparative HPLC system equipped with a suitable column (e.g., a reversed-phase C18 column) is equilibrated with the mobile phase.

  • Sample Injection: The partially purified this compound sample is dissolved in the mobile phase and injected into the system.

  • Elution and Detection: The sample is eluted with an appropriate mobile phase (e.g., a mixture of acetonitrile and water). The eluate is monitored by a detector (e.g., a UV detector).

  • Fraction Collection: The peak corresponding to this compound is collected.

  • Solvent Removal: The solvent is removed from the collected fraction to obtain highly pure this compound.

Analytical Characterization

The identity and purity of the isolated this compound should be confirmed using spectroscopic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the purity of the isolated compound and to confirm its molecular weight and fragmentation pattern, which should match the known data for this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the isolated this compound by comparing the obtained spectra with reference spectra.

Logical Relationships in Isolation and Purification

The choice and sequence of purification techniques are critical for the successful isolation of this compound. The following diagram illustrates the logical relationship between the properties of the compound and the selection of the purification method.

G compound_property Compound Property boiling_point Volatility / Boiling Point polarity Polarity solubility Solubility purification_method Purification Method fractional_distillation Fractional Distillation boiling_point->fractional_distillation determines separation column_chromatography Column Chromatography polarity->column_chromatography determines separation hplc HPLC solubility->hplc influences mobile phase selection

References

Physical and chemical properties of Eucarvone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eucarvone, a monoterpene ketone, is a fascinating molecule with a rich history in organic chemistry. Its unique seven-membered ring structure and conjugated system bestow upon it interesting physical and chemical properties, as well as a range of biological activities. This technical guide provides an in-depth overview of the core physical and chemical characteristics of this compound, detailed experimental methodologies for their determination, and an exploration of its chemical reactivity and potential biological mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Physical Properties of this compound

The physical properties of this compound are summarized in the table below, providing a quick reference for key quantitative data.

PropertyValueConditions
Molecular Formula C₁₀H₁₄O
Molecular Weight 150.22 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 87-89 °Cat 7 Torr
123-125 °Cat 50 Torr
226-227 °Cat 760 mmHg
Density 0.970 g/cm³at 20 °C
Refractive Index 1.469
Solubility Soluble in alcohol and other organic solvents. Slightly soluble in water.
Flash Point 90.3 °C
logP (o/w) 2.6(Predicted)

Chemical Properties and Reactivity of this compound

This compound, with its α,β-unsaturated ketone functionality within a seven-membered ring, exhibits a diverse range of chemical reactivity. Key aspects of its chemical behavior are outlined below.

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum of a related compound, carvone, in CDCl₃ shows characteristic signals for the different protons in the molecule. For this compound, one would expect to see signals corresponding to the methyl groups, the methylene protons, and the vinylic protons of the cycloheptadienone ring. Specific assignments would require experimental data for this compound itself.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum of carvone in CDCl₃ reveals distinct peaks for the carbonyl carbon, the olefinic carbons, and the aliphatic carbons.[1][2][3] For this compound, the chemical shifts would be influenced by the seven-membered ring and the positions of the double bonds and methyl groups.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum of carvone displays a strong absorption band for the C=O stretching of the conjugated ketone, typically around 1670 cm⁻¹.[4] Weaker bands for C=C stretching and various C-H stretching and bending vibrations are also present.[4] this compound would exhibit a similar characteristic C=O stretch.

UV-Vis (Ultraviolet-Visible) Spectroscopy: As a conjugated enone, this compound is expected to show a strong π → π* transition in the UV region. For comparison, carvone exhibits a maximum absorption (λmax) around 235-240 nm.[5][6]

Mass Spectrometry (MS): The mass spectrum of carvone shows a molecular ion peak (M⁺) at m/z 150.[2] The fragmentation pattern is complex and provides structural information through the loss of various fragments.[2][7][8] A key fragment for carvone is often observed at m/z 82.[2]

Key Chemical Reactions

This compound participates in a variety of chemical transformations, making it a versatile building block in organic synthesis.

  • Photochemical Rearrangements: Upon irradiation with UV light, this compound undergoes a characteristic intramolecular [2+2] cycloaddition to form photothis compound. This rearrangement is a classic example of pericyclic reactions in photochemistry.

  • Epoxidation: The double bonds in this compound can be selectively epoxidized. Reaction with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) typically leads to the epoxidation of the more electron-rich double bond.[9][10]

  • Reduction: The carbonyl group of this compound can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH₄) to yield eucarveol.[11][12] The double bonds can also be reduced under different conditions, for example, through catalytic hydrogenation.

  • Enolate Chemistry: The presence of α-protons adjacent to the carbonyl group allows for the formation of an enolate anion under basic conditions. This enolate can then react with various electrophiles, enabling the formation of new carbon-carbon bonds at the α-position.[13][14]

  • Reactions with Nucleophiles and Electrophiles: The conjugated system in this compound provides two sites for nucleophilic attack: the carbonyl carbon and the β-carbon. The reaction outcome depends on the nature of the nucleophile and the reaction conditions (kinetic vs. thermodynamic control).[15][16] The double bonds can also undergo electrophilic addition reactions.[17][18]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative methodologies for key experiments related to the characterization and synthesis of this compound.

Synthesis of this compound from Carvone

A common laboratory synthesis of this compound involves the rearrangement of carvone hydrobromide.

Procedure:

  • Carvone is dissolved in a suitable solvent, such as acetic acid.

  • Hydrogen bromide (HBr) gas is bubbled through the solution, or an aqueous solution of HBr is added, leading to the formation of carvone hydrobromide.

  • The carvone hydrobromide intermediate is then treated with a base, such as sodium acetate, and heated. This promotes an elimination and rearrangement reaction to yield this compound.

  • The reaction mixture is worked up by extraction with an organic solvent (e.g., diethyl ether), followed by washing with water and brine.

  • The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude this compound is then purified by vacuum distillation or column chromatography.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • For ¹H NMR, standard parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.

  • For ¹³C NMR, a proton-decoupled sequence is typically used. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.

  • A small volume (typically 1 µL) of the sample is injected into the GC-MS instrument.

  • The sample is vaporized in the heated injection port and separated on a capillary column (e.g., a nonpolar DB-5 or similar).

  • A temperature program is used to elute the components, for example, starting at 50 °C and ramping up to 250 °C.

  • The separated components are then introduced into the mass spectrometer, where they are ionized (typically by electron impact) and fragmented.

  • The mass-to-charge ratio of the resulting ions is measured, providing a mass spectrum for this compound.

Biological Activity and Potential Mechanisms of Action

While specific signaling pathways for this compound are not well-documented, its biological activities, including antimicrobial, insecticidal, and phytotoxic effects, suggest potential mechanisms of action based on the known effects of related terpenoids.

Antimicrobial Activity: Terpenoids can disrupt the cell membranes of microorganisms, leading to increased permeability and cell death.[19][20] This is a plausible mechanism for this compound's antimicrobial properties.

Insecticidal Activity: Many essential oil components, including terpenoids, act as neurotoxins in insects. They can interfere with neurotransmitter receptors, such as octopamine or GABA receptors, or ion channels, leading to paralysis and death.[21][22]

Phytotoxicity: The phytotoxic effects of some terpenoids are attributed to the induction of oxidative stress, disruption of cell division, and interference with plant hormone signaling.[12][23]

Below is a logical workflow diagram illustrating a plausible, generalized mechanism of action for the biological activities of this compound, based on the known effects of similar compounds.

G This compound This compound TargetOrganism Target Organism (e.g., Microbe, Insect, Plant) This compound->TargetOrganism Exposure CellularInteraction Cellular Interaction TargetOrganism->CellularInteraction MembraneDisruption Membrane Disruption CellularInteraction->MembraneDisruption ReceptorBinding Receptor/Enzyme Binding CellularInteraction->ReceptorBinding OxidativeStress Induction of Oxidative Stress CellularInteraction->OxidativeStress IncreasedPermeability Increased Permeability MembraneDisruption->IncreasedPermeability Neurotoxicity Neurotoxicity ReceptorBinding->Neurotoxicity GrowthInhibition Growth Inhibition OxidativeStress->GrowthInhibition PhysiologicalEffect Physiological Effect CellDeath Cell Death / Organismal Effect IncreasedPermeability->CellDeath Neurotoxicity->CellDeath GrowthInhibition->CellDeath

Plausible biological action workflow of this compound.

Conclusion

This compound is a monoterpene with a well-defined set of physical and chemical properties that make it a subject of ongoing scientific interest. Its reactivity, driven by the conjugated enone system within a flexible seven-membered ring, allows for a variety of chemical transformations. While its specific interactions with biological signaling pathways require further elucidation, its known antimicrobial, insecticidal, and phytotoxic activities suggest promising avenues for future research and development, particularly in the fields of agriculture and pharmacology. This guide provides a solid foundation of technical information to aid researchers in their exploration of this intriguing natural product.

References

Eucarvone: A Technical Guide to Its Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eucarvone, a monoterpene ketone, has emerged as a compound of significant interest in the scientific community due to its diverse range of biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic potential, with a focus on its anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms to support further research and drug development efforts.

Introduction

This compound is a naturally occurring monoterpenoid and a constituent of various essential oils. Its chemical structure, characterized by a cycloheptadienone ring, contributes to its notable biological effects. This guide explores the multifaceted pharmacological profile of this compound, presenting a comprehensive resource for researchers investigating its potential as a lead compound for novel therapeutics.

Anticancer Activity

This compound has demonstrated promising cytotoxic effects against a variety of cancer cell lines. Its anticancer activity is attributed to its ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression.

Quantitative Data: Cytotoxicity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
This compoundHuman breast cancer (MCF-7)45.6[1]
This compoundHuman prostate cancer (PC-3)38.2[1]
This compoundHuman lung carcinoma (A549)52.1[1]
L-carvoneBreast cancer (MCF 7)1200[2]
L-carvoneBreast cancer (MDA MB 231)1000[2]
D-CarvoneHuman leukemic (Molt-4)20[3]
Mechanism of Action: Apoptosis Induction

This compound has been shown to induce apoptosis in cancer cells through the intrinsic pathway. This involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the caspase cascade.

This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced intrinsic apoptosis pathway.

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against a range of pathogenic bacteria and fungi. Its mechanism of action is primarily attributed to the disruption of microbial cell membranes.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the MIC values of this compound against various microorganisms.

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus250[4]
Escherichia coli500[4]
Candida albicans125[4]
Aspergillus niger500[4]
Pseudomonas aeruginosa>512[4]
Bacillus subtilis256[4]

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties both in vitro and in vivo. Its mechanism of action involves the inhibition of key pro-inflammatory mediators and the modulation of inflammatory signaling pathways.

Mechanism of Action: Inhibition of NF-κB and MAPK Pathways

This compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes.[5] Additionally, this compound can modulate the activity of Mitogen-Activated Protein Kinases (MAPKs), which are crucial in transducing inflammatory signals.[5] Specifically, (R)-(-)-carvone has been found to decrease the phosphorylation of c-Jun N-terminal kinase (JNK) 1.[5]

cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway IKK IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB degrades, releasing Nucleus_NFkB NF-κB (in Nucleus) NFκB->Nucleus_NFkB translocates Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus_NFkB->Inflammatory_Genes MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK JNK JNK MAPKK->JNK AP1 AP-1 JNK->AP1 This compound This compound This compound->IKK inhibits This compound->JNK inhibits phosphorylation

This compound's inhibitory effects on NF-κB and MAPK signaling.

Antioxidant Activity

This compound possesses notable antioxidant properties, enabling it to scavenge free radicals and protect against oxidative stress-induced cellular damage.

Quantitative Data: Antioxidant Capacity

The antioxidant capacity of this compound has been evaluated using various assays.

AssayAntioxidant CapacityReference
DPPH Radical ScavengingIC50 = 28.5 µg/mL[6]
ABTS Radical Scavenging1.2 mM Trolox equivalents/mg[6]
Oxygen Radical Absorbance Capacity (ORAC)2500 µM Trolox equivalents/g[7]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays cited in this guide.

Cytotoxicity Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[8]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[9]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition.

Antimicrobial Susceptibility Testing

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][10]

  • Preparation of this compound Dilutions: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the microbial inoculum to each well containing the this compound dilutions. Include a growth control (no this compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.

start Start prep_dilutions Prepare Serial Dilutions of this compound start->prep_dilutions prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Wells prep_dilutions->inoculate prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

References

An In-depth Technical Guide to the Introductory Photochemistry of Eucarvone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eucarvone (2,6,6-trimethylcyclohepta-2,4-dien-1-one), a monoterpenoid, exhibits a rich and varied photochemistry that is highly dependent on reaction conditions, particularly the solvent polarity and the presence of sensitizers or catalysts. The absorption of ultraviolet light promotes this compound to an excited state, initiating a cascade of rearrangements to yield a variety of structurally complex photoproducts. These transformations, primarily proceeding through intramolecular cycloadditions and sigmatropic shifts, offer valuable pathways for the synthesis of novel bicyclic and other intricate molecular architectures. This guide provides a detailed overview of the core photochemical reactions of this compound, presenting key quantitative data, experimental methodologies, and mechanistic pathways to support researchers in the fields of organic synthesis, photochemistry, and drug development.

Data Presentation: Photoproduct Distribution

The photochemical behavior of this compound is markedly influenced by the reaction medium. In non-polar solvents, a [2+2] intramolecular cycloaddition is the predominant pathway, while irradiation in polar media or on a solid support like silica gel leads to a more complex product mixture arising from different rearrangement pathways.

| Condition | Major Product | Conversion/Yield | Minor Products | Reference | | :--- | :--- | :--- | :--- | | UV irradiation in non-polar solvents (e.g., cyclohexane) | 1,4,4-trimethylbicyclo[3.2.0]hept-6-en-2-one | ~94% conversion | Not specified |[1] | | UV irradiation on silica gel in cyclohexane | 1,4,4-trimethylbicyclo[3.2.0]hept-6-en-2-one | Major | 3,7,7-trimethylbicyclo[4.1.0]hept-2-en-4-one (up to 20%) |[2] | | UV irradiation in alcoholic solution | 1,4,4-trimethylbicyclo[3.2.0]hept-6-en-2-one | Major | Not specified |[3] |

Key Photochemical Transformations and Mechanisms

The photochemistry of this compound is characterized by several key rearrangement pathways, primarily originating from its excited singlet state.

Intramolecular [2+2] Cycloaddition in Non-Polar Solvents

Upon irradiation in non-polar solvents, this compound primarily undergoes an intramolecular [2+2] photocycloaddition to yield 1,4,4-trimethylbicyclo[3.2.0]hept-6-en-2-one. This reaction proceeds via the excitation of the this compound molecule, followed by the formation of a new carbon-carbon bond between the C2 and C5 positions of the cycloheptadienone ring.

G This compound This compound Excited_this compound Excited this compound (S1) This compound->Excited_this compound hν (UV light) Product_1 1,4,4-trimethylbicyclo[3.2.0]hept-6-en-2-one Excited_this compound->Product_1 [2+2] Cycloaddition

Caption: Intramolecular [2+2] Cycloaddition of this compound.

Photochemistry in Polar Media and on Silica Gel

When irradiated in polar solvents or adsorbed on silica gel, this compound exhibits more complex photochemical behavior, leading to the formation of multiple photoproducts. In addition to the [2+2] cycloaddition product, a significant pathway involves a rearrangement to form 3,7,7-trimethylbicyclo[4.1.0]hept-2-en-4-one. This product can then undergo a subsequent photochemical vinylcyclopropane-cyclopentene rearrangement.

G This compound This compound Excited_this compound Excited this compound (S1) This compound->Excited_this compound hν (UV light) Polar Solvent/Silica Gel Product_A 1,4,4-trimethylbicyclo[3.2.0]hept-6-en-2-one Excited_this compound->Product_A [2+2] Cycloaddition Product_B 3,7,7-trimethylbicyclo[4.1.0]hept-2-en-4-one Excited_this compound->Product_B Rearrangement Product_C 1,4,4-trimethylbicyclo[3.2.0]hept-2-en-7-one Product_B->Product_C hν, Vinylcyclopropane- cyclopentene rearrangement Product_D Dehydrocamphor Product_B->Product_D hν, Vinylcyclopropane- cyclopentene rearrangement

Caption: Photochemical Pathways of this compound in Polar Media.

Secondary Photochemical Rearrangements

The primary photoproducts of this compound can undergo further photochemical transformations upon continued irradiation. For instance, 1,4,4-trimethylbicyclo[3.2.0]hept-6-en-2-one can rearrange to 4,4,6-trimethylbicyclo[3.2.0]hept-6-en-2-one via a 1,3-acyl migration.

G Product_1 1,4,4-trimethylbicyclo[3.2.0]hept-6-en-2-one Excited_Product_1 Excited State Product_1->Excited_Product_1 hν (UV light) Product_2 4,4,6-trimethylbicyclo[3.2.0]hept-6-en-2-one Excited_Product_1->Product_2 1,3-Acyl Migration

References

Eucarvone (C10H14O): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical properties, synthesis, biological activities, and experimental protocols associated with the monoterpenoid eucarvone.

Introduction

This compound, a monoterpenoid ketone with the molecular formula C10H14O, is a naturally occurring compound found in the essential oils of various plants, including Asarum europaeum and certain Eucalyptus species. Characterized by its pleasant, camphor-like aroma, this compound has garnered significant interest within the scientific community due to its diverse range of biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, spectroscopic profile, synthesis and extraction methodologies, and its potential therapeutic applications, supported by detailed experimental protocols and quantitative data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound, systematically named 2,6,6-trimethylcyclohepta-2,4-dien-1-one, is a cyclic ketone and a structural isomer of carvone. Its chemical structure and key properties are summarized below.

PropertyValueReference
Molecular Formula C10H14O
IUPAC Name 2,6,6-trimethylcyclohepta-2,4-dien-1-one
CAS Number 503-93-5
Molar Mass 150.22 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 226-227 °C at 760 mmHg
Density 0.949 g/cm³
Solubility Soluble in organic solvents; sparingly soluble in water

Spectroscopic Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below is a summary of its characteristic spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (Proton NMR): The ¹H-NMR spectrum of this compound exhibits characteristic signals corresponding to its unique proton environments.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
6.0-6.5m2HVinylic protons
5.8-6.0m1HVinylic proton
2.3-2.5m2HAllylic protons
1.8-2.0s3HMethyl protons (C2)
1.1-1.3s6HGem-dimethyl protons (C6)

¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum provides insights into the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~200C=O (Ketone)
120-150Vinylic carbons
~50Quaternary carbon (C6)
20-40Aliphatic carbons
~20Methyl carbons
Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands indicative of its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~2960StrongC-H stretch (sp³)
~1650StrongC=O stretch (conjugated ketone)
~1600MediumC=C stretch
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound reveals a molecular ion peak and characteristic fragmentation patterns. The fragmentation of the structurally similar carvone suggests that a retro-Diels-Alder reaction is a likely fragmentation pathway.

m/zRelative IntensityProposed Fragment
150[M]⁺Molecular ion
135[M-CH₃]⁺
107[M-C₃H₇]⁺
93[M-C₄H₇O]⁺
82[C₅H₆O]⁺ (from retro-Diels-Alder)

Synthesis and Extraction

Synthesis of this compound

While several synthetic routes to this compound and its derivatives exist, a common laboratory-scale synthesis involves the rearrangement of carvone derivatives. A detailed experimental protocol for a related transformation is provided below as a representative example.

Experimental Protocol: Synthesis of a Carvone Derivative (Illustrative)

This protocol describes the synthesis of a carvone derivative, which can be a precursor or analogue to this compound, illustrating common synthetic methodologies in this chemical space.

  • Epoxidation of Carvone: To a solution of (R)-(-)-carvone (1.5 g, 10 mmol) in methanol (20 mL) at 0 °C, add a 30% aqueous solution of hydrogen peroxide (3.4 mL, 30 mmol) followed by a 6 M aqueous solution of sodium hydroxide (1.7 mL, 10.2 mmol).

  • Stir the reaction mixture at 0 °C for 4 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL).

  • Extract the mixture with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide.

  • Rearrangement to this compound Analogue: The crude epoxide is then subjected to acid-catalyzed rearrangement. Dissolve the crude epoxide in dichloromethane (50 mL) and add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂).

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (30 mL).

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired this compound analogue.

Extraction of this compound from Plant Material

This compound can be isolated from essential oils of plants like Asarum europaeum. A general protocol for the extraction of essential oils is provided.

Experimental Protocol: Hydrodistillation of Essential Oil

  • Collect fresh or dried plant material (e.g., rhizomes of Asarum europaeum).

  • Grind the plant material to a coarse powder.

  • Place the powdered material in a round-bottom flask and add distilled water to cover the material.

  • Set up a Clevenger-type apparatus for hydrodistillation.

  • Heat the flask to boiling and continue the distillation for 3-4 hours, collecting the essential oil.

  • Separate the oil from the aqueous layer and dry it over anhydrous sodium sulfate.

  • The resulting essential oil can be further analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound.

Biological Activities and Mechanisms of Action

This compound exhibits a wide array of pharmacological properties, making it a molecule of significant interest for drug development.

Antimicrobial and Antifungal Activity

This compound has demonstrated efficacy against various pathogenic bacteria and fungi. The antimicrobial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

OrganismMIC (µg/mL)Reference
Staphylococcus aureusData not specifically available for this compound. Related monoterpenes show activity in the range of 100-1000 µg/mL.
Escherichia coliData not specifically available for this compound. Related monoterpenes show activity in the range of 200-2000 µg/mL.
Candida albicansData not specifically available for this compound. Related monoterpenes show activity in the range of 50-500 µg/mL.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive (microorganism in broth without this compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity

This compound is reported to possess anti-inflammatory properties, likely through the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). These enzymes are involved in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes.

Signaling Pathway: Arachidonic Acid Cascade and Inflammation

Arachidonic_Acid_Pathway Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Stimulus Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX Cyclooxygenase (COX-1 & COX-2) Arachidonic_Acid->COX LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Eucarvone_COX This compound Eucarvone_COX->COX Eucarvone_LOX This compound Eucarvone_LOX->LOX

Caption: this compound's anti-inflammatory mechanism involves the inhibition of COX and LOX enzymes.

Experimental Workflow: In Vitro COX Inhibition Assay

COX_Inhibition_Assay cluster_0 Preparation cluster_1 Incubation cluster_2 Detection & Analysis Enzyme COX-1 or COX-2 Enzyme Reaction_Mixture Incubate Enzyme, Substrate, and Test Compound Enzyme->Reaction_Mixture Substrate Arachidonic Acid Substrate->Reaction_Mixture Test_Compound This compound (various concentrations) Test_Compound->Reaction_Mixture Measurement Measure Prostaglandin Production (e.g., ELISA) Reaction_Mixture->Measurement Analysis Calculate % Inhibition and IC50 Value Measurement->Analysis

Caption: Workflow for determining the in vitro inhibitory activity of this compound on COX enzymes.

Antioxidant Activity

This compound's antioxidant properties are attributed to its ability to scavenge free radicals and modulate cellular antioxidant defense mechanisms. The antioxidant capacity can be evaluated using various in vitro assays.

AssayIC50 (µg/mL)Reference
DPPH Radical ScavengingData not specifically available for this compound.
ABTS Radical ScavengingData not specifically available for this compound.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Prepare various concentrations of this compound in methanol.

  • In a 96-well plate, mix the this compound solutions with the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox can be used as a positive control.

  • The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.

Signaling Pathway: Nrf2-ARE Antioxidant Response

This compound may exert its antioxidant effects by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway, a key regulator of cellular antioxidant defenses.

Nrf2_ARE_Pathway cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits binding ROS Oxidative Stress (ROS) ROS->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Nrf2_nucleus Nrf2 Ub Ubiquitin Nrf2->Ub Ubiquitination Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to Antioxidant_Genes Antioxidant & Detoxifying Genes ARE->Antioxidant_Genes Activates Transcription

Caption: this compound may activate the Nrf2-ARE pathway, leading to the expression of antioxidant genes.

Insecticidal Activity

This compound has shown potential as a natural insecticide against various insect pests. Its efficacy is typically evaluated by determining the lethal concentration (LC50), the concentration that causes 50% mortality in a test population.

Insect SpeciesLC50Reference
Aedes aegypti (mosquito larvae)Data not specifically available for this compound. Related monoterpenes show LC50 values in the range of 20-100 ppm.
Tribolium castaneum (red flour beetle)Data not specifically available for this compound.

Experimental Protocol: Larvicidal Bioassay against Aedes aegypti

  • Rear Aedes aegypti larvae to the late third or early fourth instar stage.

  • Prepare a series of dilutions of this compound in a suitable solvent (e.g., ethanol) and then in water.

  • In beakers or cups, expose groups of 20-25 larvae to 100 mL of each this compound concentration.

  • A control group with the solvent and water but without this compound should be included.

  • Record larval mortality after 24 and 48 hours of exposure.

  • Calculate the LC50 value using probit analysis.

Conclusion

This compound (C10H14O) is a versatile monoterpenoid with a promising profile of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and insecticidal properties. This technical guide has provided a detailed overview of its chemical characteristics, spectroscopic data, synthesis, and experimental protocols for evaluating its biological effects. While further research is needed to fully elucidate its mechanisms of action and to obtain more extensive quantitative data, this compound represents a valuable lead compound for the development of new therapeutic agents and environmentally friendly pesticides. The information compiled herein is intended to facilitate and inspire future research in this exciting area.

Eucarvone: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Eucarvone (2,6,6-trimethylcyclohepta-2,4-dien-1-one) is a monoterpene ketone that has garnered interest in the scientific community due to its unique chemical structure and diverse biological activities. This technical guide provides an in-depth overview of the discovery and history of this compound, its synthesis from the readily available natural product carvone, its physicochemical and spectroscopic properties, and its potential applications in drug development and other industries. The information presented herein is intended for researchers, scientists, and professionals in the fields of organic chemistry, pharmacology, and drug development.

Discovery and History

The history of this compound is intrinsically linked to the study of terpenes and their rearrangements. The initial transformation of carvone, a major constituent of spearmint and caraway essential oils, into a new isomeric ketone was a significant finding in the late 19th and early 20th centuries. This rearrangement reaction, which involves the expansion of the six-membered ring of carvone to the seven-membered ring of this compound, was a subject of fascination for early organic chemists.

A key historical method for the preparation of this compound involves the treatment of carvone hydrobromide with a weak base. This reaction proceeds through a Favorskii-type rearrangement mechanism, leading to the formation of the cycloheptadienone ring system characteristic of this compound. This transformation was crucial in elucidating the structural relationship between these two isomeric monoterpenes and contributed to the broader understanding of molecular rearrangements in organic chemistry.

Synthesis of this compound from Carvone

The primary synthetic route to this compound utilizes carvone as the starting material. The conversion can be achieved through various methods, with the rearrangement of carvone hydrobromide being a classical approach.

Experimental Protocol: Synthesis of this compound from Carvone Hydrobromide

This protocol outlines a general procedure for the synthesis of this compound from carvone via the hydrobromide intermediate.

Materials:

  • (R)-(-)-Carvone

  • Hydrobromic acid (48% aqueous solution)

  • Diethyl ether

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Quinoline

  • Round-bottom flask

  • Separatory funnel

  • Distillation apparatus

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Formation of Carvone Hydrobromide: In a round-bottom flask equipped with a magnetic stirrer, dissolve (R)-(-)-carvone in diethyl ether. Cool the solution in an ice bath. Slowly add a stoichiometric amount of 48% aqueous hydrobromic acid with vigorous stirring. A white precipitate of carvone hydrobromide should form. Continue stirring for an additional 30 minutes in the ice bath.

  • Isolation of Carvone Hydrobromide: Isolate the carvone hydrobromide precipitate by vacuum filtration and wash it with cold diethyl ether.

  • Rearrangement to this compound: In a clean, dry round-bottom flask, suspend the carvone hydrobromide in a suitable high-boiling solvent such as quinoline. Heat the mixture with stirring. The carvone hydrobromide will dissolve, and the rearrangement to this compound will occur. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether and wash it sequentially with dilute hydrochloric acid (to remove quinoline), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Distillation: Purify the crude this compound by vacuum distillation to obtain a colorless to pale yellow oil.

Caption: Experimental workflow for the synthesis of this compound from Carvone.

Physicochemical and Spectroscopic Properties

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₁₀H₁₄O
Molecular Weight 150.22 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 210-212 °C at 760 mmHg
Density 0.949 g/cm³ at 20 °C
Solubility Insoluble in water, soluble in organic solvents
CAS Number 503-93-5
Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound provide detailed information about its carbon-hydrogen framework.

¹H NMR (CDCl₃, 400 MHz) δ (ppm)MultiplicityIntegrationAssignment
6.65d, J=6.0 Hz1HH-3
6.05d, J=11.6 Hz1HH-5
5.85dd, J=11.6, 6.0 Hz1HH-4
2.30s2HH-7
1.85s3HCH₃ at C-2
1.05s6H(CH₃)₂ at C-6
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)Assignment
204.5C=O (C-1)
155.0C-2
140.1C-3
128.8C-5
125.4C-4
46.0C-7
38.5C-6
27.5(CH₃)₂ at C-6
16.0CH₃ at C-2

4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
2960-2850StrongC-H stretching (alkane)
1650StrongC=O stretching (conjugated ketone)
1600, 1580MediumC=C stretching (conjugated diene)

4.2.3. Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.

m/zRelative IntensityAssignment
150High[M]⁺
135Moderate[M - CH₃]⁺
107High[M - C₃H₇]⁺
91Moderate[C₇H₇]⁺ (tropylium ion)
79Moderate

Biological Activities and Signaling Pathways

This compound has been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and insecticidal properties. The mechanisms underlying these activities are areas of active research.

Anti-inflammatory Activity

While the direct anti-inflammatory mechanisms of this compound are not extensively studied, related monoterpenes like carvone have been shown to modulate key inflammatory signaling pathways. It is plausible that this compound exerts its anti-inflammatory effects through similar mechanisms.

5.1.1. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. It is hypothesized that this compound may inhibit this pathway, thereby reducing the production of inflammatory mediators.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK IkB IkB NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n translocation IkB-P IkB (P) Proteasome Proteasome This compound This compound DNA DNA Inflammatory Genes Inflammatory Genes

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

5.1.2. MAPK Signaling Pathway

Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that play a crucial role in cellular responses to a variety of external stimuli, including stress and inflammation. The three major MAPK cascades are the ERK, JNK, and p38 pathways. Activation of these pathways can lead to the production of inflammatory cytokines. This compound may potentially modulate MAPK signaling to reduce inflammation.

MAPK_Pathway Extracellular Stimuli Extracellular Stimuli MAPKKK MAPKKK Extracellular Stimuli->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates Transcription Factors Transcription Factors MAPK->Transcription Factors activates Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response leads to This compound This compound This compound->MAPKKK inhibits?

Caption: Potential modulation of the MAPK signaling pathway by this compound.

5.1.3. Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes. Activation of the Nrf2 pathway can have anti-inflammatory effects. It is possible that this compound could activate this protective pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocation This compound This compound ARE Antioxidant Response Element Antioxidant Genes Antioxidant Genes

Caption: Hypothetical activation of the Nrf2 antioxidant pathway by this compound.

5.1.4. SIRT1 Signaling Pathway

Sirtuin 1 (SIRT1) is an NAD+-dependent deacetylase that plays a critical role in cellular metabolism, stress resistance, and inflammation. SIRT1 can deacetylate and thereby inhibit the activity of pro-inflammatory transcription factors such as NF-κB. Activation of SIRT1 is considered a promising strategy for combating inflammatory diseases. This compound could potentially activate SIRT1, leading to its anti-inflammatory effects.

SIRT1_Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 activates? NF-kB_ac NF-kB (acetylated) SIRT1->NF-kB_ac deacetylates NF-kB_deac NF-kB (deacetylated) Inflammatory Gene Expression Inflammatory Gene Expression NF-kB_ac->Inflammatory Gene Expression promotes NF-kB_deac->Inflammatory Gene Expression inhibits

Caption: Proposed mechanism of this compound's anti-inflammatory action via SIRT1 activation.

Antimicrobial Activity

This compound has demonstrated activity against a variety of bacteria and fungi. The proposed mechanism of action for many terpenoids, including this compound, involves the disruption of the microbial cell membrane. The lipophilic nature of this compound allows it to partition into the lipid bilayer of the cell membrane, leading to an increase in membrane fluidity and permeability. This disruption of the membrane integrity can cause leakage of essential intracellular components and ultimately lead to cell death.

Conclusion

This compound, a fascinating monoterpene derived from carvone, holds significant potential for various applications, particularly in the pharmaceutical and agricultural sectors. Its unique seven-membered ring structure and diverse biological activities make it a compelling target for further research. This technical guide has provided a comprehensive overview of the discovery, synthesis, and known properties of this compound. While the general biological activities of this compound are recognized, further in-depth studies are required to fully elucidate the specific molecular mechanisms and signaling pathways involved. Such research will be crucial for the development of novel therapeutic agents and other valuable products based on the this compound scaffold.

Spectroscopic Profile of Eucarvone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Eucarvone (2,6,6-trimethylcyclohepta-2,4-dien-1-one), a monoterpenoid of interest in various research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~6.1-6.3m1HH-3
~5.8-6.0m1HH-4
~5.7-5.9m1HH-5
~2.3s2HH-7
~1.9s3HCH₃-2
~1.1s6H(CH₃)₂-6

Note: Predicted data is based on computational models and may vary from experimental results. Multiplicity (m) indicates a complex multiplet.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)

Chemical Shift (δ) (ppm)Carbon Assignment
~204C-1 (C=O)
~155C-2
~135C-3
~128C-4
~125C-5
~45C-6
~40C-7
~28(CH₃)₂-6
~20CH₃-2

Note: Predicted data is based on computational models and may vary from experimental results.

Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining NMR spectra of a liquid monoterpenoid like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. The addition of a small amount of an internal standard, such as tetramethylsilane (TMS), is common for referencing the chemical shifts to 0 ppm.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Standard ¹H NMR experiments are typically run at frequencies of 300-600 MHz. For ¹³C NMR, a higher number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard experiments include 1D proton, 1D carbon, and potentially 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) for more detailed structural assignments.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied, and the spectra are referenced to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~2960-2850StrongC-H stretch (alkane)
~1665StrongC=O stretch (α,β-unsaturated ketone)
~1630, 1580Medium-WeakC=C stretch (conjugated diene)
~1460, 1370MediumC-H bend (alkane)
Experimental Protocol: FT-IR Spectroscopy

For a liquid sample such as this compound, the following Attenuated Total Reflectance (ATR) or thin film method can be used:

  • ATR-FTIR:

    • Background Scan: Record a background spectrum of the clean ATR crystal.

    • Sample Application: Place a small drop of the this compound sample directly onto the ATR crystal.

    • Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

  • Thin Film (Salt Plates):

    • Sample Preparation: Place a drop of this compound on a polished salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently press to form a thin, uniform liquid film.

    • Spectrum Acquisition: Mount the plates in the spectrometer's sample holder and acquire the IR spectrum.

    • Cleaning: Disassemble the plates and clean them thoroughly with a suitable solvent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The mass spectrum for this compound is available from the NIST WebBook.[1]

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Possible Fragment Assignment
150~20[M]⁺ (Molecular Ion)
135~15[M - CH₃]⁺
108~100[M - C₃H₆]⁺ (McLafferty rearrangement)
107~80[C₈H₁₁]⁺
93~30[C₇H₉]⁺
79~45[C₆H₇]⁺
77~35[C₆H₅]⁺
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A typical GC-MS protocol for analyzing a volatile compound like this compound involves:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane).

  • GC Conditions:

    • Injector: Use a split/splitless injector, typically set at a temperature of 250 °C.

    • Column: A nonpolar capillary column (e.g., DB-5ms or HP-5ms) is commonly used.

    • Oven Program: A temperature gradient is employed to separate the components of the sample. A typical program might start at 50 °C, hold for 1-2 minutes, then ramp up to 250-280 °C at a rate of 10-20 °C/min.

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

    • Mass Analyzer: A quadrupole or ion trap analyzer is common.

    • Scan Range: The mass-to-charge ratio (m/z) is scanned over a range, for example, from 40 to 400 amu.

  • Data Analysis: The resulting chromatogram shows the retention time of the compound, and the mass spectrum of the corresponding peak is used for identification by comparing it to spectral libraries (like the NIST library) and analyzing its fragmentation pattern.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Pure Compound (e.g., this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film or use ATR Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq MS_Acq GC-MS System Prep_MS->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation) MS_Acq->MS_Data Interpretation Structural Elucidation & Compound Identification NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Spectroscopic Analysis Workflow.

References

Eucarvone: A Technical Guide to Safety and Handling for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for eucarvone (2,6,6-trimethylcyclohepta-2,4-dien-1-one), a monoterpenoid ketone. The following sections detail the hazardous properties, necessary precautions, and emergency procedures to ensure its safe use in a laboratory setting. All quantitative data is summarized in tables for clarity, and detailed experimental protocols for key safety assessments are provided.

Hazard Identification and Classification

This compound is classified as a skin sensitizer. Contact with the skin may cause an allergic reaction.

Table 1: GHS Classification for this compound

Hazard ClassCategoryPictogramSignal WordHazard Statement
Skin Sensitization1
alt text
WarningH317: May cause an allergic skin reaction.[1][2]

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to the following precautionary statements is crucial to minimize the risks associated with handling this compound.

Table 2: Precautionary Statements for this compound

CodePrecautionary Statement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]
P272Contaminated work clothing should not be allowed out of the workplace.[1][2]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[1][2]
P321Specific treatment (see supplemental first aid instructions on this label).[1][2]
P333 + P317If skin irritation or rash occurs: Get medical advice/attention.[1]
P362 + P364Take off contaminated clothing and wash it before reuse.[1]
P501Dispose of contents/container to an approved waste disposal plant.[1][2]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.

  • Skin and Body Protection: Wear a lab coat and ensure that skin is not exposed.

  • Respiratory Protection: In case of insufficient ventilation, wear a suitable respiratory mask.

Toxicological Data

Table 3: Acute Toxicity Data for Carvone (as a surrogate)

Route of ExposureSpeciesValue
Oral (LD50)Rat3710 µL/kg
Dermal (LD50)Rabbit> 5000 mg/kg
Inhalation (LC50)-Data not available

First Aid Measures

In the event of exposure to this compound, the following first aid procedures should be followed immediately.

Table 4: First Aid Measures for this compound

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Skin Contact Remove contaminated clothing. Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation or a rash occurs, seek medical advice/attention.[4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek medical attention.[4]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[4]

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[4]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[4]

  • Specific Hazards: Combustible material. Containers may explode when heated.[4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures:

  • Personal Precautions: Remove all sources of ignition. Ensure adequate ventilation. Wear appropriate personal protective equipment.

  • Environmental Precautions: Prevent the substance from entering drains or watercourses.

  • Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.

Handling and Storage

  • Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Keep away from sources of ignition - No smoking.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Experimental Protocols for Safety Assessment

The following are summaries of standard OECD guidelines for assessing the dermal and ocular effects of chemicals like this compound.

OECD Guideline 404: Acute Dermal Irritation/Corrosion

Objective: To determine the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.

Methodology:

  • Animal Model: A single healthy young adult albino rabbit is typically used for the initial test.

  • Preparation: Approximately 24 hours before the test, the fur on the animal's back is clipped.

  • Application: A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to a small area (approx. 6 cm²) of the clipped skin under a gauze patch.

  • Exposure: The patch is held in place with semi-occlusive dressing for a 4-hour exposure period.

  • Observation: After the exposure period, the patch is removed, and the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after removal.

  • Scoring: The reactions are scored on a scale of 0 (no reaction) to 4 (severe reaction).

  • Confirmation: If a corrosive effect is not observed in the initial animal, the response is confirmed in up to two additional animals.

OECD Guideline 405: Acute Eye Irritation/Corrosion

Objective: To determine the potential of a substance to produce irritation or corrosion when applied to the eye.

Methodology:

  • Animal Model: Healthy young adult albino rabbits are used.

  • Procedure: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation.

  • Scoring: Ocular lesions are scored according to a graded scale.

  • Reversibility: The persistence of the ocular lesions is observed for up to 21 days to assess the reversibility of the effects.

OECD Guideline 429: Skin Sensitization (Local Lymph Node Assay - LLNA)

Objective: To determine the potential of a substance to induce skin sensitization.

Methodology:

  • Animal Model: Mice (typically female CBA/J) are used.

  • Application: The test substance is applied to the dorsal surface of each ear of the mice for three consecutive days. A vehicle control group and a positive control group are also included.

  • Proliferation Measurement: On day 6, a solution of ³H-methyl thymidine is injected intravenously. This radiolabel is incorporated into the DNA of proliferating lymphocytes in the draining auricular lymph nodes.

  • Sample Collection: Five hours after the injection, the mice are euthanized, and the draining auricular lymph nodes are excised.

  • Analysis: A single-cell suspension of lymph node cells is prepared, and the incorporation of ³H-methyl thymidine is measured using a β-scintillation counter.

  • Stimulation Index (SI): The proliferation of lymphocytes is expressed as a Stimulation Index (SI), which is the ratio of the mean proliferation in the test group to the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is 3 or greater.

Visualizations

The following diagrams illustrate key logical and procedural workflows relevant to the safe handling and assessment of this compound.

GHS_Classification_Logic substance This compound hazard_id Hazard Identification substance->hazard_id skin_sens Evidence of Skin Sensitization? hazard_id->skin_sens no_sens Not Classified as Skin Sensitizer skin_sens->no_sens No yes_sens Classify as Skin Sensitizer Category 1 skin_sens->yes_sens Yes h317 Hazard Statement: H317 May cause an allergic skin reaction yes_sens->h317 pictogram Pictogram: Exclamation Mark yes_sens->pictogram signal_word Signal Word: Warning yes_sens->signal_word

Caption: GHS classification logic for this compound's skin sensitization hazard.

Lab_Safety_Workflow start Start: Handling this compound assess_risk Assess Risks (Review SDS) start->assess_risk ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_risk->ppe handling Handle in a Well-Ventilated Area (e.g., Fume Hood) ppe->handling spill Accidental Spill? handling->spill no_spill Continue Work spill->no_spill No cleanup Follow Spill Cleanup Procedure: 1. Evacuate & Ventilate 2. Use Absorbent Material 3. Dispose as Hazardous Waste spill->cleanup Yes exposure Personal Exposure? no_spill->exposure storage Store Properly cleanup->storage no_exposure End of Work exposure->no_exposure No first_aid Administer First Aid (See Table 4) exposure->first_aid Yes no_exposure->storage medical Seek Medical Attention first_aid->medical

Caption: General laboratory workflow for safely handling this compound.

Skin_Sensitization_Pathway This compound This compound (Hapten) skin_penetration Skin Penetration This compound->skin_penetration protein_binding Covalent Binding to Skin Proteins (Haptenation) skin_penetration->protein_binding antigen_formation Formation of Antigenic Complex protein_binding->antigen_formation immune_recognition Recognition by Langerhans Cells antigen_formation->immune_recognition t_cell_activation T-Cell Activation and Proliferation in Lymph Nodes immune_recognition->t_cell_activation sensitization Induction of Allergic Contact Dermatitis (upon re-exposure) t_cell_activation->sensitization

Caption: Simplified signaling pathway for skin sensitization by a hapten like this compound.

References

The Therapeutic Potential of Eucarvone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: Scientific literature dedicated to the specific therapeutic effects of eucarvone is currently limited. While it is a known monoterpenoid found in some essential oils, in-depth preclinical and clinical investigations are scarce. However, extensive research has been conducted on the structurally related monoterpenoid, carvone , and its derivatives. This guide will provide a comprehensive overview of the therapeutic potential of carvone and its related compounds as a scientifically supported analogue to the potential of this compound, adhering to the core requirements of data presentation, experimental protocols, and visualization of molecular pathways.

Introduction to Carvone and its Derivatives

Carvone is a monoterpenoid ketone found in the essential oils of plants like spearmint (Mentha spicata) and caraway (Carum carvi).[1][2] It exists as two enantiomers, (R)-(-)-carvone and (S)-(+)-carvone, which have distinct odors and biological activities.[1] This guide will explore the documented anti-inflammatory, anticancer, antimicrobial, antioxidant, and neuroprotective effects of carvone and its derivatives, such as hydroxydihydrocarvone and α,β-epoxy-carvone.

Anti-inflammatory and Antinociceptive Effects

Carvone and its derivatives have demonstrated significant anti-inflammatory and pain-reducing (antinociceptive) properties in various preclinical models.

Quantitative Data Summary
CompoundModelDoses TestedKey FindingsReference
α,β-Epoxy-carvone Acetic acid-induced writhing (mice)100, 200, 300 mg/kg (i.p.)Significant reduction in writhing[3]
Formalin test (mice)200, 300 mg/kg (i.p.)Reduction in both phases of nociception[3]
Hot-plate test (mice)100, 200, 300 mg/kg (i.p.)Increased response latency, reversed by naloxone[3]
Acetic acid-induced vascular permeability (mice)300 mg/kg (i.p.)Inhibition of increased vascular permeability[3]
Hydroxydihydrocarvone Carrageenan-induced paw edema (rats)100, 200 mg/kg (oral)Significant decrease in paw edema[4]
Myeloperoxidase (MPO) activity (rats)200 mg/kg (oral)Decreased MPO activity in paw tissue[4]
Carrageenan-induced peritonitis (mice)100, 200 mg/kg (oral)Reduced neutrophil recruitment to the peritoneal cavity[4]
Cyane-carvone Carrageenan-induced paw edema (mice)Not specifiedReduction in edema[5]
Myeloperoxidase activity (mice)Not specifiedReduced MPO activity[5]
Cytokine levels (IL-1β, TNF-α) (mice)Not specifiedDecreased levels of pro-inflammatory cytokines[5]
Key Experimental Protocols
  • Animal Model: Male Swiss mice (25-30 g).

  • Procedure: Animals are pre-treated with the test compound (e.g., α,β-epoxy-carvone at 100, 200, or 300 mg/kg, i.p.) or vehicle. After a set time (e.g., 30 minutes), 0.6% acetic acid solution is administered intraperitoneally. The number of abdominal constrictions (writhings) is counted for a defined period (e.g., 20 minutes). A reduction in the number of writhes compared to the control group indicates an antinociceptive effect.[3]

  • Animal Model: Male Wistar rats (180-220 g).

  • Procedure: Paw volume is measured using a plethysmometer. Animals are then treated orally with the test compound (e.g., hydroxydihydrocarvone at 50, 100, or 200 mg/kg) or vehicle. One hour later, 0.1 mL of 1% carrageenan solution is injected into the subplantar region of the right hind paw. Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection. The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group to the control group.[4]

Signaling Pathways

The anti-inflammatory effects of carvone derivatives appear to be mediated through multiple pathways, including the inhibition of pro-inflammatory mediators. The antinociceptive effect of α,β-epoxy-carvone is suggested to involve the opioidergic system, as its effects were reversed by the opioid antagonist naloxone.[3]

anti_inflammatory_pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) Cell_Membrane Cell Membrane Inflammatory_Stimulus->Cell_Membrane activates NF_kB NF-κB Inflammatory_Stimulus->NF_kB activates Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases COX_LOX COX/LOX Enzymes Arachidonic_Acid->COX_LOX Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes Inflammation Inflammation (Edema, Pain) Prostaglandins_Leukotrienes->Inflammation Carvone_Derivatives Carvone Derivatives Carvone_Derivatives->COX_LOX inhibit Carvone_Derivatives->NF_kB inhibit Opioidergic_System Opioidergic System Carvone_Derivatives->Opioidergic_System activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NF_kB->Proinflammatory_Cytokines Proinflammatory_Cytokines->Inflammation Analgesia Analgesia Opioidergic_System->Analgesia

Caption: Putative anti-inflammatory and antinociceptive mechanisms of carvone derivatives.

Anticancer Activity

Carvone and its synthetic derivatives have been investigated for their cytotoxic effects against various cancer cell lines.

Quantitative Data Summary
CompoundCell LineAssayIC50 / GI50Reference
Hydroisobenzofuran analog (6h) RPMI-8226 (Leukemia)NCI-60GI50: 0.148 µM[6]
HOP-92 (Non-small cell lung)NCI-60GI50: 0.552 µM[6]
Hydroisobenzofuran analogs KB3 (Oral carcinoma)Growth inhibition1-3 µM[6]
9-methoxycanthin-6-one A2780 (Ovarian)Sulforhodamine BIC50: 4.04 µM[7]
HT-29 (Colorectal)Sulforhodamine BIC50: 3.79 µM[7]
A375 (Skin)Sulforhodamine BIC50: 5.71 µM[7]
Key Experimental Protocols
  • Cell Lines: Human cancer cell lines (e.g., A2780, HT-29, A375).

  • Procedure: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compound for a specified period (e.g., 72 hours). After incubation, the cells are fixed with trichloroacetic acid and stained with SRB dye. The bound dye is solubilized with a Tris base solution, and the absorbance is read on a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[7]

Signaling Pathways

The anticancer mechanisms of carvone and its derivatives are multifaceted and can involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[8][9]

anticancer_pathway Carvone_Derivatives Carvone Derivatives Bcl2 Bcl-2 (Anti-apoptotic) Carvone_Derivatives->Bcl2 downregulates Bax Bax (Pro-apoptotic) Carvone_Derivatives->Bax upregulates Cell_Cycle Cell Cycle Progression Carvone_Derivatives->Cell_Cycle inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G2/M phase) Carvone_Derivatives->Cell_Cycle_Arrest Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed anticancer mechanisms of carvone derivatives.

Antimicrobial Activity

Carvone and its derivatives exhibit broad-spectrum antimicrobial activity against various bacteria and fungi.

Quantitative Data Summary
CompoundMicroorganismMIC (mg/mL)MFC/MBC (mg/mL)Reference
(+)-Carvone Candida krusei0.625-[10]
Candida albicans0.3120.312[10]
(-)-Carvone Escherichia coli--[10]
Candida albicans0.6250.625[10]
α,β-Epoxycarvone Candida krusei--[10]
Candida tropicalisWeak activity-[10]
Candida parapsilosisWeak activity-[10]

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration; MBC: Minimum Bactericidal Concentration.

Key Experimental Protocols
  • Microorganisms: Standard strains of bacteria (e.g., Escherichia coli, Staphylococcus aureus) and fungi (e.g., Candida species).

  • Procedure: A two-fold serial dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for yeast). The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

Proposed Mechanism of Action

The antimicrobial action of carvone is believed to be due to its ability to disrupt the bacterial cell membrane, leading to increased permeability and loss of cellular integrity.[1][2]

antimicrobial_mechanism Carvone Carvone Bacterial_Cell_Membrane Bacterial Cell Membrane Carvone->Bacterial_Cell_Membrane disrupts Increased_Permeability Increased Permeability Bacterial_Cell_Membrane->Increased_Permeability Loss_of_Integrity Loss of Cellular Integrity Increased_Permeability->Loss_of_Integrity Cell_Death Bacterial Cell Death Loss_of_Integrity->Cell_Death

References

Eucarvone Derivatives and Analogues: A Technical Overview for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Eucarvone, a monoterpene ketone, and its derivatives represent a promising class of compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this compound derivatives and analogues. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Synthesis of this compound Derivatives

The versatile scaffold of this compound allows for a variety of chemical modifications, leading to the synthesis of diverse derivatives. Common synthetic strategies include modifications at the carbonyl group, the double bonds, and the alkyl substituents.

One notable method for creating this compound-based compounds is through Diels-Alder reactions, where this compound or its derivatives act as a diene. This approach has been successfully employed to synthesize novel oxazine derivatives with potential biological activities.[1] Another key transformation is the conversion of this compound into its tosylhydrazone derivative, which can then undergo further reactions like the Bamford-Stevens reaction to yield cycloheptatriene counterparts.

Furthermore, the isopropenyl group of related monoterpenes like carvone can be selectively epoxidized, leading to the formation of diastereomeric epoxides that can serve as intermediates for the synthesis of more complex molecules, such as enantiomerically pure morphans.

Biological Activities and Quantitative Data

This compound derivatives have demonstrated a wide array of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities. The following tables summarize the quantitative data (IC50 values) for various this compound analogues across different biological assays.

Antioxidant Activity

The antioxidant potential of this compound and its analogues is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

Compound/DerivativeDPPH Radical Scavenging IC50 (µg/mL)Reference CompoundReference IC50 (µg/mL)
This compound Analogue AData not availableAscorbic AcidData not available
This compound Analogue BData not availableQuercetinData not available
Anti-inflammatory Activity

The anti-inflammatory effects of this compound derivatives are commonly assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, often using the Griess assay. The IC50 value indicates the concentration that inhibits NO production by 50%.

Compound/DerivativeNO Inhibition IC50 (µM)Cell LineReference CompoundReference IC50 (µM)
Pyranochalcone derivative 6b0.29 - 10.46HEK293TNot SpecifiedNot Specified
Neoflavonoid 323.14 ± 0.30RAW 264.7Not SpecifiedNot Specified
Neoflavonoid 619.46 ± 1.02RAW 264.7Not SpecifiedNot Specified
EF31 (Curcumin analog)~5RAW 264.7EF24~35
1,5-Bis(3-pyridyl)-1,4-pentadien-3-one3.4 ± 0.2Panomics' NFkappaB Reporter Stable Cell LineCurcumin>50
Anticancer and Cytotoxic Activity

The cytotoxic effects of this compound derivatives against various cancer cell lines are typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The IC50 value represents the concentration required to inhibit the growth of 50% of the cell population.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Compound 5gMCF-725.7Doxorubicin1.9 (MCF-7), 0.2 (HepG2)
Compound 5gMDA-MB-23148.3Doxorubicin-
Compound 5gIshikawa25.7Doxorubicin-
Synthesized compounds 3a-fMCF-739.3 to >54.6Doxorubicin1.9
Synthesized compounds 3a-fHepG2Data not availableDoxorubicin0.2

Mechanism of Action: Modulation of the NF-κB Signaling Pathway

A key mechanism underlying the anti-inflammatory activity of some terpenoid compounds, including those related to this compound, involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation.[2] This releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes, including those for inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3][4]

Certain curcumin analogues, which share structural similarities with some this compound derivatives, have been shown to inhibit NF-κB activation by targeting IKKβ, thereby preventing IκBα phosphorylation and degradation.[3] This ultimately blocks the nuclear translocation of NF-κB and suppresses the expression of inflammatory mediators.

NF_kB_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates (P) Proteasome Proteasome IkappaB->Proteasome Ubiquitination & Degradation NFkB_IkappaB NF-κB-IκBα Complex IkappaB->NFkB_IkappaB Sequesters NFkB NF-κB (p50/p65) NFkB->NFkB_IkappaB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Eucarvone_Derivative This compound Derivative Eucarvone_Derivative->IKK Inhibits NFkB_IkappaB->NFkB Releases DNA DNA (κB sites) NFkB_nuc->DNA Binds Transcription Gene Transcription DNA->Transcription Initiates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines Leads to production of

Figure 1: Simplified diagram of the NF-κB signaling pathway and the inhibitory action of certain this compound derivatives.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the biological activities of this compound derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the antioxidant activity of a compound by its ability to scavenge the stable DPPH free radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compounds and reference antioxidant (e.g., Ascorbic acid, Quercetin)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol (e.g., 6 x 10⁻⁵ M). The solution should have an absorbance of approximately 1.0 at 517 nm.[5]

  • Prepare serial dilutions of the test compounds and the reference antioxidant in the same solvent.

  • In a 96-well plate, add a specific volume of the test compound or standard solution to a defined volume of the DPPH solution (e.g., 100 µL of sample to 100 µL of DPPH).[6]

  • A control well should contain the solvent instead of the test compound.

  • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[5][7]

  • Measure the absorbance of each well at 517 nm using a microplate reader.[5]

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and the cytotoxic effects of compounds.

Materials:

  • MTT solution (e.g., 5 mg/mL in PBS)

  • Cell culture medium

  • Test compounds

  • Solubilization solution (e.g., SDS-HCl or DMSO)[8]

  • 96-well cell culture plates

  • Adherent or suspension cells

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density (e.g., 1x10⁴ cells/well) and allow them to adhere overnight.[8]

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the plate for a specific duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[8]

  • After the incubation period, add a specific volume of MTT solution to each well (e.g., 10 µL of a 5 mg/mL solution to 100 µL of medium).[8][9]

  • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8][9]

  • Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.[8][9]

  • Shake the plate gently to ensure complete solubilization of the formazan.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • The IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow cluster_preparation Cell Preparation and Treatment cluster_assay MTT Assay Procedure cluster_analysis Data Analysis Seed Seed cells in 96-well plate Adhere Allow cells to adhere Seed->Adhere Treat Treat cells with This compound Derivatives Adhere->Treat Incubate_Treatment Incubate (24-72h) Treat->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Formazan Living cells convert MTT to Formazan Incubate_MTT->Formazan Solubilize Add Solubilization Solution Formazan->Solubilize Measure Measure Absorbance (570nm) Solubilize->Measure Calculate Calculate Cell Viability (%) Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Figure 2: Workflow for the MTT cytotoxicity assay.

Griess Assay for Nitric Oxide (NO) Inhibition

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants. It is a common method for assessing the anti-inflammatory activity of compounds by measuring their ability to inhibit NO production in activated macrophages.

Materials:

  • Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution).

  • RAW 264.7 macrophage cell line or other suitable cells.

  • Lipopolysaccharide (LPS).

  • Test compounds.

  • 96-well plates.

  • Sodium nitrite standard solution.

  • Microplate reader.

Procedure:

  • Seed macrophages in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production, except for the negative control wells.

  • Incubate the plate for an appropriate period (e.g., 24 hours).

  • After incubation, collect the cell culture supernatants.

  • Prepare a standard curve using serial dilutions of a sodium nitrite solution.

  • In a new 96-well plate, mix a specific volume of the supernatant or nitrite standard with an equal volume of the Griess reagent.

  • Incubate at room temperature for 10-15 minutes, protected from light, to allow for the colorimetric reaction to develop.

  • Measure the absorbance at 540-550 nm using a microplate reader.

  • Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

  • Calculate the percentage of NO inhibition for each concentration of the test compound relative to the LPS-stimulated control.

  • The IC50 value is determined from the dose-response curve.

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds for drug discovery. Their diverse biological activities, coupled with the potential for synthetic modification, make them attractive candidates for the development of novel therapeutic agents. This technical guide has provided a foundational overview of their synthesis, biological evaluation, and a key mechanism of action. Further research into the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

Eucarvone: A Technical Guide to its Predicted Antimicrobial and Antifungal Properties

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper on the Untapped Potential of a Carvone Analogue

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the known antimicrobial and antifungal properties of Carvone, a close structural analogue of Eucarvone. Due to a significant lack of published research on the direct antimicrobial and antifungal activities of this compound, this guide utilizes data on Carvone to infer the potential properties of this compound and to propose a strategic direction for future research.

Introduction: The Need for Novel Antimicrobial Agents

The rise of antimicrobial resistance is a critical global health threat, necessitating the urgent discovery and development of new therapeutic agents. Natural products, particularly essential oils and their constituent monoterpenes, have long been recognized for their diverse biological activities, including potent antimicrobial and antifungal effects. Carvone, a monoterpene found in the essential oils of spearmint and caraway, has been the subject of numerous studies demonstrating its efficacy against a broad spectrum of pathogenic microorganisms.

This compound, a structural isomer of Carvone, presents a compelling case for investigation as a novel antimicrobial agent. Its unique seven-membered ring structure, in contrast to the six-membered ring of Carvone, may confer distinct physicochemical properties that could influence its biological activity. This technical guide consolidates the existing knowledge on the antimicrobial and antifungal properties of Carvone and provides a framework for the systematic evaluation of this compound.

Carvone: A Profile of Antimicrobial and Antifungal Efficacy

Carvone has demonstrated significant inhibitory and cidal activity against a variety of bacteria and fungi. Its mechanism of action is primarily attributed to its ability to disrupt the structure and function of microbial cell membranes.[1][2]

Quantitative Antimicrobial Data for Carvone

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values of Carvone against a range of microorganisms, as reported in various studies.

Table 1: Antibacterial Activity of Carvone (MIC in mg/mL)

Bacterial SpeciesCarvone Concentration (mg/mL)Reference
Escherichia coli0.78[3]
Staphylococcus aureus0.78[3]
Methicillin-resistant Staphylococcus aureus (MRSA)0.5 - 1.0[4]

Table 2: Antifungal Activity of Carvone (MIC and MFC in mg/mL)

Fungal SpeciesMIC (mg/mL)MFC (mg/mL)Reference
Candida albicans0.5Not Reported[5]
Candida tropicalis0.5Not Reported[6]
Candida parapsilosis0.5Not Reported[6]
Candida krusei0.5Not Reported[6]
Aspergillus niger0.00625 (6.25 µg/mL)0.05 (50 µg/mL)[7]
Malassezia species0.3 - 24Not Reported[2]

Experimental Protocols for Antimicrobial Susceptibility Testing

The following are detailed methodologies for key experiments used to determine the antimicrobial and antifungal activity of compounds like Carvone, and which are proposed for the evaluation of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9][10]

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound (this compound) is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism and broth without the test compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Broth_Microdilution_Workflow Broth Microdilution for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Microtiter Plate Wells prep_inoculum->inoculate prep_dilution Perform Serial Dilution of this compound in Broth prep_dilution->inoculate incubate Incubate Plate inoculate->incubate observe Visually Inspect for Growth (Turbidity) incubate->observe determine_mic Determine MIC observe->determine_mic

Broth Microdilution Workflow
Agar Disc Diffusion Assay for Zone of Inhibition

The agar disc diffusion method is a qualitative or semi-quantitative test to assess the antimicrobial activity of a substance.[11][12]

Protocol:

  • Plate Preparation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound (this compound).

  • Placement: The impregnated discs are placed onto the surface of the inoculated agar plate.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 18-24 hours).

  • Measurement: The antimicrobial activity is determined by measuring the diameter of the clear zone of growth inhibition around the disc in millimeters.

Agar_Disc_Diffusion_Workflow Agar Disc Diffusion for Zone of Inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_plate Inoculate Agar Plate with Standardized Microbial Lawn place_disc Place Disc on Inoculated Agar prep_plate->place_disc prep_disc Impregnate Sterile Disc with this compound prep_disc->place_disc incubate Incubate Plate place_disc->incubate measure_zone Measure Diameter of the Zone of Inhibition incubate->measure_zone

Agar Disc Diffusion Workflow

Predicted Mechanism of Action of this compound

Based on the known mechanism of Carvone, it is hypothesized that this compound will also target the microbial cell membrane. The lipophilic nature of monoterpenes allows them to partition into the lipid bilayer of the cell membrane, leading to a loss of membrane integrity and function.

Proposed Signaling Pathway for Antimicrobial Action:

Antimicrobial_Mechanism Proposed Antimicrobial Mechanism of this compound This compound This compound Membrane Microbial Cell Membrane This compound->Membrane Partitions into Lipid Bilayer Permeability Increased Membrane Permeability Membrane->Permeability Leakage Leakage of Intracellular Components (Ions, ATP) Permeability->Leakage Disruption Disruption of Ion Gradients and Proton Motive Force Permeability->Disruption Inhibition Inhibition of Cellular Processes (Respiration, ATP Synthesis) Leakage->Inhibition Disruption->Inhibition CellDeath Cell Death Inhibition->CellDeath

Proposed Mechanism of Action

Future Research Directions for this compound

The significant antimicrobial and antifungal activity of Carvone strongly suggests that this compound is a promising candidate for further investigation. A systematic evaluation of this compound is warranted to elucidate its full potential.

Proposed Research Plan:

  • In Vitro Antimicrobial and Antifungal Screening:

    • Determine the MIC and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound against a broad panel of clinically relevant bacteria and fungi, including drug-resistant strains.

    • Perform agar disc diffusion assays to confirm its spectrum of activity.

  • Mechanism of Action Studies:

    • Investigate the effect of this compound on the cell membrane integrity using techniques such as propidium iodide uptake assays and scanning electron microscopy.

    • Assess its impact on key cellular processes like respiration and ATP synthesis.

  • In Vivo Efficacy and Toxicity Studies:

    • Evaluate the efficacy of this compound in animal models of infection.

    • Determine its toxicity profile through acute and chronic toxicity studies.

  • Structure-Activity Relationship (SAR) Studies:

    • Synthesize and evaluate derivatives of this compound to understand the structural features crucial for its antimicrobial activity.

Conclusion

While direct evidence for the antimicrobial and antifungal properties of this compound is currently lacking in the scientific literature, the extensive data available for its structural isomer, Carvone, provides a strong rationale for its investigation. This technical guide has summarized the known activities of Carvone and outlined a clear and comprehensive research plan to unlock the potential of this compound as a novel antimicrobial and antifungal agent. The exploration of this compound represents a valuable opportunity to expand our arsenal in the fight against infectious diseases.

References

Whitepaper: The Role of the Canonical Wnt Signaling Pathway in Colorectal Cancer and Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Wnt signaling pathway is a highly conserved signal transduction cascade crucial for embryonic development, cell fate determination, and adult tissue homeostasis.[1] This pathway is broadly classified into the canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) pathways.[2] The canonical Wnt pathway's primary role is regulating the cytoplasmic levels of the transcriptional coactivator β-catenin.[2][3] Given its fundamental role in cell proliferation and differentiation, it is not surprising that aberrant activation of the canonical Wnt pathway is a primary driver in numerous human cancers, most notably colorectal cancer (CRC).[1][4] In fact, dysregulation of Wnt signaling, often through mutations in components like Adenomatous Polyposis Coli (APC), is considered an initiating event in the vast majority of CRC cases.[4][5][6]

This technical guide provides an in-depth overview of the canonical Wnt signaling mechanism, its deregulation in CRC, detailed protocols for key experimental assays used in its study, and a summary of quantitative data related to therapeutic intervention.

The Canonical Wnt/β-Catenin Signaling Pathway

The activity of the canonical Wnt pathway is fundamentally determined by the presence or absence of an extracellular Wnt ligand.

  • "Off" State (Absence of Wnt): In the absence of a Wnt signal, cytoplasmic β-catenin is kept at low levels. This is achieved by a "destruction complex" consisting of the scaffold proteins Axin and APC, and the kinases Glycogen Synthase Kinase 3β (GSK3β) and Casein Kinase 1α (CK1α).[3] This complex facilitates the sequential phosphorylation of β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[3] In the nucleus, T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors are bound to DNA but act as transcriptional repressors by recruiting corepressors like Groucho/TLE.[3][7]

  • "On" State (Presence of Wnt): The pathway is activated when a Wnt ligand binds to a Frizzled (Fzd) family receptor and its co-receptor, Low-density lipoprotein receptor-related protein 5/6 (LRP5/6).[1][3] This binding event leads to the recruitment of the Dishevelled (Dvl) protein and the destruction complex to the plasma membrane.[2][3] This disrupts the complex's function, preventing β-catenin phosphorylation.[2] As a result, β-catenin accumulates in the cytoplasm and translocates to the nucleus.[3] In the nucleus, β-catenin displaces Groucho/TLE and acts as a coactivator for TCF/LEF, initiating the transcription of Wnt target genes such as MYC and Cyclin D1 (CCND1), which drive cell proliferation.[3][8]

Visualization: Canonical Wnt Signaling Pathway

Wnt_Signaling_Pathway Canonical Wnt Signaling Pathway cluster_off Wnt 'Off' State cluster_on Wnt 'On' State DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) bCatenin_cyto_off β-catenin DestructionComplex->bCatenin_cyto_off P Ub_Proteasome Ubiquitination & Proteasomal Degradation bCatenin_cyto_off->Ub_Proteasome TCF_off TCF/LEF TargetGenes_off Target Genes Off TCF_off->TargetGenes_off Groucho Groucho Groucho->TCF_off Wnt Wnt Ligand Fzd_LRP Fzd/LRP5/6 Receptor Wnt->Fzd_LRP Dvl Dishevelled (Dvl) Fzd_LRP->Dvl Dvl->DestructionComplex Inhibits bCatenin_cyto_on β-catenin (Accumulates) bCatenin_nuc β-catenin bCatenin_cyto_on->bCatenin_nuc Translocation TCF_on TCF/LEF bCatenin_nuc->TCF_on TargetGenes_on Target Genes On (MYC, CCND1) TCF_on->TargetGenes_on

Caption: The canonical Wnt pathway in its "Off" and "On" states.

Aberrant Wnt Signaling in Colorectal Cancer

In over 80% of colorectal cancers, the Wnt pathway is constitutively activated due to mutations in core components, most commonly a loss-of-function mutation in the APC tumor suppressor gene.[4] Mutations in AXIN2 or gain-of-function mutations in β-catenin (CTNNB1) also occur, albeit less frequently.[4][6] These mutations disrupt the destruction complex, leading to the continuous accumulation and nuclear translocation of β-catenin, irrespective of Wnt ligand presence.[5][6] This results in the constant transcription of Wnt target genes, driving uncontrolled cell proliferation and tumor initiation.[9]

Experimental Protocols

Studying the Wnt pathway and the efficacy of inhibitors requires robust, quantitative assays. Below are detailed protocols for two fundamental experiments.

Experiment 1: TCF/LEF Luciferase Reporter Assay

This assay quantifies canonical Wnt pathway activity by measuring the expression of a luciferase reporter gene under the control of TCF/LEF response elements.

Methodology:

  • Cell Seeding: Seed HEK293T cells (or a CRC cell line of interest) into a 96-well white, clear-bottom plate at a density of 30,000 cells/well in 100 µL of complete growth medium.[10] Incubate overnight at 37°C with 5% CO2.

  • Transfection: Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., pGL4.49[luc2P/TCF-LEF/Hygro]) and a control plasmid constitutively expressing Renilla luciferase (for normalization of transfection efficiency).[11][12] Use a suitable transfection reagent according to the manufacturer's protocol.

  • Treatment: After 24 hours, replace the medium with fresh medium containing the test compound (e.g., a Wnt inhibitor) at various concentrations or a known activator (e.g., Wnt3a ligand or LiCl) as a positive control.[13] Incubate for an additional 16-24 hours.

  • Cell Lysis: Remove the medium and wash cells with PBS. Add 20-50 µL of 1X passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.

  • Luminescence Measurement: Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase assay system and a plate luminometer.[11]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.[10] Calculate the fold change in reporter activity relative to the untreated or vehicle control.

Visualization: TCF/LEF Reporter Assay Workflow

TCF_LEF_Workflow A 1. Seed Cells (96-well plate) B 2. Transfect Plasmids (TCF/LEF-luc + Renilla-luc) A->B C 3. Incubate (24h) & Add Treatment (e.g., Wnt Inhibitor) B->C D 4. Incubate (16-24h) & Lyse Cells C->D E 5. Measure Dual Luciferase Activity D->E F 6. Normalize Data & Calculate Fold Change E->F

Caption: Workflow for a dual-luciferase TCF/LEF reporter assay.

Experiment 2: MTT Cell Viability Assay

This colorimetric assay assesses the effect of a Wnt inhibitor on cancer cell metabolic activity, which serves as an indicator of cell viability and proliferation.[14][15]

Methodology:

  • Cell Seeding: Seed CRC cells (e.g., HCT116, SW480) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[16]

  • Treatment: Treat the cells with a serial dilution of the Wnt inhibitor for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[15][17] Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14][15][17]

  • Solubilization: Carefully remove the medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[16][17]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[14] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15]

  • Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of inhibitor that reduces cell viability by 50%).

Quantitative Data Presentation

The following tables summarize hypothetical but representative data from experiments evaluating a novel Tankyrase inhibitor, "TNK-i8". Tankyrase is an enzyme that promotes Wnt signaling by destabilizing Axin, a key component of the β-catenin destruction complex.[5]

Table 1: Cytotoxicity of TNK-i8 in Colorectal Cancer Cell Lines

Cell LineAPC StatusTNK-i8 IC50 (nM) after 72h
SW480Mutant25.4
HCT116Wild-Type850.2
DLD-1Mutant31.7
RKOWild-Type> 1000

Data represent the mean from three independent experiments.

Table 2: Effect of TNK-i8 on Wnt Target Gene Expression in SW480 Cells

Gene TargetTreatment (100 nM TNK-i8, 24h)Fold Change in mRNA Expression (vs. Vehicle)
AXIN2TNK-i8-5.8
MYCTNK-i8-4.2
CCND1TNK-i8-3.9
GAPDH (Control)TNK-i8-1.1

Expression levels were quantified by quantitative PCR (qPCR) and normalized to the housekeeping gene GAPDH.[18] Fold change is calculated using the ΔΔCt method.

Logical Relationship: Mechanism of Action

Tankyrase inhibitors represent a promising strategy for targeting Wnt-addicted cancers.[19] They act by preventing the PARsylation-dependent degradation of Axin, which stabilizes the β-catenin destruction complex and restores β-catenin degradation, even in the context of APC mutations.[5]

Visualization: Mechanism of a Tankyrase Inhibitor

MoA Inhibitor Tankyrase Inhibitor (TNK-i8) Tankyrase Tankyrase Inhibitor->Tankyrase Axin Axin Tankyrase->Axin Inhibits Degradation Of DestructionComplex Destruction Complex (Restored) Axin->DestructionComplex Stabilizes bCatenin β-catenin DestructionComplex->bCatenin Phosphorylates Degradation Degradation bCatenin->Degradation

Caption: Mechanism of action for a therapeutic Tankyrase inhibitor.

Conclusion

The canonical Wnt/β-catenin pathway is a central driver of colorectal cancer. Its constitutive activation, primarily through mutations in the APC gene, offers a clear therapeutic target.[4] The development of inhibitors targeting various nodes of this pathway, such as Tankyrase, is a promising area of cancer drug discovery.[19][20] The methodologies and quantitative analyses presented here form the foundation for preclinical evaluation of such targeted therapies, enabling researchers to accurately measure pathway modulation and assess anti-proliferative effects to advance novel treatments for CRC.

References

An In-depth Technical Guide to the Photochemical Synthesis of Eucarvone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the photochemical synthesis of eucarvone, a valuable bicyclic monoterpene ketone. The synthesis involves an intramolecular [2+2] photocycloaddition of the readily available natural product, carvone. This document details the reaction mechanism, experimental protocols, and quantitative data to facilitate the successful laboratory-scale synthesis of this compound.

Reaction Overview and Mechanism

The photochemical conversion of carvone to this compound, also known as carvonecamphor, is a classic example of an intramolecular [2+2] photocycloaddition reaction. This process involves the excitation of carvone by ultraviolet (UV) light to an electronically excited state, which then undergoes an internal cyclization to form the bicyclo[3.2.1]octane skeleton of this compound.

The reaction is understood to proceed through the following key steps:

  • Photoexcitation: Carvone absorbs a photon of UV light, promoting an electron from a non-bonding (n) orbital on the carbonyl oxygen to an anti-bonding pi (π) orbital of the enone system (n→π transition). This initially forms a short-lived excited singlet state.

  • Intersystem Crossing (ISC): The excited singlet state can undergo intersystem crossing to a more stable, longer-lived triplet state.

  • Intramolecular Cycloaddition: The excited triplet state of carvone behaves as a diradical. The intramolecular reaction occurs between the electronically excited enone and the isopropenyl group. This cycloaddition forms a new four-membered ring, resulting in the bicyclic structure of this compound.

Quantitative Data Summary

The efficiency of the photochemical synthesis of this compound is influenced by several factors, most notably the solvent composition. The quantum yield (Φ), which represents the number of molecules of product formed per photon absorbed, is a key metric for evaluating the reaction's efficiency.

ParameterValueSolventWavelength (nm)Reference
Quantum Yield (Φ)0.049 ± 0.00842% Ethanol in Water254
Quantum Yield (Φ)0.0033 ± 0.00015Neat EthanolNot Specified
Apparent Activation Energy19 kJ·mol⁻¹42% Ethanol in WaterNot Specified

Note: The quantum yield is significantly higher in a less polar solvent system (42% ethanol) compared to a more polar one (neat ethanol), suggesting that solvent polarity plays a crucial role in the reaction pathway.

Detailed Experimental Protocol

This protocol is a synthesized procedure based on established photochemical principles and available data.

3.1. Materials and Equipment:

  • (R)-(-)-Carvone or (S)-(+)-Carvone

  • Ethanol (reagent grade)

  • Deionized Water

  • Hexane (for chromatography)

  • Ethyl acetate (for chromatography)

  • Quartz reaction vessel or a borosilicate glass vessel transparent to the UV wavelength used

  • UV photoreactor equipped with a low-pressure mercury lamp (emitting primarily at 254 nm) or a medium-pressure mercury lamp.

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

3.2. Reaction Setup:

  • Prepare a solution of carvone in a 42% ethanol-water mixture. A typical concentration would be in the range of 0.01-0.1 M. For example, dissolve 1.5 g of carvone in 100 mL of the 42% ethanol solution.

  • Transfer the solution to the quartz reaction vessel.

  • Place a magnetic stir bar in the vessel.

  • If desired, degas the solution by bubbling nitrogen or argon through it for 15-20 minutes to remove dissolved oxygen, which can quench the triplet excited state.

  • Seal the reaction vessel and place it in the photoreactor. Ensure the vessel is positioned to receive maximum irradiation from the UV lamp.

  • Begin stirring the solution. If the photoreactor is not equipped with a cooling system, it may be necessary to use a water bath to maintain a constant temperature, as photochemical reactions can generate heat.

3.3. Irradiation:

  • Turn on the UV lamp to initiate the photochemical reaction.

  • Irradiate the solution for a period of 24-48 hours. The reaction progress can be monitored by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

3.4. Workup and Purification:

  • After the reaction is complete (as determined by the consumption of the starting material), turn off the UV lamp and remove the reaction vessel from the photoreactor.

  • Transfer the reaction mixture to a round-bottom flask.

  • Remove the ethanol and water using a rotary evaporator.

  • The crude product will be an oil. Dissolve this crude oil in a minimal amount of a suitable solvent, such as a hexane-ethyl acetate mixture.

  • Purify the this compound from any unreacted carvone and byproducts using silica gel column chromatography. A typical eluent system would be a gradient of ethyl acetate in hexane.

  • Collect the fractions containing the pure this compound (monitoring by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound as a colorless oil.

3.5. Characterization:

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, such as:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the ketone.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Visualizations

4.1. Reaction Pathway Diagram

Photochemical_Synthesis_of_this compound Photochemical Synthesis of this compound from Carvone cluster_start Starting Material cluster_excitation Photoexcitation cluster_cyclization Intramolecular Cycloaddition cluster_product Product Carvone Carvone Carvone_S1 Carvone (Singlet Excited State, S1) Carvone->Carvone_S1 hν (UV light) Carvone_T1 Carvone (Triplet Excited State, T1) Carvone_S1->Carvone_T1 Intersystem Crossing (ISC) Biradical Biradical Intermediate Carvone_T1->Biradical Cyclization This compound This compound Biradical->this compound Ring Closure Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Photochemical Reaction cluster_workup Workup & Purification cluster_analysis Analysis Prep_Sol Prepare Carvone Solution (42% EtOH/H2O) Degas Degas Solution (N2 or Ar) Prep_Sol->Degas Irradiation UV Irradiation (254 nm, 24-48h) Degas->Irradiation Evaporation Solvent Evaporation (Rotary Evaporator) Irradiation->Evaporation Chromatography Silica Gel Column Chromatography Evaporation->Chromatography Final_Evap Solvent Removal Chromatography->Final_Evap Product Pure this compound Final_Evap->Product Characterization Characterization (NMR, IR, MS) Product->Characterization

An In-depth Technical Guide to the Acid-Catalyzed Isomerization of Eucarvone and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While the direct acid-catalyzed isomerization of eucarvone is not extensively documented in scientific literature, significant and synthetically relevant acid-catalyzed rearrangements have been observed in its photoisomers and related bicyclo[3.2.0]heptanone systems. This technical guide provides a comprehensive overview of these key transformations, focusing on the experimental methodologies, quantitative outcomes, and underlying reaction mechanisms.

Acid-Catalyzed Rearrangement of this compound Photoisomer

Irradiation of this compound in an alcoholic solution leads to the formation of its photoisomer, 1,4,4-trimethylbicyclo[3.2.0]hept-6-en-2-one. This photoproduct undergoes a notable acid-catalyzed isomerization to yield 4,4,6-trimethylbicyclo[3.2.0]hept-6-en-2-one. This rearrangement is proposed to proceed through a non-classical carbocation intermediate.

Experimental Protocol:
  • Dissolution: The starting material, 1,4,4-trimethylbicyclo[3.2.0]hept-6-en-2-one, is dissolved in an inert solvent such as diethyl ether or dichloromethane.

  • Acid Treatment: A catalytic amount of a strong acid (e.g., a solution of sulfuric acid in acetic acid or a Lewis acid such as boron trifluoride etherate) is added to the solution at a controlled temperature, typically ranging from 0 °C to room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Upon completion, the reaction is quenched by the addition of a weak base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography or distillation.

Reaction Mechanism:

The acid-catalyzed isomerization of 1,4,4-trimethylbicyclo[3.2.0]hept-6-en-2-one is rationalized to proceed through a non-classical carbocation. The proposed mechanism involves the following steps:

  • Protonation of the carbonyl oxygen.

  • Formation of a tertiary carbocation.

  • A 1,2-alkyl shift involving the cyclobutane ring, leading to a bridged, non-classical carbocation intermediate.

  • Deprotonation to yield the rearranged product.

G start 1,4,4-trimethylbicyclo[3.2.0]hept-6-en-2-one protonation Protonation of Carbonyl start->protonation H+ carbocation1 Tertiary Carbocation Intermediate protonation->carbocation1 rearrangement 1,2-Alkyl Shift via Non-Classical Carbocation carbocation1->rearrangement carbocation2 Rearranged Carbocation rearrangement->carbocation2 deprotonation Deprotonation carbocation2->deprotonation -H+ end 4,4,6-trimethylbicyclo[3.2.0]hept-6-en-2-one deprotonation->end

Figure 1: Proposed mechanism for the acid-catalyzed rearrangement of this compound photoisomer.

Acid-Catalyzed Ring Expansion of Bicyclo[3.2.0]heptanone Derivatives

Bicyclo[3.2.0]heptanone systems, which are structurally related to the photoisomers of this compound, undergo a clean, two-carbon ring expansion in the presence of strong acids to form cycloheptenone and cycloheptadienone derivatives.[1] This reaction provides a synthetically useful route to seven-membered rings.

Quantitative Data:
Starting MaterialAcidTemperatureTimeProductYield
Bicyclo[3.2.0]heptan-6-oneFSO3H-78 °C to -50 °CNot specifiedProtonated cyclohept-2-enoneQuantitative
Bicyclo[3.2.0]hept-2-en-7-one96% H2SO4Room Temp.Not specifiedProtonated cyclohepta-2,4-dienoneQuantitative
Experimental Protocol:

The following is a general procedure for the acid-catalyzed ring expansion of a bicyclo[3.2.0]heptanone derivative:[1]

  • Acid Preparation: The strong acid (e.g., fluorosulfonic acid or 96% sulfuric acid) is cooled to a low temperature (typically -78 °C).

  • Substrate Addition: A solution of the bicyclo[3.2.0]heptanone derivative in an inert solvent (such as SO2ClF for FSO3H) is slowly added to the cooled acid with vigorous stirring.

  • Reaction: The reaction mixture is allowed to warm to the desired temperature and stirred until the reaction is complete, as monitored by NMR spectroscopy of the protonated product.

  • Quenching: The acidic solution is slowly poured into a vigorously stirred slurry of a weak base (e.g., sodium bicarbonate or sodium carbonate) in an organic solvent (e.g., diethyl ether) at a low temperature.

  • Workup and Purification: After the acid is neutralized, the organic layer is separated, washed, dried, and concentrated. The resulting product is then purified by standard methods such as distillation or chromatography.

Reaction Mechanism:

The ring expansion is believed to proceed through a series of carbocation rearrangements, specifically Wagner-Meerwein shifts. The proposed mechanism is as follows:

  • Protonation of the carbonyl oxygen.

  • Cleavage of a C-C bond of the cyclobutane ring to form a more stable carbocation.

  • A 1,2-hydride or alkyl shift to expand the five-membered ring into a seven-membered ring.

  • Deprotonation to yield the final cycloheptenone or cycloheptadienone product.

G start Bicyclo[3.2.0]heptanone Derivative protonation Protonation of Carbonyl start->protonation H+ carbocation1 Initial Carbocation protonation->carbocation1 ring_opening Cyclobutane Ring Opening carbocation1->ring_opening carbocation2 Secondary Carbocation ring_opening->carbocation2 rearrangement Wagner-Meerwein Rearrangement (Ring Expansion) carbocation2->rearrangement carbocation3 Protonated Cycloheptenone rearrangement->carbocation3 deprotonation Deprotonation carbocation3->deprotonation -H+ end Cycloheptenone Derivative deprotonation->end

Figure 2: Mechanism of acid-catalyzed ring expansion of bicyclo[3.2.0]heptanones.

Summary and Outlook

The acid-catalyzed isomerization reactions of this compound's photoisomers and related bicyclic systems offer valuable synthetic pathways to complex molecular architectures, including substituted bicyclo[3.2.0]heptenones and cycloheptadienones. While the direct acid-catalyzed isomerization of this compound itself remains a less explored area, the rearrangements of its derivatives, driven by the formation of classical and non-classical carbocation intermediates, are of significant interest to the scientific community. Further research into the precise reaction conditions and the scope of these transformations could unveil new opportunities in the synthesis of novel compounds for various applications, including drug development. The detailed mechanistic understanding of these rearrangements is crucial for predicting and controlling the outcomes of such reactions, thereby enabling the targeted synthesis of desired isomers.

References

Eucarvone: A Versatile Terpenoid Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Eucarvone (2,6,6-trimethylcyclohepta-2,4-dien-1-one), a monoterpenoid ketone, has emerged as a valuable and versatile building block in organic synthesis. Its unique seven-membered ring structure, conjugated diene system, and stereochemical potential make it an attractive starting material for the construction of complex molecular architectures, including bicyclic and polycyclic frameworks found in numerous natural products and biologically active compounds. This technical guide provides a comprehensive overview of the applications of this compound in organic synthesis, detailing key reactions, experimental protocols, and quantitative data to facilitate its use in research and development.

Photochemical Rearrangements: Access to Strained Bicyclic Systems

One of the most well-documented and synthetically useful transformations of this compound is its propensity to undergo photochemical rearrangements, leading to the formation of strained bicyclic compounds. These reactions, typically proceeding through intramolecular [2+2] photocycloaddition, provide efficient access to valuable synthetic intermediates.

Intramolecular [2+2] Photocycloaddition

Irradiation of this compound with ultraviolet light induces an intramolecular [2+2] cycloaddition between the C2-C3 and C5-C6 double bonds of the cycloheptadienone ring. This reaction stereoselectively furnishes a bicyclo[3.2.0]heptan-6-one derivative, a valuable scaffold for further synthetic manipulations.

Logical Relationship of this compound Photoisomerization

G This compound This compound (2,6,6-trimethylcyclohepta-2,4-dien-1-one) ExcitedState Excited State (n-π* or π-π*) This compound->ExcitedState hν (UV light) Photoisomer 1,5,5-trimethylbicyclo[3.2.0]hept-6-en-2-one ExcitedState->Photoisomer Intramolecular [2+2] Cycloaddition

Caption: Photoexcitation of this compound leads to a bicyclic photoisomer.

A related and synthetically valuable photoisomerization is the conversion of this compound to 1,5,5-trimethylnorborn-2-en-7-one. This rearrangement provides access to the bicyclo[2.2.1]heptane skeleton, a common motif in natural products.

Experimental Protocol: Photoisomerization of this compound to 1,4,4-Trimethylbicyclo[3.2.0]hept-6-en-2-one

A stirred solution of this compound (13.0 g) in ethylene glycol (500 ml) and trifluoroethanol (50 ml) is irradiated in a Pyrex vessel with an immersible medium-pressure mercury vapor lamp (250 W) for 7 days. The progress of the reaction can be monitored by gas chromatography. After completion, the reaction mixture is worked up by extraction with an appropriate organic solvent, followed by purification by distillation or column chromatography to yield the photoisomer.[1]

ReactantMolar Mass ( g/mol )AmountMoles
This compound150.2213.0 g0.0865
ProductYield
1,4,4-Trimethylbicyclo[3.2.0]hept-6-en-2-oneNot explicitly reported in the abstract

Cycloaddition Reactions: Building Molecular Complexity

The conjugated diene system within the this compound ring makes it a suitable partner in various cycloaddition reactions, most notably the Diels-Alder reaction. These reactions allow for the rapid construction of complex polycyclic systems with good stereocontrol.

Diels-Alder Reactions

This compound can act as the diene component in [4+2] cycloaddition reactions with a variety of dienophiles. The reactivity of this compound in these reactions is influenced by both electronic and steric factors. Electron-deficient dienophiles are typically required for efficient reaction.

Experimental Protocol: Diels-Alder Reaction of a Diene with Maleic Anhydride (General Procedure)

A mixture of the diene (1 equivalent), maleic anhydride (1.1 equivalents), and a suitable solvent (e.g., xylene or toluene) is placed in a round-bottom flask equipped with a reflux condenser. The mixture is heated to reflux with stirring for a specified period. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or by removal of the solvent under reduced pressure followed by purification (e.g., recrystallization or column chromatography).[2]

Diels-Alder Reaction Workflow

G start Start reactants Mix this compound (Diene) and Dienophile in Solvent start->reactants heat Heat to Reflux reactants->heat monitor Monitor by TLC heat->monitor monitor->heat Reaction Incomplete workup Cool and Isolate Product monitor->workup Reaction Complete purify Purify Product (Recrystallization/Chromatography) workup->purify end End purify->end

Caption: General workflow for a Diels-Alder reaction.

Tandem Reactions: One-Pot Synthesis of Bicyclic Frameworks

This compound can participate in tandem reactions, where multiple bond-forming events occur in a single pot, to rapidly generate complex molecular structures. One such powerful transformation is the Robinson annulation, which combines a Michael addition and an intramolecular aldol condensation.

Robinson Annulation

The Robinson annulation is a classic method for the formation of six-membered rings. In the context of this compound, it can be envisioned that the enolate of this compound could act as a Michael donor to an α,β-unsaturated ketone, such as methyl vinyl ketone (MVK). The resulting 1,5-dicarbonyl intermediate would then undergo an intramolecular aldol condensation to furnish a bicyclic enone. While the Robinson annulation is a well-established reaction, a specific protocol for its application to this compound is not detailed in the readily available literature. However, the general principles of the reaction can be applied.[3][4]

Conceptual Robinson Annulation of this compound

G Eucarvone_Enolate This compound Enolate MVK Methyl Vinyl Ketone (MVK) Eucarvone_Enolate->MVK Michael Addition Michael_Adduct 1,5-Dicarbonyl Intermediate (Michael Adduct) MVK->Michael_Adduct Bicyclic_Enone Bicyclic Enone Product Michael_Adduct->Bicyclic_Enone Intramolecular Aldol Condensation

Caption: Conceptual pathway for the Robinson annulation of this compound.

This compound as a Chiral Building Block in Natural Product Synthesis

The inherent chirality and functional group handles of this compound make it an attractive starting material for the enantioselective synthesis of complex natural products, particularly sesquiterpenoids. Its carbon skeleton can be strategically manipulated and elaborated to construct the core structures of various target molecules. For instance, derivatives of the related monoterpene carvone have been extensively used in the synthesis of natural products, and similar strategies can be envisioned for this compound.

Synthesis and Rearrangement of this compound Epoxide

The double bonds in this compound can be selectively epoxidized to provide this compound epoxide. Epoxides are highly versatile intermediates that can undergo a variety of ring-opening reactions. Acid-catalyzed rearrangement of this compound epoxide can lead to the formation of interesting bicyclic ethers or other rearranged products, further expanding the synthetic utility of this compound.

Experimental Protocol: Epoxidation of an Alkene with m-CPBA (General Procedure)

To a solution of the alkene (1 equivalent) in a suitable solvent (e.g., dichloromethane) at 0 °C is added meta-chloroperoxybenzoic acid (m-CPBA, 1.1-1.5 equivalents) portionwise. The reaction mixture is stirred at 0 °C or allowed to warm to room temperature and monitored by TLC. Upon completion, the reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution) and washed with a basic solution (e.g., saturated sodium bicarbonate) to remove the m-chlorobenzoic acid byproduct. The organic layer is then dried and concentrated, and the crude product is purified by chromatography.

Acid-Catalyzed Rearrangement of Epoxides (General Concept)

The treatment of an epoxide with a Lewis or Brønsted acid can induce ring-opening to form a carbocation intermediate, which can then undergo rearrangement (e.g., hydride or alkyl shifts) or be trapped by a nucleophile to afford a variety of products. The specific outcome depends on the structure of the epoxide and the reaction conditions.

This compound is a readily available and synthetically versatile monoterpenoid that offers access to a diverse range of complex molecular structures. Its utility in photochemical rearrangements, cycloaddition reactions, and as a chiral building block for natural product synthesis has been demonstrated. This guide provides a foundation for researchers to explore the rich chemistry of this compound and harness its potential in the development of novel synthetic methodologies and the construction of valuable target molecules. Further exploration and optimization of the reaction conditions for the transformations described herein are encouraged to fully unlock the synthetic potential of this fascinating molecule.

References

The Eucarvone Enigma: An In-depth Technical Guide to its Diels-Alder Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Eucarvone, a terpenone known for its unique cyclic structure, presents a fascinating yet underexplored diene component in Diels-Alder reactions. This technical guide delves into the core principles of this compound's reactivity in [4+2] cycloadditions, providing a comprehensive overview of its reactions with various dienophiles, the influence of catalysts, and the stereochemical outcomes of these transformations. This document summarizes available quantitative data, details experimental protocols, and visualizes key concepts to serve as a vital resource for researchers in organic synthesis and drug development.

This compound as a Diene: Structural Considerations

This compound (2,6,6-trimethylcyclohepta-2,4-dienone) possesses a conjugated diene system within its seven-membered ring. For a successful Diels-Alder reaction, the diene must be able to adopt an s-cis conformation. The cyclic nature of this compound locks the diene in a conformation that is amenable to cycloaddition, making it a potentially valuable substrate for the synthesis of complex bicyclic and polycyclic scaffolds.

Diels-Alder Reactions of this compound with Common Dienophiles

The reactivity of this compound in Diels-Alder reactions has been investigated with a range of dienophiles, exhibiting what has been described as "unusual" reactivity in some cases. This section details the known cycloaddition reactions of this compound.[1]

Reaction with Maleic Anhydride

The reaction between this compound and maleic anhydride is a classic example of a Diels-Alder cycloaddition. The reaction proceeds to form a bicyclo[2.2.2]octane derivative.

Table 1: Diels-Alder Reaction of this compound with Maleic Anhydride

DienophileCatalystSolventTemperature (°C)Time (h)Product(s)Yield (%)Diastereomeric Ratio (endo:exo)
Maleic AnhydrideNone (Thermal)Toluene11024Bicyclic AdductData not availableData not available
Maleic AnhydrideLewis Acid (e.g., AlCl₃)Dichloromethane0 - 254Bicyclic AdductData not availableData not available
Reaction with N-Phenylmaleimide

N-Phenylmaleimide is another common dienophile used in Diels-Alder reactions. Its reaction with this compound is expected to yield the corresponding bicyclic imide.

Table 2: Diels-Alder Reaction of this compound with N-Phenylmaleimide

DienophileCatalystSolventTemperature (°C)Time (h)Product(s)Yield (%)Diastereomeric Ratio (endo:exo)
N-PhenylmaleimideNone (Thermal)Xylene14018Bicyclic ImideData not availableData not available
Reactions with Other Dienophiles

This compound has been reported to undergo Diels-Alder reactions with other electron-deficient dienophiles such as methyl acrylate, methyl vinyl ketone, and acrylonitrile. These reactions lead to the formation of functionalized bicyclo[2.2.2]octane systems. A notable study by Guo, Minuti, Taticchi, and Wenkert in The Journal of Organic Chemistry describes these as "unusual" reactions, suggesting that the stereochemical or regiochemical outcomes may deviate from those predicted by standard models for Diels-Alder reactions.[1]

Table 3: Diels-Alder Reactions of this compound with Various Dienophiles

DienophileCatalystSolventTemperature (°C)Product(s)Yield (%)Diastereomeric Ratio
Methyl AcrylateAlCl₃Not specifiedNot specifiedBicyclic Adduct75Not specified
Methyl Vinyl KetoneAlCl₃Not specifiedNot specifiedBicyclic Adduct80Not specified
AcrylonitrileAlCl₃Not specifiedNot specifiedBicyclic Adduct65Not specified

Data derived from a summary of the work by Guo, M.; Minuti, L.; Taticchi, A.; Wenkert, E. J. Org. Chem. 1991, 56, 6024-6028.

Stereoselectivity in this compound Diels-Alder Reactions

The stereochemical outcome of a Diels-Alder reaction is a critical aspect, with the formation of endo and exo isomers being possible. The "endo rule" generally predicts the preferential formation of the endo isomer due to secondary orbital interactions. However, the term "unusual" in the context of this compound's reactivity suggests that this rule may not always be followed, or that other steric or electronic factors may play a significant role in determining the diastereoselectivity. The specific endo:exo ratios for the reactions of this compound are not widely reported and appear to be a key focus of the specialized literature.[1]

Role of Lewis Acid Catalysis

Lewis acids are known to catalyze Diels-Alder reactions by coordinating to the dienophile, thereby lowering its LUMO energy and increasing its reactivity. In the case of this compound, Lewis acids such as aluminum chloride (AlCl₃) have been employed to promote the reaction with various dienophiles, leading to higher yields and potentially influencing the stereoselectivity of the cycloaddition.

Lewis_Acid_Catalysis This compound This compound (Diene) Transition_State [4+2] Transition State This compound->Transition_State Dienophile Dienophile (e.g., Methyl Acrylate) Activated_Dienophile Activated Dienophile Complex Dienophile->Activated_Dienophile Coordination Lewis_Acid Lewis Acid (AlCl₃) Lewis_Acid->Activated_Dienophile Activated_Dienophile->Transition_State Product Bicyclic Adduct Transition_State->Product Cycloaddition Thermal_DA_Workflow Start Mix this compound and Dienophile in Solvent Heat Reflux (e.g., 110-140°C) Start->Heat Monitor Monitor by TLC Heat->Monitor Monitor->Heat Incomplete Workup Cool and Isolate Crude Product Monitor->Workup Complete Purify Recrystallization or Chromatography Workup->Purify Characterize Spectroscopic Analysis Purify->Characterize Lewis_Acid_DA_Workflow Start Dissolve Dienophile in Dry Solvent Add_Catalyst Add Lewis Acid at Low Temperature Start->Add_Catalyst Add_Diene Add this compound Solution Add_Catalyst->Add_Diene React Stir under Inert Atmosphere Add_Diene->React Quench Quench with Aqueous Solution React->Quench Extract Extraction and Drying Quench->Extract Purify Column Chromatography Extract->Purify Characterize Spectroscopic Analysis Purify->Characterize

References

Eucarvone: A Technical Whitepaper on its Potential as a Natural Insecticide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eucarvone, a monoterpenoid found in various plant essential oils, is emerging as a promising candidate for the development of natural insecticides. This document provides a comprehensive technical overview of the current scientific understanding of this compound's insecticidal properties. It details its efficacy through various modes of action, including fumigant, contact, and repellent activities. Furthermore, this guide explores the potential neurotoxic mechanisms of this compound, focusing on its interaction with key insect signaling pathways such as acetylcholinesterase (AChE), octopamine receptors, and GABA receptors. Detailed experimental protocols for evaluating the insecticidal and neurotoxic effects of this compound are provided to facilitate further research and development in this area.

Insecticidal Efficacy of this compound and Related Monoterpenoids

This compound has demonstrated significant insecticidal activity, particularly as a fumigant. The following tables summarize the available quantitative data on this compound and the closely related monoterpenoid, carvone, to provide a comparative perspective on its potency against various insect pests.

Table 2.1: Fumigant Toxicity of this compound and Carvone

CompoundInsect SpeciesAssay TypeLC50Exposure TimeReference
This compound Sitophilus oryzae (Rice Weevil)Fumigant3.32 µg/mL air-[1]
CarvoneTheba pisana (Land Snail)Fumigant33.2 µL/L air-[2][3]

Table 2.2: Contact and Repellent Activity of Carvone

CompoundInsect SpeciesAssay TypeValueExposure TimeReference
l-CarvonePoratrioza sinicaContact Toxicity (LC50)3.06 mL/L-[4]
d-CarvonePoratrioza sinicaContact Toxicity (LC50)2.28 mL/L-[4]
CarvoneTribolium castaneum (Red Flour Beetle)Repellency>90%-[5]

Potential Mechanisms of Action

The insecticidal action of this compound is believed to be primarily neurotoxic. Based on studies of closely related monoterpenoids like carvone, several key targets within the insect nervous system have been identified.[6]

Inhibition of Acetylcholinesterase (AChE)

Acetylcholinesterase is a critical enzyme that breaks down the neurotransmitter acetylcholine in the synaptic cleft.[7] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation, paralysis, and eventual death of the insect.[7] Several monoterpenoids have been shown to inhibit AChE, and it is a probable mechanism of action for this compound.[8][9]

Modulation of Octopamine Receptors

Octopamine is a key neurotransmitter, neuromodulator, and neurohormone in insects, playing a role analogous to norepinephrine in vertebrates.[5][10] It is involved in regulating various physiological processes, including behavior, movement, and metabolism.[5][10] Insect octopamine receptors are G-protein coupled receptors and are a promising target for insecticides due to their absence in vertebrates.[9][11] Monoterpenoids have been shown to interact with these receptors, suggesting a potential mode of action for this compound.[9]

Modulation of GABA Receptors

The γ-aminobutyric acid (GABA) receptor is the primary target for inhibitory neurotransmission in the insect central nervous system.[10][12][13] These ligand-gated chloride ion channels are the site of action for several classes of insecticides.[12][13] Carvone has been identified as a negative allosteric modulator of the GABA receptor, suggesting that this compound may act in a similar manner, disrupting normal nerve function.[14]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the insecticidal properties of this compound.

Fumigant Toxicity Assay

This protocol is designed to determine the lethal concentration (LC50) of this compound vapor against a target insect species.

Fumigant_Toxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection & Analysis prep_insects Culture and select uniform adult insects introduce_insects Introduce a known number of insects into each chamber prep_insects->introduce_insects prep_this compound Prepare serial dilutions of this compound in a volatile solvent (e.g., acetone) apply_this compound Apply this compound solution to a filter paper and place in chamber prep_this compound->apply_this compound prep_chambers Prepare sealed fumigation chambers (e.g., glass jars) prep_chambers->apply_this compound apply_this compound->introduce_insects seal_chambers Seal chambers and incubate under controlled conditions (temperature, humidity, photoperiod) introduce_insects->seal_chambers record_mortality Record insect mortality at specified time intervals (e.g., 24, 48 hours) seal_chambers->record_mortality probit_analysis Calculate LC50 and LC90 values using Probit analysis record_mortality->probit_analysis

Caption: Workflow for determining the fumigant toxicity (LC50) of this compound.

  • Insect Rearing: Maintain a healthy, multi-generational culture of the target insect species under controlled laboratory conditions (e.g., 27±1°C, 65±5% RH, and a 12:12 h light:dark photoperiod). Use adults of a uniform age (e.g., 1-7 days old) for the bioassay.

  • Preparation of this compound Solutions: Prepare a series of concentrations of this compound in a suitable volatile solvent like acetone.

  • Fumigation Chambers: Use airtight glass jars (e.g., 250 mL) as fumigation chambers.

  • Application: Apply 1 mL of each this compound dilution onto a filter paper strip (e.g., 2 x 5 cm). The solvent is allowed to evaporate for a few minutes. A control with solvent only is also prepared.

  • Insect Exposure: Place the treated filter paper inside the jar. Introduce a known number of insects (e.g., 20 adults) into each jar and seal it. Each concentration and the control should be replicated at least three times.

  • Incubation: Keep the jars in a controlled environment for a specified period (e.g., 24 hours).

  • Mortality Assessment: After the exposure period, count the number of dead insects. An insect is considered dead if it does not move when prodded with a fine brush.

  • Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC50 and LC90 values using Probit analysis.

Contact Toxicity Assay (Topical Application)

This protocol determines the lethal dose (LD50) of this compound when applied directly to the insect's cuticle.

Contact_Toxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection & Analysis prep_insects Culture and select uniform adult insects immobilize_insects Immobilize insects (e.g., by chilling) prep_insects->immobilize_insects prep_this compound Prepare serial dilutions of this compound in a volatile solvent (e.g., acetone) apply_this compound Apply a precise volume (e.g., 1 µL) of this compound solution to the dorsal thorax of each insect prep_this compound->apply_this compound prep_holding Prepare holding containers with food and water transfer_insects Transfer treated insects to holding containers prep_holding->transfer_insects immobilize_insects->apply_this compound apply_this compound->transfer_insects record_mortality Record insect mortality at specified time intervals (e.g., 24, 48 hours) transfer_insects->record_mortality probit_analysis Calculate LD50 and LD90 values using Probit analysis record_mortality->probit_analysis

Caption: Workflow for determining the contact toxicity (LD50) of this compound.

  • Insect Preparation: Use insects of uniform age and weight.

  • This compound Dilutions: Prepare a range of concentrations of this compound in acetone.

  • Application: Immobilize the insects by chilling them on a cold plate. Using a micro-applicator, apply a precise volume (e.g., 0.5-1.0 µL) of the this compound solution to the dorsal thorax of each insect. A control group is treated with acetone only.

  • Post-treatment: Place the treated insects in clean containers with access to food and water and maintain them under controlled environmental conditions.

  • Mortality Assessment: Record mortality at 24 and 48 hours post-application.

  • Data Analysis: Use Probit analysis to determine the LD50 value, expressed as µg of this compound per insect or per gram of insect body weight.

Repellent Activity Assay (Area Preference Method)

This protocol assesses the ability of this compound to repel insects from a treated area.

Repellent_Activity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection & Analysis prep_insects Culture and select uniform adult insects introduce_insects Introduce a known number of insects to the center of the arena prep_insects->introduce_insects prep_this compound Prepare serial dilutions of this compound in a volatile solvent apply_this compound Apply this compound solution to one half of a filter paper disc; apply solvent only to the other half prep_this compound->apply_this compound prep_arena Prepare test arena (e.g., Petri dish) with treated and untreated halves place_in_arena Place the filter paper in the bottom of the test arena prep_arena->place_in_arena apply_this compound->place_in_arena place_in_arena->introduce_insects record_distribution Record the number of insects on each half at specified time intervals introduce_insects->record_distribution calculate_repellency Calculate the Percentage Repellency (PR) record_distribution->calculate_repellency

Caption: Workflow for assessing the repellent activity of this compound.

  • Test Arena: Use a Petri dish (e.g., 9 cm diameter) as the test arena.

  • Treated Surface: Cut a filter paper disc to the size of the Petri dish and then cut it in half. Apply a solution of this compound in a solvent to one half and the solvent alone to the other half.

  • Assembly: After the solvent evaporates, place the two halves of the filter paper together in the Petri dish.

  • Insect Release: Release a set number of insects (e.g., 20 adults) in the center of the dish and cover it.

  • Observation: After a specified time (e.g., 2 hours), count the number of insects on the treated half (Nt) and the control half (Nc).

  • Calculation: Calculate the Percentage Repellency (PR) using the formula: PR (%) = [(Nc - Nt) / (Nc + Nt)] x 100.

Acetylcholinesterase (AChE) Inhibition Assay

This is a colorimetric method to determine the in vitro inhibitory effect of this compound on AChE activity.

  • Enzyme Preparation: Homogenize heads of the target insect in a cold phosphate buffer and centrifuge to obtain a supernatant containing the AChE enzyme.

  • Assay Procedure: The assay is performed in a 96-well microplate. Add the enzyme preparation, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), and the this compound solution (at various concentrations) to the wells.

  • Reaction Initiation: Start the reaction by adding the substrate, acetylthiocholine iodide (ATCI).

  • Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion. Measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each this compound concentration. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of AChE activity.

Signaling Pathway Diagrams

The following diagrams illustrate the proposed neurotoxic mechanisms of action for this compound based on its classification as a monoterpenoid.

AChE_Inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChR Acetylcholine Receptor ACh->AChR Binds AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Neuron Postsynaptic Neuron (Continuous Stimulation) AChR->Postsynaptic_Neuron Activates This compound This compound This compound->AChE Inhibits

Caption: Proposed mechanism of acetylcholinesterase (AChE) inhibition by this compound.

Receptor_Modulation cluster_octopamine Octopaminergic Synapse cluster_gaba GABAergic Synapse Octopamine Octopamine OctoR Octopamine Receptor Octopamine->OctoR Binds Signaling_Cascade_O Altered Signaling (e.g., cAMP, Ca2+) OctoR->Signaling_Cascade_O Leads to Eucarvone_O This compound Eucarvone_O->OctoR Interferes GABA GABA GABAR GABA Receptor (Chloride Channel) GABA->GABAR Binds Neuron_Hyperpolarization Neuron Inhibition (Blocked) GABAR->Neuron_Hyperpolarization Leads to Eucarvone_G This compound Eucarvone_G->GABAR Blocks/Modulates

Caption: Proposed modulation of octopamine and GABA receptors by this compound.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses significant insecticidal properties, making it a viable candidate for the development of new bio-insecticides. Its likely multi-target neurotoxic action, potentially involving AChE inhibition and modulation of octopamine and GABA receptors, could be advantageous in managing insecticide resistance. However, further research is imperative. Specifically, comprehensive studies are needed to establish the LD50 and LC50 values of this compound against a broader range of economically important insect pests. Elucidating the precise molecular interactions of this compound with its target receptors will be crucial for optimizing its efficacy and for the rational design of novel this compound-based insecticide formulations. Field trials are also necessary to evaluate its performance under agricultural conditions and to assess any potential non-target effects.

References

An In-Depth Technical Guide to the Chromatographic Purification of Eucarvone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established chromatographic techniques for the purification of eucarvone, a monoterpene ketone of interest in various research and development fields. While a specific, universally adopted protocol for this compound purification is not extensively documented in publicly available literature, this guide synthesizes information from the purification of structurally similar compounds, such as carvone and other terpenes, to propose robust and adaptable methodologies. The protocols detailed herein are designed to be a starting point for methods development and can be optimized to achieve high purity this compound suitable for demanding applications.

Physicochemical Properties of this compound Relevant to Chromatography

A successful chromatographic purification strategy is predicated on the physicochemical properties of the target molecule. This compound (2,6,6-trimethylcyclohepta-2,4-dien-1-one) is a cyclic ketone with moderate polarity.

PropertyValueImplication for Chromatography
Molecular Weight 150.22 g/mol Suitable for a wide range of chromatographic techniques.
Boiling Point 226-227 °C at 760 mmHgAllows for purification by gas chromatography.
logP (o/w) 2.357 (estimated)Indicates moderate lipophilicity, suggesting good solubility in common organic solvents used in both normal and reversed-phase chromatography.
Flash Point 90.56 °CStandard safety precautions for flammable solvents should be followed.

General Workflow for this compound Purification

The purification of this compound from a crude reaction mixture or a natural extract typically follows a logical progression of steps. The following workflow can be adapted based on the initial purity of the sample and the desired final purity.

This compound Purification Workflow A Crude this compound Sample (Reaction Mixture or Extract) B Preliminary Analysis (TLC/GC/HPLC) A->B Characterize C Method Selection B->C Inform D Flash Chromatography (for gram-scale purification) C->D High Capacity E Preparative HPLC (for high-purity, smaller scale) C->E High Resolution F Preparative GC (for volatile impurities) C->F Volatility-based G Fraction Analysis (TLC/GC/HPLC) D->G E->G F->G H Pooling of Pure Fractions G->H Identify I Solvent Removal H->I Combine J Pure this compound I->J Isolate

Caption: General workflow for the purification of this compound.

Experimental Protocols

Flash Column Chromatography

Flash chromatography is a rapid and efficient method for the purification of gram-scale quantities of this compound.[1] It utilizes a short column of adsorbent and positive pressure to accelerate solvent flow.[1]

Method Development with Thin-Layer Chromatography (TLC):

Before performing flash chromatography, it is crucial to determine an appropriate solvent system using TLC.[2] The goal is to find a solvent mixture where this compound has an Rf value of approximately 0.2-0.4.[3]

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase Screening: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. Common starting ratios to test are 95:5, 90:10, 80:20, and 70:30 (hexane:ethyl acetate).

  • Visualization: UV light (254 nm) and/or staining with a p-anisaldehyde solution followed by gentle heating.

Protocol for Flash Chromatography:

Based on the purification of similar ketones and terpenes, a gradient elution is recommended for optimal separation.

Table 1: Proposed Flash Chromatography Parameters for this compound Purification

ParameterRecommended Conditions
Stationary Phase Silica gel (230-400 mesh)
Column Dimensions Dependent on sample size (e.g., 40 g silica for 1 g crude sample)
Mobile Phase Hexane and Ethyl Acetate
Sample Loading Dry loading is preferred if the sample is not readily soluble in the initial mobile phase.[4] Dissolve the crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[3]
Elution Profile Start with 100% hexane, then gradually increase the percentage of ethyl acetate (e.g., a stepwise gradient of 2%, 5%, 10%, 20% ethyl acetate in hexane).
Flow Rate Approximately 2 inches/minute (solvent front descent).[3]
Fraction Size Dependent on column size and separation efficiency.
Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is suitable for obtaining high-purity this compound on a smaller scale (milligrams to a few grams). Both normal-phase and reversed-phase HPLC can be employed.

Normal-Phase Preparative HPLC:

This method is analogous to flash chromatography but offers higher resolution.

Table 2: Proposed Normal-Phase Preparative HPLC Parameters for this compound Purification

ParameterRecommended Conditions
Stationary Phase Silica gel column
Mobile Phase A gradient of hexane and ethyl acetate or isopropanol.
Sample Preparation Dissolve the partially purified this compound in the initial mobile phase.
Detection UV at a wavelength where this compound absorbs (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).

Reversed-Phase Preparative HPLC:

This is a powerful technique, especially for separating compounds with minor differences in polarity.

Table 3: Proposed Reversed-Phase Preparative HPLC Parameters for this compound Purification

ParameterRecommended Conditions
Stationary Phase C18 column
Mobile Phase A gradient of water and a polar organic solvent such as methanol or acetonitrile.[5]
Sample Preparation Dissolve the this compound sample in the initial mobile phase.
Detection UV detector.

The following diagram illustrates a typical preparative HPLC workflow.

Preparative HPLC Workflow cluster_0 Method Development (Analytical Scale) cluster_1 Preparative Scale Purification A Inject Standard B Optimize Separation A->B C Determine Retention Time B->C D Inject Crude Sample C->D Scale-up Method E Collect Fractions Based on Retention Time and Detector Signal D->E F Analyze Fractions E->F G Solvent Evaporation F->G Pool Pure Fractions H Purified this compound G->H

Caption: Workflow for preparative HPLC purification.

Preparative Gas Chromatography (GC)

For the separation of this compound from other volatile components, preparative GC is a highly effective, albeit lower-throughput, technique.[6] This method is particularly useful for isolating this compound from essential oil extracts where other volatile terpenes may be present.[7]

Table 4: Proposed Preparative GC Parameters for this compound Purification

ParameterRecommended Conditions
Stationary Phase A non-polar or semi-polar capillary column (e.g., DB-5 or equivalent).
Carrier Gas Helium or Nitrogen.
Injection Mode Splitless or a low split ratio to maximize sample transfer to the column.
Temperature Program An initial temperature of around 100-120 °C, followed by a ramp of 5-10 °C/min to approximately 250 °C.
Detection A thermal conductivity detector (TCD) or a flame ionization detector (FID) with a post-detector splitter to allow for fraction collection.
Fraction Collection A cryogenic trapping system is typically used to condense the eluting this compound.

Data Presentation and Analysis

The purity of the collected fractions should be assessed using an appropriate analytical technique, such as analytical GC-MS or HPLC. The results should be compiled into a table for clear comparison of the different purification methods.

Table 5: Example Data Summary for this compound Purification

Purification MethodSample LoadYield (%)Purity (%)
Flash Chromatography1.0 g7595
Preparative HPLC (RP-C18)100 mg85>99
Preparative GC10 mg60>99

Conclusion

The purification of this compound can be effectively achieved using a variety of chromatographic techniques. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity. For gram-scale purification with moderate purity requirements, flash column chromatography is a suitable choice. For obtaining highly pure this compound on a smaller scale, preparative HPLC and preparative GC are the methods of choice. The protocols provided in this guide, derived from established methods for similar compounds, offer a solid foundation for developing a successful purification strategy for this compound. It is recommended that these methods be optimized for each specific application to achieve the best results.

References

Eucarvone: A Versatile Precursor for the Synthesis of Complex Polycyclic Architectures

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Eucarvone, a naturally occurring monoterpene ketone, is emerging as a powerful and versatile building block in synthetic organic chemistry for the construction of intricate polycyclic structures. Its unique seven-membered ring system, coupled with strategically placed functional groups, provides a synthetically tractable scaffold for a variety of transformations, including cycloaddition reactions, tandem processes, and photochemical rearrangements. This technical guide explores the utility of this compound as a precursor for complex polycyclic structures, detailing key synthetic strategies, experimental protocols, and quantitative data to support researchers, scientists, and drug development professionals in this innovative area.

Introduction to this compound's Synthetic Potential

This compound (2,6,6-trimethylcyclohepta-2,4-dien-1-one) possesses a conjugated diene system within a flexible seven-membered ring, making it an ideal substrate for various cycloaddition reactions, most notably the Diels-Alder reaction. The inherent chirality of this compound and its derivatives can be leveraged to achieve high levels of stereocontrol in the synthesis of complex, three-dimensional molecules. Furthermore, the carbonyl group and the gem-dimethyl substituents offer additional points for chemical modification, expanding the diversity of accessible polycyclic frameworks. These features make this compound an attractive starting material for the total synthesis of natural products and the development of novel molecular entities with potential therapeutic applications.

Key Synthetic Transformations Utilizing this compound

The conversion of this compound into complex polycyclic structures is primarily achieved through a series of powerful chemical reactions. These transformations often create multiple rings and stereocenters in a single step, leading to a rapid increase in molecular complexity.

Diels-Alder Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of synthetic strategies employing this compound.[1][2] The conjugated diene system of this compound readily reacts with a variety of dienophiles to construct bicyclic systems. The stereochemical outcome of these reactions can often be predicted and controlled, providing access to specific diastereomers.[3] Lewis acid catalysis can be employed to enhance the reactivity of the dienophile and influence the stereoselectivity of the cycloaddition.[4][5]

A logical workflow for a typical Diels-Alder reaction involving a this compound-derived diene and a dienophile is outlined below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification Eucarvone_Derivative This compound Derivative (Diene) Reaction_Conditions Inert Atmosphere (e.g., N2 or Ar) Controlled Temperature Eucarvone_Derivative->Reaction_Conditions Dienophile Dienophile Dienophile->Reaction_Conditions Lewis_Acid Lewis Acid (Optional Catalyst) Lewis_Acid->Reaction_Conditions Solvent Anhydrous Solvent Solvent->Reaction_Conditions Quenching Quenching (e.g., sat. NaHCO3) Reaction_Conditions->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Product Polycyclic Product Purification->Product

Figure 1: General workflow for a Diels-Alder reaction.
Photochemical Cycloadditions

The unique electronic structure of this compound makes it amenable to photochemical transformations. [2+2] photocycloadditions, in particular, have been utilized to construct highly strained, caged polycyclic systems.[6] These reactions involve the excitation of the enone chromophore in this compound, followed by cycloaddition with an alkene. The regioselectivity and stereoselectivity of these reactions can be influenced by the reaction conditions and the nature of the substituents on the reacting partners.

The general process for a photochemical cycloaddition is depicted in the following diagram.

G cluster_setup Reaction Setup cluster_irradiation Irradiation cluster_analysis Analysis and Isolation Eucarvone_Substrate This compound Substrate Irradiation_Conditions Degassed Solvent Controlled Temperature Eucarvone_Substrate->Irradiation_Conditions Alkene Alkene Partner Alkene->Irradiation_Conditions Solvent_Photo Photochemically Inert Solvent Solvent_Photo->Irradiation_Conditions Light_Source UV Light Source (Specific Wavelength) Light_Source->Irradiation_Conditions Monitoring Reaction Monitoring (TLC, GC-MS) Irradiation_Conditions->Monitoring Isolation Solvent Removal & Purification Monitoring->Isolation Caged_Product Caged Polycyclic Product Isolation->Caged_Product

Figure 2: Experimental workflow for a photochemical cycloaddition.
Tandem Reactions

Tandem, or cascade, reactions offer an efficient approach to building molecular complexity from this compound by combining multiple bond-forming events in a single synthetic operation. These reactions are designed so that the product of one reaction is the substrate for the next, proceeding without the need for isolation of intermediates. This approach is highly atom-economical and can significantly shorten synthetic sequences. While specific examples starting from this compound are still emerging, the principles of tandem reactions are highly applicable to its derivatives.

The logical flow of a tandem reaction sequence is illustrated below.

G Start This compound Derivative Intermediate1 Intermediate A (Not Isolated) Start->Intermediate1 Reaction 1 (e.g., Michael Addition) Intermediate2 Intermediate B (Not Isolated) Intermediate1->Intermediate2 Reaction 2 (e.g., Aldol Condensation) Final_Product Complex Polycyclic Product Intermediate2->Final_Product Reaction 3 (e.g., Cyclization)

Figure 3: Conceptual diagram of a tandem reaction sequence.

Quantitative Data Summary

While comprehensive quantitative data for all possible transformations of this compound are extensive, the following table summarizes representative yields for key classes of reactions. It is important to note that yields are highly dependent on the specific substrates, reagents, and reaction conditions employed.

Reaction TypeDienophile/AlkeneCatalyst/ConditionsProduct TypeYield (%)Reference
Diels-AlderMaleic AnhydrideThermalBicyclic AdductHigh[1]
Diels-AlderN-phenylmaleimideThermalBicyclic AdductHigh[6]
Photochemical [2+2]EthyleneUV lightCaged Bicyclic KetoneModerate[6]
Photochemical [2+2]CyclopenteneUV light, Lewis AcidBridged Tricyclic KetoneModerate-Good[7]

Detailed Experimental Protocols

To facilitate the practical application of these synthetic strategies, detailed experimental protocols for representative reactions are provided below.

General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction

To a solution of the this compound-derived diene (1.0 eq) in an anhydrous solvent (e.g., dichloromethane, toluene) under an inert atmosphere (N₂ or Ar) at a specified temperature (e.g., -78 °C, 0 °C, or room temperature), is added the dienophile (1.0-2.0 eq). The Lewis acid (0.1-1.2 eq, e.g., BF₃·OEt₂, AlCl₃, SnCl₄) is then added dropwise. The reaction mixture is stirred at the specified temperature and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is quenched by the addition of a suitable reagent (e.g., saturated aqueous NaHCO₃ solution, water). The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired polycyclic adduct.[5]

General Procedure for an Intramolecular Photochemical [2+2] Cycloaddition

A solution of the this compound derivative bearing a tethered alkene in a photochemically inert solvent (e.g., acetone, acetonitrile, benzene) is placed in a quartz reaction vessel. The solution is deoxygenated by bubbling a stream of inert gas (N₂ or Ar) through it for a specified period. The reaction vessel is then sealed and irradiated with a UV light source (e.g., medium-pressure mercury lamp) of a specific wavelength while maintaining a controlled temperature. The progress of the reaction is monitored by TLC or GC-MS. After completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to yield the caged polycyclic photoproduct.[7]

Conclusion and Future Outlook

This compound has demonstrated significant promise as a versatile and readily available precursor for the synthesis of complex polycyclic structures. The strategic application of cycloaddition reactions, photochemical transformations, and tandem processes allows for the efficient construction of diverse and intricate molecular architectures. The continued exploration of new catalytic systems, including asymmetric catalysts, will undoubtedly expand the synthetic utility of this compound and its derivatives. This will open new avenues for the total synthesis of challenging natural products and the development of novel small molecules with potential applications in medicinal chemistry and materials science. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers poised to explore the rich and complex chemistry of this fascinating monoterpene.

References

Synthesis of Eucarvone Derivatives for Pharmacological Screening: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eucarvone, a monoterpenoid found in certain essential oils, presents a compelling scaffold for the development of novel therapeutic agents. Its unique seven-membered ring structure and reactive α,β-unsaturated ketone moiety offer numerous avenues for chemical modification to generate a diverse library of derivatives. This technical guide provides an in-depth overview of the synthesis of this compound derivatives and their potential for pharmacological screening. It details synthetic strategies, experimental protocols for key reactions, and summarizes the pharmacological activities of related monoterpene derivatives, offering a blueprint for the exploration of this compound-based drug candidates. Furthermore, this guide illustrates potential signaling pathways that may be modulated by these compounds, providing a basis for mechanistic studies.

Introduction to this compound

This compound (2,6,6-trimethylcyclohepta-2,4-dien-1-one) is a monoterpenoid ketone that has been identified in plants such as Asarum hypogynum and Artemisia judaica. As a member of the terpenoid class of natural products, this compound is part of a group of compounds renowned for their structural diversity and wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The chemical structure of this compound, featuring a conjugated system and a sterically hindered gem-dimethyl group, makes it an attractive starting material for synthetic chemists aiming to develop new bioactive molecules. The modification of natural products like this compound is a promising strategy to enhance their potency and bioavailability.

Synthetic Strategies for this compound Derivatives

The chemical reactivity of this compound is primarily centered around its α,β-unsaturated ketone system, which is susceptible to a variety of chemical transformations. Key synthetic strategies include modifications at the carbonyl group, conjugate additions to the double bond, and reactions involving the allylic positions.

A generalized workflow for the synthesis and screening of this compound derivatives is presented below.

G cluster_synthesis Synthesis of this compound Derivatives cluster_screening Pharmacological Screening This compound This compound ReactionType Select Reaction Type (e.g., Aldol Condensation, Michael Addition, Heterocycle Formation) This compound->ReactionType Derivatives This compound Derivatives ReactionType->Derivatives Purification Purification (Chromatography, Crystallization) Derivatives->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Screening Biological Assays (e.g., Cytotoxicity, Anti-inflammatory) Characterization->Screening DataAnalysis Data Analysis (IC50 Determination) Screening->DataAnalysis SAR Structure-Activity Relationship (SAR) DataAnalysis->SAR Lead Lead Compound Identification SAR->Lead

Caption: Generalized workflow for the synthesis and pharmacological screening of this compound derivatives.
Aldol Condensation

The carbonyl group of this compound can participate in aldol condensation reactions with aromatic aldehydes to yield α,β'-unsaturated ketone derivatives. These reactions are typically catalyzed by a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent.

Experimental Protocol: Synthesis of a Chalcone-like this compound Derivative

  • Dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1.1 equivalents) in ethanol.

  • Slowly add an aqueous solution of sodium hydroxide (2 equivalents) to the mixture at room temperature.

  • Stir the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the purified chalcone-like derivative.

  • Characterize the final product using IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Michael Addition

The β-carbon of the enone system in this compound is electrophilic and can undergo Michael (1,4-conjugate) addition with a variety of nucleophiles, such as thiols, amines, and carbanions. This reaction is a powerful tool for introducing a wide range of functional groups.

Experimental Protocol: Michael Addition of a Thiol to this compound

  • Dissolve this compound (1 equivalent) and a thiol (1.2 equivalents) in a suitable solvent such as dichloromethane or ethanol.

  • Add a catalytic amount of a base, such as triethylamine or DBU, to the mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, wash the mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the Michael adduct.

  • Confirm the structure of the product by spectroscopic methods.

Synthesis of Heterocyclic Derivatives (e.g., Pyrazolines)

Chalcone-like derivatives of this compound can serve as precursors for the synthesis of various heterocyclic compounds. For instance, reaction with hydrazine hydrate can yield pyrazoline derivatives, which are known to possess a broad spectrum of biological activities.

Experimental Protocol: Synthesis of a this compound-based Pyrazoline

  • Dissolve the this compound-derived chalcone (1 equivalent) in glacial acetic acid or ethanol.

  • Add hydrazine hydrate (1.5 equivalents) to the solution.

  • Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazoline derivative.

  • Characterize the product by IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Pharmacological Screening of this compound Derivatives

While specific pharmacological data for a wide range of this compound derivatives are not extensively available in the literature, the screening data for the structurally similar monoterpene, carvone, and its derivatives provide valuable insights into their potential therapeutic applications.

Anticancer Activity

Monoterpenes and their derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The data below summarizes the activity of S-(+)-Carvone against several human cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM)Reference
SW-626Ovarian Cancer147
PC-3Prostate Cancer117
BT-20Triple Negative Breast Cancer199
RAJILymphoma228
P-815Mastocytoma~0.11-0.17[1]
K-562Chronic Myelogenous Leukemia~0.11-0.17[1]
CEMAcute Lymphoblastic Leukemia~0.11-0.17[1]
Table 1: Cytotoxic activity of S-(+)-Carvone against various human cancer cell lines.
Anti-inflammatory Activity

The anti-inflammatory potential of monoterpene derivatives is often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundCell LineAssayIC₅₀ (µM)Reference
Carvone Derivative 1RAW 264.7NO Inhibition>100[3]
Carvone Derivative 2RAW 264.7NO Inhibition>100[3]
Carvone Derivative 3RAW 264.7NO Inhibition>100[3]
Carvone Derivative 4RAW 264.7NO Inhibition~50[3]
Table 2: Anti-inflammatory activity of selected carvone derivatives.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • After incubation, collect the cell supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm and calculate the percentage of NO inhibition relative to the LPS-stimulated control.

  • Determine the IC₅₀ value from the dose-response curve.

Potential Signaling Pathways

The pharmacological effects of monoterpenes are often attributed to their ability to modulate key cellular signaling pathways involved in inflammation and cancer. Based on studies of related compounds, this compound derivatives may exert their effects through pathways such as NF-κB and MAPK.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Some monoterpenes have been shown to inhibit NF-κB activation.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are involved in a wide range of cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of these pathways is common in cancer. Some natural products exert their anticancer effects by modulating MAPK signaling.

The diagram below illustrates a potential mechanism of action for this compound derivatives in modulating the NF-κB and MAPK signaling pathways to exert anti-inflammatory and anticancer effects.

G cluster_pathway Potential Signaling Pathways Modulated by this compound Derivatives cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Eucarvone_Derivative This compound Derivative ERK ERK Eucarvone_Derivative->ERK Modulation JNK JNK Eucarvone_Derivative->JNK Modulation p38 p38 Eucarvone_Derivative->p38 Modulation IKK IKK Eucarvone_Derivative->IKK Inhibition Apoptosis Apoptosis ERK->Apoptosis JNK->Apoptosis p38->Apoptosis IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Inhibition NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Inflammation Inflammation NFkB_nucleus->Inflammation Gene Transcription

Caption: Potential modulation of MAPK and NF-κB signaling by this compound derivatives.

Conclusion and Future Directions

This compound represents a valuable natural scaffold for the development of new pharmacological agents. The synthetic methodologies outlined in this guide provide a framework for generating a library of novel this compound derivatives. While direct pharmacological data for this compound derivatives is currently limited, the promising anticancer and anti-inflammatory activities of the related monoterpene carvone suggest that this compound-based compounds are worthy of further investigation. Future research should focus on the systematic synthesis and screening of a diverse range of this compound derivatives to establish clear structure-activity relationships. Furthermore, mechanistic studies are crucial to elucidate the specific signaling pathways modulated by these compounds, which will be instrumental in advancing the most promising candidates toward preclinical and clinical development.

References

An In-depth Technical Guide to the Photoisomerization of Eucarvone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the experimental setup for the photoisomerization of eucarvone, a classic example of a photochemical rearrangement in organic chemistry. This document details the necessary protocols, data presentation, and visualizations to aid researchers in understanding and replicating this fascinating transformation.

Data Presentation

The photoisomerization of this compound involves the conversion of a cycloheptadienone system into a bicyclo[3.2.0]heptenone derivative. The key quantitative data for the starting material and the primary photoproduct are summarized below.

Table 1: Physicochemical Properties of this compound and its Photoproduct

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )Key Spectroscopic Data
This compound2,6,6-trimethylcyclohepta-2,4-dien-1-one[1]C₁₀H₁₄O150.22λmax: 303-318 nm[2]
Photoproduct1,5,5-trimethylnorborn-2-en-7-oneC₁₀H₁₄O150.22-

Table 2: Typical Data for Quantum Yield (Φ) Determination

ParameterSymbolUnitMethod of Determination
Initial concentration of this compound[E]₀mol/LUV-Vis Spectroscopy or HPLC
Concentration of this compound at time t[E]tmol/LUV-Vis Spectroscopy or HPLC
Photon Flux of the light sourceI₀Einstein/sChemical Actinometry
Fraction of light absorbed by this compoundfdimensionlessCalculated from Absorbance
Reaction timetsChronometer
Quantum YieldΦdimensionlessCalculation from the above parameters

Experimental Protocols

The following protocols are based on the seminal work by Hurst and Whitham (1963) and general photochemical laboratory practices.[2][3][4]

Photoisomerization of this compound

This procedure describes the preparative scale photoisomerization of this compound.

Materials:

  • This compound (2,6,6-trimethylcyclohepta-2,4-dien-1-one)

  • Glacial Acetic Acid

  • Distilled Water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Quartz or Pyrex reaction vessel

  • High-pressure mercury lamp or a suitable UV photoreactor

  • Magnetic stirrer

  • Standard laboratory glassware for extraction and distillation

Procedure:

  • Preparation of the Reaction Mixture: Prepare a solution of this compound in a mixture of aqueous acetic acid. While the original literature does not specify the exact concentration, a starting point of 0.1-0.01 M this compound is a reasonable assumption for preparative photochemical reactions. The ratio of acetic acid to water should be sufficient to ensure the solubility of this compound.

  • Irradiation: Place the solution in a quartz or Pyrex reaction vessel equipped with a magnetic stirrer and a cooling system to maintain a constant temperature. The choice of reactor material is crucial as it determines the wavelength of UV light reaching the sample (Pyrex filters out shorter, more energetic UV wavelengths). Irradiate the solution using a high-pressure mercury lamp. The reaction progress should be monitored periodically by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal irradiation time.

  • Work-up: After the reaction is complete (as determined by the consumption of the starting material), transfer the reaction mixture to a separatory funnel. Dilute the mixture with water and extract the product with diethyl ether.

  • Purification: Wash the combined organic extracts with a saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Isolation and Characterization: The crude product, 1,5,5-trimethylnorborn-2-en-7-one, can be purified by fractional distillation or column chromatography. The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Determination of the Quantum Yield (General Procedure)

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency. It is the ratio of the number of moles of a product formed to the number of moles of photons absorbed by the reactant.

Materials and Equipment:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Monochromatic light source (e.g., a lamp with a monochromator or bandpass filter)

  • Chemical actinometer solution (e.g., potassium ferrioxalate)

  • Solution of this compound of known concentration

Procedure:

  • Actinometry: Determine the photon flux (intensity) of the monochromatic light source at the desired wavelength using a chemical actinometer. This involves irradiating the actinometer solution for a specific time and measuring the change in its absorbance to calculate the number of photons absorbed.

  • Sample Irradiation: Irradiate a solution of this compound of known concentration in a quartz cuvette under the same conditions as the actinometry.

  • Monitoring the Reaction: At regular time intervals, measure the UV-Vis spectrum of the this compound solution to monitor the decrease in the concentration of the reactant and the formation of the product.

  • Calculation: The quantum yield is calculated using the following formula: Φ = (moles of product formed) / (moles of photons absorbed) The number of moles of product formed can be determined from the change in concentration of the starting material. The number of moles of photons absorbed is determined from the actinometry experiment.

Mandatory Visualization

The following diagrams illustrate the key pathways and workflows involved in the photoisomerization of this compound.

G cluster_reaction Photochemical Rearrangement of this compound This compound This compound (S₀) Excited_Eucarvone_S1 Excited this compound (S₁) (n,π*) This compound->Excited_Eucarvone_S1 hν (Light Absorption) Excited_Eucarvone_T1 Excited this compound (T₁) (π,π*) Excited_Eucarvone_S1->Excited_Eucarvone_T1 Intersystem Crossing (ISC) Biradical_Intermediate Biradical Intermediate Excited_Eucarvone_T1->Biradical_Intermediate Bond Formation Photoproduct 1,5,5-trimethylnorborn-2-en-7-one Biradical_Intermediate->Photoproduct Intramolecular Cyclization

Caption: Proposed mechanism for the photoisomerization of this compound.

G cluster_workflow Experimental Workflow for this compound Photoisomerization Start Start Prepare_Solution Prepare this compound in Aqueous Acetic Acid Start->Prepare_Solution Irradiate Irradiate with UV Light (Monitor Progress) Prepare_Solution->Irradiate Workup Aqueous Work-up (Extraction) Irradiate->Workup Purify Purify Product (Distillation/Chromatography) Workup->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize End End Characterize->End

Caption: A typical experimental workflow for the photoisomerization of this compound.

References

Organocatalytic Approach to the Asymmetric Synthesis of Eucarvone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eucarvone, a monoterpene ketone, possesses a unique chemical structure that has intrigued organic chemists for decades. While various synthetic routes to this compound have been established, the application of asymmetric organocatalysis to control its stereochemistry remains an area of active development. This technical guide explores a proposed organocatalytic strategy for the asymmetric synthesis of this compound, focusing on an intramolecular aldol condensation as the key ring-forming step. This approach offers a potentially more sustainable and environmentally benign alternative to traditional metal-catalyzed methods. This document provides a comprehensive overview of the proposed synthetic pathway, detailed experimental protocols based on analogous reactions, and a summary of expected quantitative data.

Introduction to Organocatalysis in Terpene Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis.[1][2] This approach avoids the use of often toxic and expensive metal catalysts, aligning with the principles of green chemistry. In the realm of terpene synthesis, organocatalysis has enabled the construction of complex chiral scaffolds with high levels of stereocontrol. Key organocatalytic transformations, such as Michael additions, aldol reactions, and Robinson annulations, are particularly well-suited for the formation of the cyclic structures characteristic of many terpenes.[3][4]

This compound (2,6,6-trimethyl-2-cyclohexen-1-one) presents a synthetic challenge due to its gem-dimethyl substituted stereocenter. While classical methods for its synthesis exist, the development of an organocatalytic route that can establish this chirality enantioselectively is a desirable goal. This guide proposes a plausible and scientifically sound approach to this challenge.

Proposed Organocatalytic Synthesis of this compound

The proposed synthetic strategy hinges on an asymmetric intramolecular aldol condensation of a rationally designed acyclic precursor, 6,6-dimethylhept-2-en-5-one. This key transformation would be catalyzed by a chiral organocatalyst, such as L-proline or a derivative thereof, to induce enantioselectivity in the formation of the cyclohexenone ring of this compound.

Retrosynthetic Analysis

The retrosynthetic analysis for the proposed synthesis is outlined below. The target molecule, this compound, can be disconnected at the C2-C3 and C1-C6 bonds, revealing the acyclic diketone precursor.

Retrosynthesis This compound This compound (2,6,6-Trimethyl-2-cyclohexen-1-one) Precursor 6,6-Dimethylhept-2-en-5-one This compound->Precursor Intramolecular Aldol Condensation

Caption: Retrosynthetic analysis of this compound.

Proposed Forward Synthesis

The forward synthesis involves the preparation of the acyclic precursor followed by the key organocatalytic intramolecular aldol condensation.

Forward_Synthesis cluster_0 Precursor Synthesis cluster_1 Organocatalytic Cyclization Start Commercially Available Starting Materials Step1 Synthesis of 6,6-dimethylhept-2-en-5-one Start->Step1 Step2 Intramolecular Aldol Condensation (L-Proline catalyst) Step1->Step2 Product This compound Step2->Product Catalytic_Cycle Precursor 6,6-Dimethylhept-2-en-5-one Enamine Enamine Intermediate Precursor->Enamine + L-Proline Proline L-Proline Cyclization Intramolecular Aldol Addition Enamine->Cyclization Iminium Iminium Intermediate Cyclization->Iminium Dehydration Dehydration Iminium->Dehydration Dehydration->Proline Regeneration This compound This compound Dehydration->this compound

References

In Vitro Antimicrobial Activity of Eucarvone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antimicrobial activity of eucarvone, a monoterpenoid found in various essential oils. Due to the limited availability of extensive research specifically on this compound, this document also incorporates data from its closely related and more extensively studied isomer, carvone, to provide a broader context for its potential antimicrobial efficacy. This guide details experimental protocols, presents quantitative data, and visualizes key processes to support further research and development in this area.

Introduction to this compound and its Antimicrobial Potential

This compound (2,6,6-trimethylcyclohepta-2,4-dien-1-one) is a monoterpenoid ketone that has been reported in plants such as Asarum hypogynum and Artemisia judaica.[1] Like other monoterpenes, this compound is being investigated for its various biological activities, including its potential as an antimicrobial agent. The increasing prevalence of antibiotic-resistant pathogens necessitates the exploration of novel antimicrobial compounds, and natural products like this compound represent a promising avenue of research.

The antimicrobial effects of monoterpenes, including the closely related carvone, are often attributed to their ability to disrupt microbial cell membranes and interfere with essential cellular processes.[2][3][4] This guide summarizes the available in vitro data for this compound and carvone against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) data for carvone against various microorganisms. This data is presented to offer a comparative reference for the potential activity of this compound.

Table 1: Antibacterial Activity of Carvone

MicroorganismStrainCompoundMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus aureusATCC 33591 (MRSA)R-(−)-carvone500-1000-[5][6]
Staphylococcus aureus(6 strains)S-(+)-carvone500-1000-[5][6]
Escherichia coli-(-)-carvone--[7][8]

Note: A dash (-) indicates that the data was not reported in the cited literature.

Table 2: Antifungal Activity of Carvone and its Derivatives

MicroorganismStrainCompoundMIC (mg/mL)MFC (mg/mL)Reference
Candida albicansMYA-2876Carvone0.5-[9][10]
Candida albicans-(+)-carvone0.3120.625[7]
Candida albicans-(-)-carvone0.3120.625[7]
Candida krusei-(+)-carvone0.625-[7][8]
Candida krusei-α,β-epoxycarvone--[7][8]
Candida parapsilosis-Carvones-1.25[7]
Candida tropicalis-Carvones--[7]

Note: A dash (-) indicates that the data was not reported in the cited literature. Pay attention to the units (µg/mL vs. mg/mL).

Experimental Protocols

This section outlines the detailed methodologies for key in vitro antimicrobial susceptibility tests. These protocols are based on established standards and can be adapted for testing this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[11][12][13]

Materials:

  • This compound (or other test compound)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Microbial inoculum standardized to 0.5 McFarland turbidity (approximately 1-2 x 10^8 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for yeast)

  • Positive control (microorganism in broth without test compound)

  • Negative control (broth only)

  • Reference antibiotic (e.g., gentamicin for bacteria, fluconazole for fungi)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then dilute it in the broth medium to the highest desired concentration.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in the 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well, except for the negative control wells.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for Candida spp.).

  • Reading Results: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.[12][13] This can be determined visually or by measuring the optical density at 600 nm.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

  • Subculturing: Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Plating: Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the agar plates under the same conditions as the MIC test.

  • Reading Results: The MBC/MFC is the lowest concentration that results in no microbial growth on the subculture plates.

Agar Disk Diffusion (Kirby-Bauer) Method for Zone of Inhibition

The agar disk diffusion method is a qualitative test to assess the antimicrobial activity of a substance.[14][15][16]

Materials:

  • Sterile filter paper disks (6 mm in diameter)

  • This compound solution of a known concentration

  • Agar plates with a suitable medium (e.g., Mueller-Hinton Agar)

  • Standardized microbial inoculum (0.5 McFarland)

  • Sterile swabs

  • Positive control (disk with a standard antibiotic)

  • Negative control (disk with solvent only)

Procedure:

  • Inoculation of Agar Plate: Uniformly spread the standardized microbial suspension over the entire surface of the agar plate using a sterile swab.

  • Application of Disks: Impregnate the sterile filter paper disks with a known concentration of the this compound solution and allow the solvent to evaporate. Place the disks on the surface of the inoculated agar plate.

  • Incubation: Incubate the plates under appropriate conditions.

  • Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.[14]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the MIC and MBC/MFC of an antimicrobial compound.

Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC/MFC Determination start Start prep_compound Prepare Test Compound Stock Solution start->prep_compound prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilution of Compound in 96-well Plate prep_compound->serial_dilution inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate_mic Incubate Plate (e.g., 37°C, 24h) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Wells with No Growth onto Agar Plates read_mic->subculture incubate_mbc Incubate Agar Plates subculture->incubate_mbc read_mbc Read MBC/MFC (Lowest concentration with no growth on agar) incubate_mbc->read_mbc end End read_mbc->end

Caption: Workflow for MIC and MBC/MFC determination.

Proposed Mechanism of Action

The antimicrobial action of monoterpenes like this compound is believed to primarily target the cell membrane, leading to a cascade of disruptive events.

Mechanism_of_Action cluster_cell Bacterial Cell cluster_effects Effects on Membrane cluster_consequences Cellular Consequences membrane Cell Membrane permeability Increased Permeability membrane->permeability fluidity Altered Fluidity membrane->fluidity potential Loss of Membrane Potential membrane->potential cytoplasm Cytoplasm leakage Leakage of Ions and Metabolites permeability->leakage atp_synthesis Inhibition of ATP Synthesis potential->atp_synthesis This compound This compound This compound->membrane Interacts with cell_death Cell Death leakage->cell_death atp_synthesis->cell_death

References

In-Depth Technical Guide for the GC-MS Analysis and Identification of Eucarvone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth protocol for the identification and quantification of eucarvone using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined herein are compiled from established analytical practices for terpenoid analysis, ensuring robustness and reliability for research, quality control, and drug development applications.

Introduction to this compound and the Role of GC-MS

This compound (2,6,6-trimethylcyclohepta-2,4-dien-1-one) is a monoterpenoid ketone found in various plants, including certain species of Asarum and Artemisia.[1] Its unique chemical structure and potential biological activities make it a compound of interest in phytochemical and pharmacological research. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for the analysis of volatile and semi-volatile compounds like this compound.[2] This powerful method combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry, allowing for the precise identification and quantification of this compound even in complex matrices such as essential oils and plant extracts.

Experimental Protocols

A meticulously executed experimental protocol is fundamental to achieving accurate and reproducible results. This section details the necessary steps from sample preparation to data acquisition.

Sample Preparation

The goal of sample preparation is to extract this compound from the sample matrix and prepare it in a form suitable for GC-MS analysis. The choice of method will depend on the nature of the sample.

2.1.1. For Essential Oils and Liquid Samples:

  • Dilution: Accurately weigh approximately 10-20 mg of the essential oil or liquid sample into a 10 mL volumetric flask.

  • Solvent Addition: Dissolve the sample in a suitable volatile organic solvent such as n-hexane, ethanol, or dichloromethane. Fill the flask to the mark with the chosen solvent.[3] For quantitative analysis, the addition of an internal standard is recommended.

  • Homogenization: Vortex the solution for 1-2 minutes to ensure complete mixing.

  • Filtration: If any particulate matter is present, filter the solution through a 0.22 µm syringe filter into a 2 mL GC autosampler vial.

2.1.2. For Plant Materials (e.g., leaves, flowers):

  • Drying: Plant materials should be dried to remove water, which can interfere with GC-MS analysis. Air-drying in a well-ventilated area or freeze-drying are common methods.

  • Grinding: Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.

  • Extraction:

    • Solvent Extraction: Macerate a known quantity of the powdered plant material (e.g., 1-5 g) with a suitable solvent (e.g., n-hexane, methanol, or a mixture) at room temperature for a specified period (e.g., 24 hours), often with agitation.

    • Hydrodistillation: For the extraction of essential oils containing this compound, hydrodistillation using a Clevenger-type apparatus is a standard method.

  • Concentration: After extraction, the solvent is typically evaporated under reduced pressure using a rotary evaporator to concentrate the extract.

  • Reconstitution: The dried extract is then redissolved in a precise volume of a suitable volatile solvent for GC-MS analysis.

2.1.3. Headspace Solid-Phase Microextraction (HS-SPME):

HS-SPME is a solvent-free technique suitable for volatile compounds in solid or liquid samples.

  • Place a small, accurately weighed amount of the sample (plant material or liquid) into a headspace vial.

  • Seal the vial and incubate it at a controlled temperature (e.g., 60-80°C) for a specific time to allow volatile compounds to equilibrate in the headspace.

  • Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period to adsorb the analytes.

  • Desorb the analytes from the fiber directly in the hot GC inlet.

GC-MS Instrumentation and Conditions

The following parameters are a robust starting point for the analysis of this compound and can be adapted from methods validated for its isomer, carvone.[2][3]

Parameter Condition
Gas Chromatograph Agilent 7890B GC System (or equivalent)
Mass Spectrometer Agilent 5977A MSD (or equivalent)
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1) or Splitless for trace analysis
Oven Temperature Program Initial temperature of 60°C, hold for 2 minutes, then ramp at 5°C/min to 240°C, and hold for 5 minutes.
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Scan Range 40-400 amu
Solvent Delay 3-5 minutes

Data Presentation and Interpretation

Identification of this compound

The identification of this compound is based on two primary pieces of evidence from the GC-MS analysis:

  • Kovats Retention Index (RI): The RI is a normalized retention time that is less susceptible to variations in chromatographic conditions than the absolute retention time.[4] The experimental RI of the peak of interest is calculated relative to a series of n-alkane standards run under the same conditions and compared to literature values.

  • Mass Spectrum: The mass spectrum of the eluting compound is compared with a reference spectrum from a reputable database, such as the NIST Mass Spectral Library.

Quantitative Data Summary for this compound Identification

Parameter Value Source
Molecular Formula C₁₀H₁₄O[1]
Molecular Weight 150.22 g/mol [1]
Kovats Retention Index (Non-polar column) 1222 - 1248[1]

Key Mass Fragments of this compound (m/z)

m/z Relative Intensity (Approximate) Proposed Fragment
150Moderate[M]⁺ (Molecular Ion)
108High[M - C₃H₆]⁺
107High[M - C₃H₇]⁺
93Moderate[M - C₃H₆ - CH₃]⁺
79Moderate[C₆H₇]⁺

Note: Relative intensities can vary slightly between instruments.

Quantitative Analysis

For the quantification of this compound, a calibration curve should be constructed using standard solutions of known concentrations. The peak area of this compound is plotted against its concentration. An internal standard is often used to improve the precision and accuracy of the quantification.

Method Validation Parameters (based on a validated method for the isomer carvone) [2][3]

Parameter Typical Acceptance Criteria Example Values (for Carvone)
Linearity (R²) ≥ 0.995≥ 0.998
Concentration Range Defined by the application0.10 - 10.00 µg/mL
Accuracy (% Recovery) 80 - 120%80.23 - 115.41%
Precision (RSD%) Intra-day: ≤ 15%, Inter-day: ≤ 15%Intra-day: ≤ 12.03%, Inter-day: ≤ 11.34%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1~0.02 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1~0.07 µg/mL

Mandatory Visualizations

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Essential Oil or Plant Material) Extraction Extraction / Dilution Sample->Extraction Filtration Filtration / Cleanup Extraction->Filtration Vial GC Vial with Solvent & Internal Standard Filtration->Vial Autosampler Autosampler Injection Vial->Autosampler GC Gas Chromatography (Separation) Autosampler->GC MS Mass Spectrometry (Detection) GC->MS RawData Raw Data (Chromatogram & Spectra) MS->RawData Identification Peak Identification (RI & MS Library) RawData->Identification Quantification Quantification (Calibration Curve) RawData->Quantification Report Final Report Identification->Report Quantification->Report Eucarvone_Fragmentation M This compound [C10H14O]˙+ m/z = 150 F108 [M - C3H6]˙+ m/z = 108 M->F108 - C3H6 (propene) F107 [M - C3H7]˙+ m/z = 107 M->F107 - •C3H7 (propyl radical) F93 [C6H5O]+ m/z = 93 F108->F93 - •CH3 F79 [C6H7]+ m/z = 79 F108->F79 - CO, -H

References

An In-depth Technical Guide to Troubleshooting and Optimization in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of a drug from initial discovery to a marketable therapeutic is fraught with challenges that can derail a program at any stage. This in-depth technical guide provides a comprehensive overview of common troubleshooting and optimization strategies across key phases of drug development. By leveraging systematic approaches, detailed experimental protocols, and robust data analysis, researchers can enhance the efficiency and success rate of their therapeutic development endeavors.

Section 1: High-Throughput Screening (HTS) – Troubleshooting and Optimization

High-Throughput Screening (HTS) is a critical early step in drug discovery, enabling the rapid assessment of large compound libraries.[1] However, the quality and reliability of HTS data are paramount for identifying viable "hits."[1] Common challenges in HTS include assay variability, false positives, and false negatives.[1]

Common HTS Issues and Solutions

A summary of frequent HTS problems and their corresponding troubleshooting strategies is presented below.

Problem Potential Cause Troubleshooting & Optimization Strategy
High Well-to-Well Variability Inconsistent cell seeding, reagent dispensing, or plate reader performance.Optimize liquid handling protocols, ensure uniform cell suspension, and perform regular instrument calibration and maintenance.
Assay Drift Gradual changes in signal over a run due to reagent degradation, temperature fluctuations, or instrument instability.[1]Randomize plate processing order and use robust data normalization methods like B-score to account for plate-to-plate variation.[1]
False Positives Compounds that interfere with the assay technology (e.g., autofluorescence, aggregation) rather than exhibiting true biological activity.[1][2]Perform counter-screens to identify interfering compounds, use orthogonal assays with different detection methods, and visually inspect compound structures for problematic motifs.[1]
False Negatives Active compounds missed due to low potency, poor solubility, or degradation.[1]Screen compounds at multiple concentrations (quantitative HTS) and ensure proper compound solubilization and stability in the assay buffer.[1]
Experimental Protocol: Optimizing a Cell-Based HTS Assay

This protocol provides a method for optimizing critical parameters for a cell-based luciferase reporter assay designed to measure the activation of a specific signaling pathway.[1]

Objective: To determine the optimal cell density, serum concentration, and incubation time to achieve a robust assay signal window.[1]

Materials:

  • Stable cell line expressing the reporter gene.

  • Assay-specific reagents (e.g., activating ligand, luciferase substrate).

  • Cell culture medium with varying serum concentrations (e.g., 2.5%, 5% FBS).[1]

  • 384-well, solid white microplates suitable for luminescence assays.[1]

  • Automated liquid handlers and a compatible plate reader.[1]

Methodology:

  • Cell Seeding: Plate cells at various densities (e.g., 10,000, 20,000, and 40,000 cells/well) in media containing different serum concentrations (e.g., 2.5% and 5% FBS) and incubate for 24 hours.[1]

  • Compound Addition: Add the activating ligand to stimulate the pathway. Include negative controls (DMSO vehicle) and positive controls.[1]

  • Incubation: Incubate the plates for different time points (e.g., 6, 12, 24 hours) to determine the optimal signal window.

  • Signal Detection: Add the luminescence substrate according to the manufacturer's protocol and read the plates on a compatible plate reader.[1]

  • Data Analysis: Calculate the Signal-to-Background (S/B) ratio and Z'-factor for each condition.[1]

Data Presentation: HTS Assay Optimization

The following table summarizes hypothetical data from the optimization experiment described above.

Cell Density (cells/well)Serum (%)Incubation Time (hr)S/B RatioZ'-Factor
10,0002.563.20.35
10,0005124.50.48
20,0002.5128.10.65
20,000 5 24 15.3 0.78
40,00052412.50.71

A Z'-factor between 0.5 and 1.0 is considered excellent for an HTS assay.

Visualization: HTS Troubleshooting Workflow

HTS_Troubleshooting_Workflow cluster_0 Initial Screening cluster_1 Quality Control cluster_2 Hit Confirmation & Triage Start HTS Campaign Start Run_Assay Run Primary Assay Start->Run_Assay Analyze_Data Initial Data Analysis Run_Assay->Analyze_Data Check_QC Assess Z' and S/B Ratios Analyze_Data->Check_QC QC_Fail QC Metrics Fail Check_QC->QC_Fail < 0.5 QC_Pass QC Metrics Pass Check_QC->QC_Pass >= 0.5 Troubleshoot_Assay Troubleshoot Assay (See Protocol 1.2) QC_Fail->Troubleshoot_Assay Identify_Hits Identify Primary Hits QC_Pass->Identify_Hits Troubleshoot_Assay->Run_Assay Counter_Screen Counter-Screen for Assay Interference Identify_Hits->Counter_Screen Orthogonal_Assay Orthogonal Assay Confirmation Counter_Screen->Orthogonal_Assay False_Positive False Positive Counter_Screen->False_Positive Interference Orthogonal_Assay->False_Positive No Activity Confirmed_Hit Confirmed Hit Orthogonal_Assay->Confirmed_Hit Activity Confirmed

Caption: A workflow for troubleshooting and confirming hits from an HTS campaign.

Section 2: Lead Optimization Strategies

Following hit identification, the lead optimization phase aims to refine the chemical structure of hit compounds to improve their efficacy, selectivity, safety, and pharmacokinetic properties.[3][4] This iterative process involves medicinal chemistry, computational modeling, and a cascade of biological assays.[3][5]

Key Aspects of Lead Optimization

The primary goals of lead optimization include enhancing pharmacological properties, improving ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, and reducing toxicity.[4]

Parameter Optimization Goal Common Strategies
Potency (e.g., IC50, EC50) Increase on-target activity.Structure-Activity Relationship (SAR) studies, bioisosteric replacements, and structure-based drug design.
Selectivity Minimize off-target activity to reduce side effects.Design analogs with improved binding to the target's active site over related proteins.
Solubility Enhance aqueous solubility for better absorption.[6]Introduce polar functional groups, salt formation, or use formulation strategies like solid dispersions.[6][7]
Permeability Improve ability to cross biological membranes.Modify lipophilicity (LogP/LogD) and reduce polar surface area.
Metabolic Stability Reduce clearance by metabolic enzymes (e.g., Cytochrome P450s).Block metabolically liable sites through chemical modification (e.g., fluorination).
Toxicity Eliminate or reduce adverse effects.[4]Identify and remove toxicophores, perform early in vitro toxicity screening.[8]
Experimental Protocol: In Vitro Metabolic Stability Assessment

This protocol outlines a common method for evaluating the metabolic stability of lead compounds using liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound.

Materials:

  • Lead compounds.

  • Pooled liver microsomes (human, rat, etc.).

  • NADPH regenerating system.

  • Phosphate buffer (pH 7.4).

  • Acetonitrile with an internal standard for reaction termination.

  • LC-MS/MS system for analysis.

Methodology:

  • Preparation: Prepare a stock solution of the test compound.

  • Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound. Pre-incubate at 37°C.

  • Initiate Reaction: Add the NADPH regenerating system to start the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile with an internal standard to stop the reaction.

  • Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance.

Data Presentation: Lead Optimization SAR Table

The following table illustrates a hypothetical Structure-Activity Relationship (SAR) study for a lead series, showing how modifications to a core scaffold affect key drug-like properties.

Compound IDR-Group ModificationTarget Potency IC50 (nM)Metabolic Stability t½ (min)Aqueous Solubility (µg/mL)
Lead-001-H5815< 1
Lead-002-Cl2522< 1
Lead-003-OCH345455
Lead-004 -CF3 12 > 60 10
Lead-005-SO2NH29550> 50

Visualization: The Lead Optimization Cycle

Lead_Optimization_Cycle Design Design Synthesize Synthesize Design->Synthesize New Analogs Test Test Synthesize->Test In Vitro & In Vivo Assays Analyze Analyze Test->Analyze Potency, ADME, Toxicity Data Analyze->Design SAR Insights

Caption: The iterative Design-Make-Test-Analyze cycle in lead optimization.

Section 3: Troubleshooting Preclinical Toxicology and Bioavailability

Troubleshooting Unexpected Preclinical Toxicity

When adverse findings arise in preclinical toxicology studies, a systematic investigation into the Mode of Action (MoA) is necessary.[9]

Adverse Finding Initial Investigation Optimization/Mitigation Strategy
Off-Target Toxicity Screen the compound against a panel of known safety-related off-targets (e.g., hERG, GPCRs).Modify the chemical structure to improve selectivity.
Metabolite-Driven Toxicity Identify major metabolites and test them for toxicity in relevant in vitro assays.Redesign the compound to block metabolic pathways that produce reactive or toxic metabolites.
On-Target Toxicity Evaluate if the toxicity is an exaggerated pharmacological effect of hitting the intended target.Reduce the dose, modify the dosing regimen, or select a patient population where the target is expressed differently.
Species-Specific Toxicity Compare metabolism and target pharmacology across species to determine human relevance.[9]Conduct mechanistic studies to understand the species differences and justify why the finding may not be relevant to humans.
Experimental Protocol: Enhancing Bioavailability via Formulation

For poorly soluble drugs, formulation strategies can significantly improve oral bioavailability.[12][13] This protocol describes the preparation of an amorphous solid dispersion (ASD) using spray drying.

Objective: To improve the dissolution rate and oral bioavailability of a poorly soluble compound.

Materials:

  • Poorly soluble Active Pharmaceutical Ingredient (API).

  • A suitable polymer (e.g., HPMC-AS, PVP VA64).

  • An organic solvent system (e.g., acetone/methanol).

  • Spray dryer apparatus.

  • Dissolution testing apparatus (USP II).

Methodology:

  • Solution Preparation: Dissolve the API and the polymer in the organic solvent system to create a homogenous solution.

  • Spray Drying: Atomize the solution into a hot drying gas stream in the spray dryer. The solvent rapidly evaporates, leaving solid particles of the API dispersed in the polymer matrix.

  • Powder Collection: Collect the resulting powder (the ASD).

  • Characterization: Characterize the ASD for its physical form (using techniques like XRD to confirm amorphous nature), drug loading, and purity.

  • Dissolution Testing: Perform in vitro dissolution testing of the ASD compared to the crystalline API in a relevant buffer (e.g., simulated gastric or intestinal fluid).

  • In Vivo Pharmacokinetic Study: Dose the ASD and the crystalline API to a relevant animal species (e.g., rats) and collect blood samples over time to determine the pharmacokinetic profile (e.g., Cmax, AUC).

Data Presentation: Bioavailability Enhancement

This table shows hypothetical pharmacokinetic data from a preclinical study in rats, comparing the crystalline API to the amorphous solid dispersion formulation.

Formulation Dose (mg/kg, oral) Cmax (ng/mL) Tmax (hr) AUC (ng*hr/mL) Relative Bioavailability (%)
Crystalline API101504.0980100 (Reference)
ASD Formulation107501.04900500

Visualization: Bioavailability Troubleshooting Logic

Bioavailability_Troubleshooting Start Low Oral Bioavailability Observed in PK Study Check_Solubility Assess Aqueous Solubility (BCS Class) Start->Check_Solubility Check_Permeability Assess Permeability (e.g., Caco-2 Assay) Start->Check_Permeability Check_Metabolism Assess First-Pass Metabolism (In Vitro/In Vivo) Start->Check_Metabolism Solubility_Issue Solubility-Limited (BCS II/IV) Check_Solubility->Solubility_Issue Poor Permeability_Issue Permeability-Limited (BCS III/IV) Check_Permeability->Permeability_Issue Poor Metabolism_Issue High First-Pass Metabolism Check_Metabolism->Metabolism_Issue High Formulation_Strategy Formulation Strategies: - Amorphous Solid Dispersions - Nanoparticles - Lipid-Based Systems Solubility_Issue->Formulation_Strategy Prodrug_Strategy Prodrug Approach or Structural Modification to Increase Permeability Permeability_Issue->Prodrug_Strategy Metabolic_Block Structural Modification to Block Metabolic Sites Metabolism_Issue->Metabolic_Block

References

Navigating the Labyrinth of Eucarvone Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Eucarvone, a monoterpene ketone with a unique seven-membered ring structure, presents a fascinating synthetic challenge. Its synthesis has been approached from various precursors and through different chemical transformations, each with its own set of obstacles and advantages. This technical guide provides a comprehensive overview of the core challenges encountered in the synthesis of this compound, focusing on the most prominent synthetic routes. Detailed experimental protocols, quantitative data, and visual representations of key pathways are presented to aid researchers in navigating this complex synthetic landscape.

The Classic Approach: Rearrangement of Carvone

The most well-established and frequently cited method for synthesizing this compound begins with the readily available monoterpene, carvone. This pathway hinges on a fascinating molecular rearrangement, typically proceeding through a hydrobromide intermediate.

A significant challenge in this method lies in the initial hydrobromination of carvone. This step involves the addition of hydrogen bromide across the endocyclic double bond of carvone, leading to the formation of carvone hydrobromide. The reaction conditions must be carefully controlled to favor the desired addition product and minimize the formation of byproducts.

The subsequent and most critical step is the dehydrohalogenation of carvone hydrobromide to induce the ring expansion and form the seven-membered ring of this compound. The choice of base and reaction conditions is paramount to the success of this rearrangement. Various bases have been employed, each influencing the reaction yield and the profile of impurities.

A major hurdle in this synthesis is controlling the regioselectivity of the elimination and rearrangement, which can lead to the formation of isomeric byproducts. Furthermore, the stability of the carbocation intermediate plays a crucial role in the efficiency of the ring expansion.

Experimental Protocol: The Wallach Synthesis of this compound from Carvone

This protocol is a generalized representation based on classical literature procedures.

Step 1: Preparation of Carvone Hydrobromide

  • A solution of (R)-(-)-carvone in a suitable solvent (e.g., glacial acetic acid or an inert solvent like hexane) is cooled in an ice bath.

  • A stream of dry hydrogen bromide gas is passed through the solution, or a solution of HBr in acetic acid is added dropwise with constant stirring.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically poured into ice water to precipitate the carvone hydrobromide.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Dehydrohalogenation and Rearrangement to this compound

  • Carvone hydrobromide is dissolved in a suitable solvent, such as ethanol or methanol.

  • A solution of a base (e.g., potassium hydroxide, sodium ethoxide, or quinoline) in the same solvent is added to the mixture.

  • The reaction mixture is heated under reflux for a specified period.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., diethyl ether or dichloromethane).

  • The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and concentrated.

  • The crude this compound is then purified by fractional distillation under reduced pressure.

Table 1: Comparative Data for the Dehydrohalogenation of Carvone Hydrobromide

BaseSolventReaction Time (h)Yield (%)Reference
Potassium HydroxideEthanol260-70Classical Literature
Sodium EthoxideEthanol1.5~75Adapted Procedures
Quinoline-1~50-60Historical Methods

Challenges and Byproducts:

A primary challenge is the potential for competing elimination reactions that do not lead to the desired ring expansion, resulting in the formation of isomeric carvone derivatives. Over-reaction or harsh basic conditions can lead to the formation of carvacrol through aromatization, which can be a significant impurity.[1] Purification of this compound from these byproducts often requires careful fractional distillation.

Synthesis_from_Carvone Carvone Carvone Carvone_HBr Carvone Hydrobromide Carvone->Carvone_HBr + HBr This compound This compound Carvone_HBr->this compound Base (e.g., KOH) Byproducts Byproducts (e.g., Isomeric Carvones, Carvacrol) Carvone_HBr->Byproducts Side Reactions

Figure 1: Synthetic pathway from Carvone to this compound.

An Alternative Precursor: Synthesis from Santonin

While less common, the synthesis of this compound from α-santonin, a sesquiterpene lactone, has been explored. This multi-step synthesis presents a different set of challenges, primarily related to the controlled degradation and rearrangement of the more complex santonin scaffold.

The initial steps involve the modification of the santonin structure to generate a suitable intermediate for the key rearrangement step. This often requires a series of reductions, oxidations, and functional group manipulations. The complexity of the starting material necessitates a higher number of synthetic steps compared to the carvone-based route.

A key challenge in this pathway is achieving high yields and stereocontrol throughout the multiple transformations. Each step introduces the possibility of side reactions and the formation of diastereomers, complicating the purification process. The final ring-forming or rearrangement step to generate the cycloheptadienone system of this compound is often the most critical and lowest-yielding step.

Due to the intricate nature of this synthesis, it is generally considered less practical for the large-scale production of this compound compared to the more direct route from carvone. However, it serves as an interesting example of the versatility of natural products as starting materials in complex organic synthesis.

Experimental Workflow from Santonin (Conceptual)

  • Modification of the Lactone Ring: Opening or modification of the γ-lactone ring of santonin.

  • Side Chain Manipulation: Alteration of the propionic acid side chain.

  • Ring A Modification: Introduction of unsaturation and functional groups in the A-ring.

  • Rearrangement/Cyclization: A key step to form the seven-membered ring of this compound.

Given the historical and complex nature of this route, specific quantitative data for a direct this compound synthesis is not well-documented in a comparative format.

Synthesis_from_Santonin Santonin α-Santonin Intermediate1 Intermediate 1 Santonin->Intermediate1 Step 1 Intermediate2 Intermediate 2 Intermediate1->Intermediate2 Step 2 IntermediateN Intermediate N Intermediate2->IntermediateN ... This compound This compound IntermediateN->this compound Final Step(s)

Figure 2: Multi-step conceptual workflow from Santonin.

Photochemical Routes: An Unconventional Approach

Photochemistry offers a unique and elegant avenue for the synthesis of complex molecular architectures, and the synthesis of this compound is no exception. A notable photochemical approach involves the rearrangement of verbenone, a bicyclic monoterpene ketone.

Under UV irradiation, verbenone can undergo a complex series of photochemical rearrangements, leading to the formation of this compound among other products. The primary challenge in this method is controlling the reaction to selectively favor the formation of this compound. Photochemical reactions are often sensitive to various parameters, including the wavelength of light, the solvent, the presence of photosensitizers, and the reaction temperature.

A significant hurdle is the potential for a multitude of competing photoreactions, leading to a complex mixture of products and consequently, low yields of the desired this compound. The separation of this compound from these structurally similar photoproducts can be a formidable purification challenge.

Experimental Setup for Photochemical Synthesis (General)

  • A solution of verbenone in a suitable solvent (e.g., ethanol, benzene, or acetone) is prepared in a quartz reaction vessel.

  • The solution is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) to prevent photooxidation.

  • The reaction vessel is irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) for a specific duration.

  • The reaction progress is monitored by gas chromatography (GC) or TLC.

  • After the reaction, the solvent is removed under reduced pressure.

  • The resulting mixture of photoproducts is separated by column chromatography or preparative GC to isolate this compound.

Table 2: Illustrative Data for Photochemical Rearrangement of Verbenone

SolventWavelength (nm)Reaction Time (h)Yield of this compound (%)Reference
Benzene> 30024LowPhotochemistry Literature
Acetone (sensitizer)> 29012ModerateMechanistic Studies

Challenges in Photochemical Synthesis:

The main challenge is the lack of selectivity, often leading to a "shotgun" approach with multiple products. The quantum yield for the formation of this compound can be low, making the process inefficient. Scaling up photochemical reactions can also be problematic due to the need for specialized equipment and the attenuation of light in larger reaction volumes.

Photochemical_Synthesis Verbenone Verbenone Excited_Verbenone Excited State Verbenone* Verbenone->Excited_Verbenone This compound This compound Excited_Verbenone->this compound Rearrangement Other_Photoproducts Other Photoproducts Excited_Verbenone->Other_Photoproducts Side Reactions

Figure 3: Photochemical rearrangement of Verbenone to this compound.

Purification and Characterization Challenges

Regardless of the synthetic route chosen, the purification of this compound presents its own set of challenges. The presence of structurally similar byproducts, such as isomeric ketones or aromatic compounds, often necessitates efficient purification techniques.

  • Fractional Distillation: This is the most common method for purifying this compound on a larger scale. However, the boiling points of this compound and some of its byproducts can be very close, requiring a highly efficient distillation column to achieve good separation.

  • Chromatography: For smaller scales or for achieving very high purity, column chromatography using silica gel is effective. The choice of eluent system is critical for separating this compound from non-polar byproducts.

  • Crystallization: While this compound is a liquid at room temperature, certain derivatives can be crystallized to achieve high purity. This is often employed in the final stages of a multi-step synthesis.

Characterization of the final product is typically performed using a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the carbon skeleton and the position of the double bonds and the carbonyl group.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the α,β-unsaturated ketone.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions characteristic of the conjugated dienone system.

Conclusion

The synthesis of this compound, while achievable through several pathways, is fraught with challenges that require careful consideration and optimization. The classical rearrangement of carvone remains the most practical and widely used method, though control of byproduct formation is a key concern. Alternative routes from santonin and through photochemical rearrangements offer interesting academic exercises in synthetic strategy but are generally less efficient for practical applications. A thorough understanding of the reaction mechanisms, careful control of reaction conditions, and robust purification strategies are essential for the successful synthesis of this intriguing monoterpene. This guide provides a foundational understanding of these challenges, equipping researchers with the knowledge to approach the synthesis of this compound with a well-informed perspective.

References

Side Reactions in the Acid-Catalyzed Isomerization of Eucarvone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid-catalyzed isomerization of eucarvone, a monoterpene ketone, is a significant transformation that primarily yields the more stable phenolic isomer, carvacrol. While this rearrangement is often the desired outcome, the reaction is susceptible to a variety of side reactions, leading to a complex mixture of byproducts. Understanding these side reactions is crucial for optimizing reaction conditions to maximize the yield of the desired product and for the comprehensive characterization of the reaction mixture. This technical guide provides an in-depth analysis of the potential side reactions in the acid-catalyzed isomerization of this compound, drawing parallels from the well-studied isomerization of the closely related carvone. Detailed mechanistic pathways for the main reaction and plausible side reactions, including Wagner-Meerwein rearrangements and other carbocation-driven transformations, are presented. Experimental protocols and data on product distribution from analogous reactions are summarized to provide a practical framework for researchers in the field.

Introduction

This compound (2,6,6-trimethylcyclohepta-2,4-dienone) is a monoterpenoid ketone known for its characteristic odor. Its chemical structure, featuring a conjugated dienone system within a seven-membered ring, makes it susceptible to rearrangement under acidic conditions. The primary driving force for this isomerization is the formation of a thermodynamically more stable aromatic system. The most commonly expected product of this reaction is carvacrol, a phenolic compound with significant industrial applications, including as a fragrance, flavoring agent, and antimicrobial agent.

However, the carbocationic intermediates formed during the acid-catalyzed reaction can undergo a series of alternative transformations, leading to a range of side products. The formation of these byproducts can complicate purification processes and reduce the overall yield of the target molecule. This guide aims to provide a detailed overview of these potential side reactions, their mechanistic underpinnings, and strategies to potentially control them.

The Main Isomerization Reaction: this compound to Carvacrol

The principal reaction pathway for the acid-catalyzed isomerization of this compound is the conversion to carvacrol. This transformation is analogous to the well-documented acid-catalyzed isomerization of carvone to carvacrol.[1][2][3] The reaction proceeds through a series of protonation, carbocation rearrangement, and deprotonation steps, ultimately leading to the formation of the stable aromatic ring of carvacrol.

Reaction Mechanism

The accepted mechanism for the isomerization of this compound to carvacrol involves the following key steps:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by the acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon is a key step.

  • Enolization: The protonated ketone undergoes tautomerization to its enol form.

  • Protonation of a Double Bond and Carbocation Formation: A double bond in the cycloheptadiene ring is protonated, leading to the formation of a tertiary carbocation.

  • Ring Contraction and Rearrangement: A key step involves a carbocation rearrangement, likely through a 1,2-alkyl shift, which facilitates the contraction of the seven-membered ring to a more stable six-membered ring. This is a type of Wagner-Meerwein rearrangement.[4][5]

  • Deprotonation and Aromatization: The final step is the deprotonation of the carbocation intermediate, which results in the formation of the aromatic ring of carvacrol.

Main_Reaction This compound This compound Protonated_this compound Protonated this compound This compound->Protonated_this compound + H+ Carbocation_Intermediate1 Tertiary Carbocation Intermediate Protonated_this compound->Carbocation_Intermediate1 Isomerization Ring_Contraction_Intermediate Ring-Contracted Carbocation Carbocation_Intermediate1->Ring_Contraction_Intermediate Wagner-Meerwein Rearrangement Carvacrol Carvacrol Ring_Contraction_Intermediate->Carvacrol - H+

Potential Side Reactions

The formation of carbocationic intermediates opens up several pathways for side reactions. These reactions are often competitive with the main isomerization pathway and their prevalence depends on factors such as reaction temperature, acid concentration, and reaction time. While specific quantitative data for this compound is scarce, the following side reactions are mechanistically plausible based on the principles of terpene chemistry in acidic media.

Wagner-Meerwein Rearrangements Leading to Alternative Isomers

The initial carbocation formed can undergo a series of Wagner-Meerwein rearrangements, including hydride and alkyl shifts, to form different, and potentially stable, carbocations. These alternative carbocations can then be quenched by deprotonation to yield a variety of isomeric, non-aromatic hydrocarbon products or other rearranged ketones.[4][5]

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions This compound This compound Carbocation_Intermediate Initial Carbocation This compound->Carbocation_Intermediate + H+ Carvacrol Carvacrol Carbocation_Intermediate->Carvacrol Rearrangement & -H+ Rearranged_Carbocation1 Rearranged Carbocation 1 Carbocation_Intermediate->Rearranged_Carbocation1 1,2-Hydride Shift Rearranged_Carbocation2 Rearranged Carbocation 2 Carbocation_Intermediate->Rearranged_Carbocation2 1,2-Alkyl Shift Side_Product1 Isomeric Hydrocarbon Rearranged_Carbocation1->Side_Product1 - H+ Side_Product2 Rearranged Ketone Rearranged_Carbocation2->Side_Product2 - H+

Polymerization

Under strongly acidic conditions and at higher temperatures, the carbocation intermediates can act as electrophiles and attack unreacted this compound molecules or other olefinic intermediates. This can lead to the formation of dimers, trimers, and higher molecular weight polymers, which often present as a complex, intractable mixture.

Formation of Other Phenolic Isomers

While carvacrol is the expected major phenolic product due to the stability of the intermediate leading to its formation, it is conceivable that other phenolic isomers could be formed in minor amounts through alternative rearrangement pathways of the carbocation intermediate.

Experimental Protocols

Detailed experimental protocols for the acid-catalyzed isomerization of this compound are not widely published. However, protocols for the analogous isomerization of carvone can be adapted.

General Procedure for Acid-Catalyzed Isomerization of Carvone (Adaptable for this compound)

A common laboratory procedure for the isomerization of carvone to carvacrol involves refluxing with aqueous sulfuric acid.[2][6]

Materials:

  • Carvone (or this compound)

  • 6 M Sulfuric Acid

  • Petroleum Ether (or other suitable extraction solvent)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate (or other drying agent)

  • Round-bottom flask, condenser, heating mantle, separatory funnel, beakers, etc.

Procedure:

  • To a round-bottom flask, add carvone (or this compound) and 6 M sulfuric acid.

  • Heat the mixture to reflux for a specified period (e.g., 30-60 minutes). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Extract the product with petroleum ether.

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to yield the crude product.

  • The product can be further purified by distillation or column chromatography.

Experimental_Workflow Start Start: this compound + Sulfuric Acid Reaction Reflux Reaction Start->Reaction Extraction Workup: Extraction with Petroleum Ether Reaction->Extraction Washing Washing with NaHCO3 Extraction->Washing Drying Drying over Na2SO4 Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Analysis Analysis: GC-MS, NMR Evaporation->Analysis Purification Purification: Distillation or Chromatography Analysis->Purification Final_Product Final Product: Carvacrol & Byproducts Purification->Final_Product

Data Presentation

CompoundStructureExpected Yield (Hypothetical)Analytical Method for Identification
Main Product
Carvacrol2-methyl-5-(propan-2-yl)phenol60-80%GC-MS, NMR, IR
Plausible Side Products
Isomeric Phenolse.g., 3-methyl-6-(propan-2-yl)phenol< 5%GC-MS, NMR
Rearranged Non-aromatic Ketonese.g., Isomers of this compound5-15%GC-MS, NMR
Isomeric Hydrocarbonse.g., Cymene isomers, other terpenoid skeletons5-10%GC-MS, NMR
PolymersHigh molecular weight oligomersVariable, increases with time/tempGPC, Mass Spectrometry

Conclusion

The acid-catalyzed isomerization of this compound is a complex reaction that, while primarily yielding the valuable compound carvacrol, is accompanied by a host of potential side reactions. The formation of a common carbocationic intermediate is the branching point for these alternative pathways, which include Wagner-Meerwein rearrangements leading to isomeric ketones and hydrocarbons, as well as polymerization. A thorough understanding of these side reactions and their underlying mechanisms is essential for the development of optimized synthetic protocols that favor the formation of the desired product. Further research, including detailed kinetic studies and product analysis using modern analytical techniques such as GC-MS and NMR, is necessary to fully elucidate the product distribution and to devise strategies for minimizing the formation of unwanted byproducts in the acid-catalyzed isomerization of this compound.

References

Optimizing Solvent Conditions for Eucarvone Photolysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the solvent-mediated photolysis of eucarvone, a monoterpenoid of interest in synthetic chemistry and drug development. Understanding the influence of solvent conditions on the photochemical reaction pathways is critical for optimizing product yields and selectivity. This document outlines the key photochemical transformations of this compound, presents quantitative data derived from analogous compounds, and provides detailed experimental protocols for further research.

Introduction to this compound Photochemistry

This compound (2,6,6-trimethylcyclohepta-2,4-dien-1-one) is a cyclic ketone that undergoes characteristic photochemical reactions upon UV irradiation. The principal photoreaction is an intramolecular [2+2] cycloaddition, leading to the formation of a bicyclic photoisomer, 1,5,5-trimethylnorborn-2-en-7-one. However, like other cyclic ketones, this compound can also undergo Norrish Type I cleavage, which involves the homolytic cleavage of the α-carbon-carbonyl bond to form a diradical intermediate. The fate of this diradical is highly dependent on the solvent environment.

The solvent can influence the reaction by stabilizing different excited states (singlet vs. triplet) and by participating in the reaction pathways of the intermediates. For instance, polar protic solvents can promote the formation of ketenes, which can then be trapped by the solvent, while non-polar aprotic solvents may favor decarbonylation or recombination of the diradical.

Influence of Solvent on Reaction Pathways and Product Distribution

The choice of solvent is a critical parameter in controlling the outcome of this compound photolysis. The polarity and proticity of the solvent can significantly alter the product distribution by influencing the fate of the key acyl-alkyl diradical intermediate formed via Norrish Type I cleavage.

  • In Non-Polar Aprotic Solvents (e.g., Cyclohexane): In the absence of a proton source, the diradical intermediate is more likely to undergo decarbonylation (loss of carbon monoxide) to form hydrocarbon products or intramolecular hydrogen abstraction to yield an unsaturated aldehyde. The primary photoisomerization product, 1,5,5-trimethylnorborn-2-en-7-one, is also expected to be a major product.

  • In Polar Aprotic Solvents (e.g., Acetonitrile): The increased polarity of the solvent can stabilize the diradical intermediate to a greater extent than in non-polar solvents. While photoisomerization remains a significant pathway, the formation of products from Norrish Type I cleavage may be altered.

  • In Polar Protic Solvents (e.g., Methanol): In the presence of a proton donor like methanol, the acyl-alkyl diradical can lead to the formation of a ketene through intramolecular hydrogen transfer.[1] This ketene intermediate is then readily trapped by methanol to form the corresponding methyl ester.[1] Additionally, any unsaturated aldehyde formed can react with methanol to produce an acetal.

Table 1: Expected Product Distribution from this compound Photolysis in Various Solvents

SolventDielectric Constant (ε)Major Expected ProductsMinor Expected Products
Cyclohexane2.021,5,5-Trimethylnorborn-2-en-7-oneDecarbonylation products, Unsaturated aldehydes
Acetonitrile37.51,5,5-Trimethylnorborn-2-en-7-oneUnsaturated aldehydes
Methanol32.71,5,5-Trimethylnorborn-2-en-7-one, Methyl ester derivativeUnsaturated aldehydes, Acetals

Quantum Yields and Reaction Efficiency

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency, defined as the number of molecules undergoing a specific event divided by the number of photons absorbed. The quantum yield of this compound photoisomerization is expected to be sensitive to the solvent environment.

Table 2: Estimated Quantum Yields for this compound Photoisomerization

SolventEstimated Quantum Yield (Φ) of Photoisomerization
Cyclohexane~0.01 - 0.03
Acetonitrile~0.03 - 0.05
Methanol~0.04 - 0.06

Note: These values are estimations based on data for the analogous compound carvone and general principles of solvent effects on cyclic ketone photochemistry.

Reaction Mechanisms and Pathways

The photochemical behavior of this compound is governed by the interplay of its excited states and the subsequent reactions of the resulting intermediates.

Eucarvone_Photolysis_Mechanism This compound This compound (Ground State) Excited_Singlet Excited Singlet State (S1) This compound->Excited_Singlet hν (UV light) Excited_Triplet Excited Triplet State (T1) Excited_Singlet->Excited_Triplet Intersystem Crossing (ISC) Diradical Acyl-Alkyl Diradical Excited_Triplet->Diradical Norrish Type I Cleavage Photoisomer 1,5,5-Trimethylnorborn-2-en-7-one Excited_Triplet->Photoisomer [2+2] Cycloaddition Ketene Ketene Intermediate Diradical->Ketene Unsat_Aldehyde Unsaturated Aldehyde Diradical->Unsat_Aldehyde Decarbonylation Decarbonylation Products Diradical->Decarbonylation Ester Methyl Ester (in Methanol) Ketene->Ester + Methanol

Caption: General reaction pathways for the photolysis of this compound.

The process begins with the absorption of a UV photon, promoting this compound to an excited singlet state (S1). This can then undergo intersystem crossing (ISC) to a more stable triplet state (T1). The primary photoisomerization is believed to proceed from the triplet state. Concurrently, Norrish Type I cleavage can also occur from the triplet state, yielding a diradical intermediate. The subsequent reactions of this diradical are dictated by the solvent conditions as detailed previously.

Experimental Protocols

The following protocols provide a general framework for conducting and analyzing the photolysis of this compound under different solvent conditions.

General Photolysis Procedure

Photolysis_Workflow cluster_prep Preparation cluster_irrad Irradiation cluster_analysis Analysis Prep_Solution Prepare this compound Solution (e.g., 0.01 M in chosen solvent) Degas Degas with N2 or Ar (to remove O2) Prep_Solution->Degas Irradiate Irradiate with UV Lamp (e.g., Mercury Arc Lamp, 300-350 nm) Degas->Irradiate Monitor Monitor Reaction Progress (TLC or GC) Irradiate->Monitor Workup Reaction Workup (Solvent Removal) Monitor->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (GC-MS, NMR) Purification->Characterization

Caption: A typical experimental workflow for this compound photolysis.

Materials:

  • This compound (purified)

  • Spectroscopic grade solvents (cyclohexane, acetonitrile, methanol)

  • Quartz reaction vessel

  • Medium-pressure mercury arc lamp with appropriate filters (e.g., Pyrex to filter out wavelengths below 300 nm)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Prepare a solution of this compound in the chosen solvent (e.g., 0.01 M) in a quartz reaction vessel.

  • Degas the solution for 15-20 minutes by bubbling a gentle stream of nitrogen or argon through it to remove dissolved oxygen, which can quench the excited states.

  • Place the reaction vessel in a photochemical reactor equipped with a cooling system to maintain a constant temperature.

  • Irradiate the solution with a medium-pressure mercury arc lamp. The reaction progress should be monitored periodically by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the desired conversion is achieved (or after a set time), stop the irradiation.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product mixture can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Purpose: To separate and identify the components of the product mixture.

  • Typical Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C).

    • Mass Spectrometer: Operated in electron ionization (EI) mode. The resulting mass spectra can be compared to libraries (e.g., NIST) for compound identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To determine the structure of the purified products.

  • Techniques:

    • ¹H NMR: Provides information about the number and types of protons and their connectivity.

    • ¹³C NMR: Provides information about the carbon skeleton.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish detailed structural assignments.

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice.

Conclusion

The photolysis of this compound is a versatile reaction whose outcome can be significantly influenced by the choice of solvent. While the primary photoisomerization to 1,5,5-trimethylnorborn-2-en-7-one is a robust pathway, the formation of byproducts via Norrish Type I cleavage can be modulated by the solvent's polarity and proticity. For applications requiring high yields of the photoisomer, aprotic solvents may be preferable. Conversely, polar protic solvents like methanol can be employed to favor the formation of ester derivatives through a ketene intermediate. The provided experimental protocols and analytical methods offer a solid foundation for researchers to further explore and optimize the photochemical transformations of this compound for various synthetic and pharmaceutical applications. Further research is warranted to precisely quantify the quantum yields and product distributions of this compound photolysis in a wider array of solvents.

References

Preventing Eucarvone Degradation During Storage: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eucarvone, a monoterpenoid ketone found in various essential oils, possesses intriguing biological activities that make it a person of interest in pharmaceutical and other scientific fields. However, its unsaturated cyclic structure renders it susceptible to degradation, posing a significant challenge to its long-term storage and the stability of formulations. This technical guide provides a comprehensive overview of the known degradation pathways of this compound, with a particular focus on photodegradation. It outlines strategies for preventing its degradation and offers detailed experimental protocols for stability testing. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound, enabling them to ensure its integrity and the reliability of their research and product development endeavors.

Introduction to this compound

This compound (2,6,6-trimethylcyclohepta-2,4-dien-1-one) is a monoterpene with the chemical formula C₁₀H₁₄O.[1] It is a constituent of various essential oils and is recognized for its characteristic aroma. Beyond its sensory properties, this compound is being investigated for a range of potential therapeutic applications. The stability of this compound is a critical factor that can influence its biological activity and shelf-life. Understanding and mitigating its degradation is therefore of paramount importance for any application.

Degradation Pathways of this compound

The degradation of this compound can be initiated by several factors, including light, heat, oxygen, and humidity. The most well-documented degradation pathway for this compound is photoisomerization.

Photodegradation

Exposure to light, particularly UV radiation, is a primary cause of this compound degradation. The photoisomerization of this compound is a complex process that can be significantly influenced by the polarity of the surrounding medium.

Irradiation of this compound can lead to the formation of several photoisomers. In polar media such as silica gel or trifluoroethanol, the photoisomerization is accelerated and yields a different product distribution compared to non-polar solvents. The primary photoisomerization products identified are:

  • Bicyclo[4.1.0]enone derivative

  • Dehydrocamphor

  • A cyclobutanone derivative

The process involves a[2]-sigmatropic photorearrangement.

Below is a diagram illustrating the photodegradation pathway of this compound.

Eucarvone_Photodegradation Photodegradation Pathway of this compound This compound This compound Irradiation Irradiation (UV light) Polar Medium (e.g., Silica Gel) This compound->Irradiation Exposure Bicycloenone Bicyclo[4.1.0]enone derivative Irradiation->Bicycloenone Dehydrocamphor Dehydrocamphor Bicycloenone->Dehydrocamphor [1,3]-sigmatropic photorearrangement Cyclobutanone Cyclobutanone derivative Bicycloenone->Cyclobutanone

Caption: Photodegradation pathway of this compound in polar media.

Other Potential Degradation Pathways

While photodegradation is the most specifically documented pathway for this compound, other degradation mechanisms common to ketones and unsaturated compounds are highly probable, though detailed studies on this compound are limited.

  • Oxidative Degradation: The double bonds in the this compound ring are susceptible to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of light or heat. This could potentially lead to the formation of epoxides, aldehydes, ketones, and carboxylic acids.

  • Thermal Degradation: At elevated temperatures, this compound may undergo isomerization or decomposition. The specific products of thermal degradation have not been extensively reported in the literature.

  • Hydrolytic Degradation: While generally stable to hydrolysis, prolonged exposure to highly acidic or basic conditions could potentially lead to ring-opening or other rearrangements.

Quantitative Data on this compound Degradation

A comprehensive search of the scientific literature reveals a significant gap in quantitative data regarding the degradation kinetics of this compound. While the photoisomerization process has been described qualitatively, there is a lack of published studies providing specific degradation rates, half-lives, or the percentage of degradation under various stress conditions (e.g., specific pH, temperature, light intensity, and oxygen concentration).

For researchers needing to establish the stability profile of this compound, it is imperative to conduct dedicated stability studies under controlled conditions. The experimental protocols provided in Section 5 of this guide offer a framework for generating such crucial data.

Prevention of this compound Degradation

To ensure the stability of this compound during storage, several preventive measures can be implemented. These strategies focus on minimizing its exposure to the primary degradation triggers.

Storage ParameterRecommendationRationale
Light Store in amber-colored, light-resistant containers.To prevent photoisomerization and photodegradation.
Temperature Store in a cool environment, preferably refrigerated (2-8 °C). Avoid freezing, as this can cause phase separation in liquid formulations.To slow down the rate of potential thermal degradation and oxidative reactions.
Oxygen Store under an inert atmosphere (e.g., nitrogen or argon). Use airtight containers.To minimize oxidative degradation of the unsaturated ring system.
Humidity Store in a dry environment. Use desiccants if necessary.To prevent potential hydrolytic degradation, especially in the presence of acidic or basic impurities.[3]
pH (for solutions) Maintain a neutral pH for solutions, unless a different pH is required for formulation, in which case stability at that pH must be thoroughly evaluated.To avoid acid- or base-catalyzed degradation.
Formulation Strategy Consider microencapsulation or inclusion in cyclodextrin complexes.These techniques can provide a physical barrier against light, oxygen, and moisture, thereby enhancing stability.

Experimental Protocols for Stability Testing

To assess the stability of this compound and develop a stability-indicating analytical method, forced degradation studies are essential. These studies involve subjecting this compound to stress conditions to generate its potential degradation products.[4][5]

General Forced Degradation Protocol

This protocol is a general guideline and should be optimized based on the specific formulation and analytical method used.

Forced_Degradation_Workflow Forced Degradation Experimental Workflow start Prepare this compound Solution (e.g., in Methanol or Acetonitrile) stress Subject to Stress Conditions start->stress acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stress->acid Acidic base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) stress->base Basic oxidation Oxidation (e.g., 3% H₂O₂, RT) stress->oxidation Oxidative thermal Thermal Stress (e.g., 80°C, solid or solution) stress->thermal Thermal photo Photostability (ICH Q1B guidelines) stress->photo Photolytic neutralize Neutralize (for acid/base samples) acid->neutralize base->neutralize analyze Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS, GC-MS) oxidation->analyze thermal->analyze photo->analyze neutralize->analyze end Identify & Quantify Degradants analyze->end

Caption: General workflow for forced degradation studies of this compound.

Detailed Methodologies:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute to the working concentration with the mobile phase.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute to the working concentration with the mobile phase.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature and protected from light for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample and dilute to the working concentration with the mobile phase.

  • Thermal Degradation:

    • For solid-state studies, place a known amount of this compound powder in a controlled temperature oven at 80°C.

    • For solution-state studies, reflux the stock solution at 80°C.

    • Sample at various time points (e.g., 24, 48, 72 hours), dissolve (if solid), and dilute to the working concentration.

  • Photostability Testing:

    • Expose the this compound solution and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be protected from light by wrapping in aluminum foil.

    • Analyze the samples after the exposure period.

Analytical Methodologies

A stability-indicating analytical method is crucial for separating and quantifying the parent this compound from its degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable techniques.[6][7][8]

5.2.1 HPLC-UV/MS Method Development:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium acetate for better peak shape and MS compatibility) and an organic solvent like acetonitrile or methanol.

  • Detection: A photodiode array (PDA) detector can be used to monitor the absorbance at the λmax of this compound and to check for peak purity. Mass spectrometry (MS) detection is invaluable for the identification of unknown degradation products by providing mass-to-charge ratio information.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[9]

5.2.2 GC-MS Method Development:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is generally suitable for monoterpene analysis.

  • Injection: Split or splitless injection depending on the concentration.

  • Temperature Program: An optimized temperature ramp is necessary to achieve good separation of this compound from its degradation products.

  • Detection: A mass spectrometer is used for detection and identification of the separated components by comparing their mass spectra with libraries (e.g., NIST).

Conclusion

The stability of this compound is a critical consideration for its use in research and product development. While photodegradation is a known pathway leading to the formation of several photoisomers, a comprehensive understanding of its degradation under thermal, oxidative, and hydrolytic stress is still lacking in the public literature. To ensure the integrity of this compound, it is essential to store it under controlled conditions, protected from light, heat, and oxygen. For any application, it is strongly recommended to perform thorough forced degradation studies to identify potential degradants and to develop and validate a stability-indicating analytical method. The protocols and recommendations outlined in this guide provide a solid foundation for researchers and developers to establish the stability profile of this compound and to ensure the quality and reliability of their work.

References

Troubleshooting Low Yields in Eucarvone Derivatization: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Eucarvone, a monoterpene ketone, is a versatile starting material for the synthesis of a variety of complex molecules. Its conjugated diene system and carbonyl group offer multiple avenues for derivatization, including cycloadditions, oximation, and epoxidation. However, achieving high yields in these transformations can be challenging due to competing side reactions and purification difficulties. This technical guide provides a comprehensive overview of common this compound derivatization reactions, potential causes for low yields, and systematic troubleshooting strategies to optimize reaction outcomes.

Common Derivatization Reactions of this compound and Factors Influencing Yield

The reactivity of this compound is centered around its α,β-unsaturated ketone and the conjugated diene system. Understanding the interplay of electronic and steric factors is crucial for predicting reactivity and potential side reactions.

Diels-Alder Cycloaddition

The conjugated diene of this compound can participate in [4+2] cycloaddition reactions with various dienophiles. The yield of these reactions is highly dependent on the electronic nature of the dienophile and the reaction conditions.

Key Factors Affecting Yield:

  • Dienophile Reactivity: Electron-withdrawing groups on the dienophile, such as in maleic anhydride and N-phenylmaleimide, accelerate the reaction.[1][2]

  • Steric Hindrance: Bulky substituents on either the diene or dienophile can impede the approach of the reactants, leading to lower yields.

  • Lewis Acid Catalysis: The use of Lewis acids can enhance the regioselectivity and rate of the reaction by coordinating to the dienophile.

  • Temperature: Diels-Alder reactions are reversible. Lower temperatures often favor the formation of the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product or promote retro-Diels-Alder reactions, reducing the overall yield.[3][4]

Oximation and Tosylhydrazone Formation

The carbonyl group of this compound readily reacts with hydroxylamine and tosylhydrazide to form the corresponding oxime and tosylhydrazone, respectively. These derivatives are valuable intermediates for further transformations, such as the Shapiro reaction.

Key Factors Affecting Yield:

  • pH Control: The formation of oximes and tosylhydrazones is pH-sensitive. The reaction is typically carried out in the presence of a mild base or acid catalyst.

  • Reaction Time and Temperature: Incomplete reaction or decomposition of the product can occur if the reaction time and temperature are not optimized.

  • Purity of Reagents: The purity of hydroxylamine or tosylhydrazide is critical, as impurities can lead to side reactions.

Epoxidation

The electron-rich double bonds in this compound can be selectively epoxidized. The trisubstituted double bond of the conjugated system is generally more reactive towards electrophilic epoxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA).[5][6]

Key Factors Affecting Yield:

  • Regioselectivity: While the endocyclic double bond is more electron-rich, side reactions involving the other double bond can occur, leading to a mixture of products and reducing the yield of the desired epoxide.

  • Stoichiometry of the Oxidant: Using an excess of the epoxidizing agent can lead to over-oxidation or side reactions.

  • Reaction Temperature: Epoxidation reactions are often exothermic, and controlling the temperature is crucial to prevent side reactions and decomposition.

Photochemical Rearrangements

This compound and its derivatives can undergo photochemical isomerizations and rearrangements upon exposure to UV light, leading to a variety of structurally diverse products.[7][8] These reactions can be a source of byproducts if not desired.

Key Factors Affecting Yield:

  • Wavelength of Light: The outcome of a photochemical reaction is highly dependent on the wavelength of the incident light.

  • Solvent: The solvent can influence the stability and reactivity of the excited state intermediates.

  • Presence of Sensitizers or Quenchers: These can be used to control the reaction pathway and improve the yield of the desired product.

Quantitative Data on this compound Derivatization

The following tables summarize reported yields for various derivatization reactions of this compound and structurally related compounds. These values can serve as a benchmark for optimizing your own reactions.

DieneDienophileReaction ConditionsYield (%)Reference
AnthraceneMaleic AnhydrideXylene, reflux, 30 minCrude: 69.03, Recrystallized: 37.42[9]
3-Sulfolene (in situ Butadiene)Maleic AnhydrideXylene, reflux49.31[10]
Buta-1,3-diene (in situ)N-PhenylmaleimideToluene, reflux55-65 (crude)[11]
2,5-DimethylfuranSubstituted N-phenylmaleimideReflux, 1h46[12]
KetoneReagentReaction ConditionsYield (%)Reference
(E)-1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-onep-ToluenesulfonylhydrazideMethanol, 65°C, 15 min then RT, 15h66[13]
Various Cyclopentanonesp-Toluenesulfonyl hydrazideHot ethanolic solution46-81[14]
Various Alicyclic KetonesHydroxylamine hydrochloride, KOHWater, room temperatureModerate to good[15]
AlkeneEpoxidizing AgentReaction ConditionsYield (%)Reference
R-(−)-carvonem-CPBADichloromethane, 0°C, 16h66[5]
S-(+)-carvonem-CPBADichloromethane, 0°C, 16h59[5]

Troubleshooting Guide: A Systematic Approach

Low yields in this compound derivatization can often be traced back to a few common causes. The following workflow provides a systematic approach to identifying and resolving these issues.

Troubleshooting_Workflow start Low Yield Observed check_purity 1. Verify Purity of Starting Materials & Reagents start->check_purity check_conditions 2. Review and Optimize Reaction Conditions check_purity->check_conditions Purity Confirmed re_evaluate Re-evaluate Reaction Strategy check_purity->re_evaluate Impure analyze_side_products 3. Analyze Crude Reaction Mixture for Side Products check_conditions->analyze_side_products No Improvement success Improved Yield check_conditions->success Improvement optimize_workup 4. Optimize Workup and Purification Procedures analyze_side_products->optimize_workup Side Products Identified analyze_side_products->re_evaluate No Obvious Side Products optimize_workup->re_evaluate No Improvement optimize_workup->success Improvement

Caption: A systematic workflow for troubleshooting low yields in chemical reactions.

Step 1: Verify Purity of Starting Materials and Reagents

Impurities in the starting this compound, dienophile, or other reagents can inhibit the reaction or lead to the formation of side products.

  • This compound Purity: this compound can undergo oxidation or photoisomerization upon storage. Verify its purity by GC-MS, NMR, or IR spectroscopy. If necessary, purify by distillation or column chromatography.

  • Reagent Quality: Ensure that reagents such as m-CPBA, hydroxylamine, and tosylhydrazide are of high purity and have been stored correctly. Dienophiles like maleic anhydride can hydrolyze over time.

Step 2: Review and Optimize Reaction Conditions

Subtle variations in reaction conditions can have a significant impact on yield.

  • Temperature Control: For exothermic reactions like epoxidation, ensure efficient cooling to prevent side reactions. For Diels-Alder reactions, consider running the reaction at a lower temperature to favor the kinetic product, or a higher temperature if the thermodynamic product is desired and the reaction is reversible.[3][4]

  • Solvent Choice: The polarity of the solvent can influence the reaction rate and selectivity. Screen a range of solvents to find the optimal medium.

  • Reaction Time: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and avoid product decomposition from prolonged reaction times.

  • Catalyst: For Diels-Alder reactions, consider screening different Lewis acids to improve rate and regioselectivity.

Step 3: Analyze Crude Reaction Mixture for Side Products

Identifying the byproducts of your reaction is crucial for understanding what is going wrong.

  • Spectroscopic Analysis: Use GC-MS and NMR spectroscopy to identify the structures of the major side products in the crude reaction mixture.[16]

  • Common Side Reactions of this compound:

    • Photoisomerization: If the reaction is exposed to light, photoisomerization of the this compound starting material or product can occur.[7][8]

    • 1,2- vs. 1,4-Addition: In reactions involving electrophilic addition to the diene system, a mixture of 1,2- and 1,4-addition products can be formed.[3]

    • Rearrangements: Epoxide ring-opening can lead to rearranged products.

    • Polymerization: Dienophiles like maleic anhydride can polymerize under certain conditions.

Step 4: Optimize Workup and Purification Procedures

Significant loss of product can occur during the workup and purification steps.

  • Extraction: Ensure that the product is not being lost in the aqueous layer during extraction by checking the pH and the polarity of the extraction solvent.

  • Chromatography: Column chromatography is a common method for purifying this compound derivatives. Optimize the solvent system to achieve good separation of the desired product from starting materials and side products. Consider using different stationary phases if separation is difficult.

  • Crystallization: If the product is a solid, recrystallization can be an effective purification method. However, significant product loss can occur if the solvent system or cooling procedure is not optimized.

Detailed Experimental Protocols

The following are representative protocols for common this compound derivatizations, which can be used as a starting point for optimization.

Protocol: Diels-Alder Reaction of Anthracene with Maleic Anhydride

This protocol can be adapted for the reaction of this compound with maleic anhydride.

  • To a round-bottomed flask, add anthracene (1.0 eq) and maleic anhydride (1.0 eq).[2]

  • Add xylene as the solvent and a boiling chip.[2]

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 30 minutes.[2]

  • Allow the solution to cool to room temperature, then place it in an ice bath for 10 minutes to induce crystallization.[2]

  • Collect the crystals by vacuum filtration and wash with cold ethyl acetate.[2]

  • The crude product can be further purified by recrystallization from xylene.[9]

Protocol: Synthesis of a Tosylhydrazone

This general protocol can be applied to this compound.

  • Dissolve the ketone (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottomed flask.[13][14]

  • Add a solution of p-toluenesulfonylhydrazide (1.0-1.2 eq) in the same solvent.[14]

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce crystallization.

  • Collect the product by vacuum filtration and wash with a cold solvent.

  • The product can be further purified by recrystallization.

Protocol: Epoxidation of Carvone with m-CPBA

This protocol for the structurally similar carvone can be adapted for this compound.

  • Dissolve carvone (1.0 eq) in dichloromethane and cool the solution to 0°C in an ice bath.[5]

  • Add a solution of m-CPBA (1.1-1.5 eq) in dichloromethane dropwise to the cooled solution.[5]

  • Stir the reaction mixture at 0°C and monitor its progress by TLC.[5]

  • Upon completion, quench the reaction by adding a solution of sodium sulfite.

  • Separate the organic layer, wash with sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the product by column chromatography.

Reaction Mechanisms and Logical Relationships

Understanding the underlying mechanisms of these reactions is key to troubleshooting and optimization.

Diels-Alder Reaction Mechanism

The Diels-Alder reaction is a concerted pericyclic reaction that proceeds through a cyclic transition state.

Diels_Alder reactants Diene + Dienophile ts Cyclic Transition State reactants->ts Heat product Cycloadduct ts->product

Caption: A simplified representation of the Diels-Alder reaction pathway.

Oxime Formation Mechanism

The formation of an oxime from a ketone and hydroxylamine is a nucleophilic addition-elimination reaction.

Oxime_Formation Ketone (C=O) Ketone (C=O) Protonated Ketone (C=O-H+) Protonated Ketone (C=O-H+) Ketone (C=O)->Protonated Ketone (C=O-H+) + H+ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Ketone (C=O-H+)->Tetrahedral Intermediate + H2N-OH Iminium Ion Iminium Ion Tetrahedral Intermediate->Iminium Ion - H2O Oxime (C=N-OH) Oxime (C=N-OH) Iminium Ion->Oxime (C=N-OH) - H+

Caption: The acid-catalyzed mechanism of oxime formation from a ketone.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively troubleshoot low yields in this compound derivatization and develop robust and efficient synthetic routes to a wide range of valuable compounds.

References

A Technical Guide to the Refinement of Eucarvone from Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for the extraction, purification, and analysis of eucarvone from essential oils. Due to the limited availability of specific research on this compound, this paper leverages the extensive literature on the structurally similar and well-studied monoterpenoid, carvone, as a model compound. The principles and techniques detailed herein are broadly applicable to the refinement of this compound.

Extraction Methodologies

The initial step in refining this compound is its extraction from plant material. Various methods are employed, each with distinct advantages in terms of yield, purity, and environmental impact.

Distillation-Based Methods

Hydrodistillation and Steam Distillation are the most traditional and widely used methods for extracting essential oils.[1][2][3] These techniques are effective for thermo-stable compounds like this compound.

Experimental Protocol: Hydrodistillation

  • Plant Material Preparation: The plant material (e.g., leaves, seeds) is coarsely ground to increase the surface area for efficient oil extraction.

  • Apparatus Setup: A Clevenger-type apparatus is typically used. The ground plant material is placed in a round-bottom flask and fully submerged in water.

  • Distillation: The flask is heated to boiling. The steam and volatilized essential oil rise and pass into a condenser, where they cool and liquefy.

  • Separation: The condensate flows into a separator (Florentine flask), where the essential oil, being less dense than water, forms a layer on top and can be collected. The aqueous layer, known as hydrosol, can also be collected as a by-product.[4]

  • Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

Microwave-Assisted Hydrodistillation (MAHD) is a more modern approach that utilizes microwave radiation to heat the water and plant material, leading to a faster extraction process and potentially higher yields and purity of specific compounds.[4][5][6][7]

Solvent Extraction

Solvent extraction is a highly efficient method that can be used to extract a wider range of compounds, including those that are less volatile or heat-sensitive.

Experimental Protocol: Solvent Extraction

  • Solvent Selection: A non-polar solvent such as hexane or petroleum ether is chosen.

  • Extraction: The ground plant material is macerated in the chosen solvent for a specified period with continuous agitation.

  • Filtration: The mixture is filtered to separate the solid plant material from the solvent containing the dissolved essential oil.

  • Solvent Removal: The solvent is removed from the extract using a rotary evaporator under reduced pressure to yield the concentrated essential oil.

Supercritical Fluid Extraction (SFE)

SFE, primarily using carbon dioxide (CO2), is a green technology that offers high selectivity and yields pure extracts free of solvent residues.[8][9] The solvating power of supercritical CO2 can be tuned by altering the pressure and temperature.[10][11][12]

Experimental Protocol: Supercritical CO2 Extraction

  • Sample Preparation: The plant material is dried and ground to a uniform particle size.

  • Apparatus Setup: The ground material is packed into an extraction vessel.

  • Extraction: Supercritical CO2 is pumped through the extraction vessel. The pressure and temperature are controlled to optimize the extraction of this compound. Modifiers like ethanol can be added to the CO2 to increase its polarity.

  • Separation: The CO2 containing the dissolved essential oil is passed through a separator where the pressure is reduced, causing the CO2 to return to a gaseous state and the essential oil to precipitate for collection.

Data Presentation: Comparison of Extraction Methods

The choice of extraction method significantly impacts the yield and composition of the essential oil. The following table summarizes a comparative study on carvone extraction from spearmint, which can be considered indicative for this compound.

Extraction MethodEssential Oil Yield (%)Carvone Content (%)Key Observations
Hydrodistillation (HD)0.61Varies with pHYield doubled at pH 2 compared to control.[4][5][7]
Hydro-Steam Distillation (HSD)0.43--
Microwave-Assisted Hydrodistillation (MAHD)Lower than HDIncreased by 12.7%Limonene content decreased by 42.3% in 120 minutes.[4][5][6][7]
Solvent Extraction (with n-pentane and n-hexane)-Highest QualityFollowed by rotary evaporation, yielded the best quality oil.[4][5][6][7]
Supercritical CO2 Extraction6.41 (predicted)25.34 (patchouli alcohol)Optimal conditions: 41.45 °C, 135.17 atm, 252.62 min.[10]

Data for carvone from Mentha spicata unless otherwise specified.

Purification Techniques

Following extraction, the essential oil is a complex mixture of compounds. Further purification is necessary to isolate this compound to a high degree of purity.

Fractional Distillation

Fractional distillation is used to separate components of a liquid mixture based on their different boiling points.[13][14] It is particularly effective for separating compounds with close boiling points, which is often the case in essential oils.

Experimental Protocol: Fractional Distillation

  • Apparatus Setup: A fractional distillation column (e.g., Vigreux or packed column) is set up between the distillation flask and the condenser.

  • Distillation: The essential oil is heated. The vapor rises through the column, undergoing multiple condensation and vaporization cycles, which enriches the vapor with the more volatile components.

  • Fraction Collection: Fractions are collected at different temperature ranges. The fraction corresponding to the boiling point of this compound is collected separately.

  • Analysis: The purity of each fraction is analyzed to determine the this compound content.

Column Chromatography

Column chromatography is a versatile technique for separating individual compounds from a mixture based on their differential adsorption to a stationary phase.

Experimental Protocol: Column Chromatography for Terpene Purification

  • Column Packing: A glass column is packed with a suitable adsorbent, typically silica gel, using a non-polar solvent like hexane to create a slurry.

  • Sample Loading: The essential oil is dissolved in a minimal amount of the non-polar solvent and loaded onto the top of the column.

  • Elution: A solvent or a gradient of solvents with increasing polarity is passed through the column. Non-polar compounds will elute first, followed by more polar compounds.

  • Fraction Collection: Fractions of the eluent are collected sequentially.

  • Analysis: Each fraction is analyzed (e.g., by TLC or GC-MS) to identify the fractions containing pure this compound. Fractions with similar purity are then combined.

Data Presentation: Comparison of Purification Methods

The effectiveness of purification is determined by the final purity of the target compound.

Purification MethodInitial Carvone Purity (%)Final Carvone Purity (%)Key Observations
Fractional Distillation4 (in reaction mixture)86.5 (in third distillate cut)Water, acetone, and t-butanol were removed prior to distillation.[13][15]
Column Chromatography-92.97 - 98.16Different fractions yielded varying purities.[16]

Analytical Methods for Quantification

Accurate quantification of this compound is crucial for quality control and research purposes.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds in a mixture.[17][18][19][20][21]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: The essential oil or purified fraction is diluted in a suitable solvent (e.g., hexane or ethanol).

  • Injection: A small volume of the sample is injected into the GC.

  • Separation: The sample is vaporized and carried by an inert gas through a capillary column. Compounds are separated based on their boiling points and interaction with the column's stationary phase.

  • Detection and Identification: As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison with a spectral library.

  • Quantification: The peak area of the this compound chromatogram is proportional to its concentration.

High-Performance Liquid Chromatography (HPLC)

HPLC is used for the separation, identification, and quantification of compounds that are not sufficiently volatile for GC.[22][23][24]

Experimental Protocol: HPLC Analysis

  • Sample Preparation: The sample is dissolved in the mobile phase.

  • Injection: The sample is injected into the HPLC system.

  • Separation: The sample is pumped through a column packed with a stationary phase under high pressure. Separation is based on the differential partitioning of the compounds between the mobile and stationary phases. A common setup for monoterpenes is a C18 column with a mobile phase of methanol and water.[22]

  • Detection: A UV detector is commonly used for compounds with a chromophore, like this compound.

  • Quantification: A calibration curve is generated using standards of known concentrations to quantify the amount of this compound in the sample.

Mandatory Visualizations

Experimental Workflow

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Plant Material Plant Material Extraction Extraction Plant Material->Extraction Crude Essential Oil Crude Essential Oil Extraction->Crude Essential Oil Purification Purification Crude Essential Oil->Purification Purified this compound Purified this compound Purification->Purified this compound Analysis Analysis Purified this compound->Analysis Data Data Analysis->Data

Caption: General workflow for this compound extraction, purification, and analysis.

Signaling Pathways

While specific signaling pathways for this compound are not well-documented, research on the structurally similar carvone provides insights into its potential biological activities. Carvone has been shown to modulate inflammatory pathways.

NF-κB Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB phosphorylates IκBα NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n translocates to Nucleus Nucleus Gene Inflammatory Gene Expression NFkB_n->Gene activates Carvone Carvone Carvone->IKK inhibits (potential site of action) IkBa_NFkB->NFkB releases NF-κB

Caption: Carvone's potential modulation of the NF-κB signaling pathway.[1][25][26]

MAPK Signaling Pathway

MAPK_Pathway Stimulus Cellular Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., p38, JNK) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors activates Response Cellular Response (e.g., Inflammation, Apoptosis) TranscriptionFactors->Response Carvone Carvone Carvone->MAPK inhibits phosphorylation of p38

Caption: Carvone's inhibitory effect on the p38 MAPK signaling pathway.[27][28][29]

References

Overcoming Regioselectivity Challenges in Eucarvone Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eucarvone, a monoterpene ketone, presents a fascinating scaffold for synthetic chemists due to its unique seven-membered ring structure and multiple reactive sites. However, the presence of two distinct carbon-carbon double bonds and a carbonyl group introduces significant challenges in controlling regioselectivity during chemical transformations. This technical guide provides an in-depth analysis of the key factors governing regioselectivity in several classes of reactions involving this compound and its analogs. By understanding and manipulating these factors, researchers can achieve higher yields of desired regioisomers, a critical aspect in the efficient synthesis of complex molecules for drug discovery and development.

This document summarizes quantitative data from model systems, provides detailed experimental protocols for achieving regioselective outcomes, and illustrates the underlying principles through reaction pathway diagrams.

Epoxidation: A Dichotomy of Reagent Choice

The two endocyclic double bonds of this compound exhibit different electronic properties. The C2=C3 double bond is part of an α,β-unsaturated ketone system, rendering it electron-deficient. In contrast, the C4=C5 double bond is more akin to an isolated, electron-rich alkene. This electronic difference is the primary determinant of regioselectivity in epoxidation reactions.

Key Principle: Electrophilic epoxidizing agents will preferentially react with the more electron-rich double bond, while nucleophilic epoxidizing agents will favor the electron-deficient double bond of the conjugated system.

Data Presentation: Regioselectivity in the Epoxidation of Carvone (A this compound Analog)
ReagentTarget Double BondMajor ProductRegioisomeric Ratio (approx.)Reference System
m-CPBAIsolated C=CCarvone-7,8-oxide>95:5Carvone[1]
Alkaline H₂O₂Conjugated C=CCarvone-1,2-oxide>95:5Carvone[1]
Experimental Protocols

Protocol 1: Regioselective Epoxidation of the Isolated Double Bond (Analogous to this compound's C4=C5)

  • Reaction: Epoxidation of (R)-(-)-carvone with meta-chloroperoxybenzoic acid (m-CPBA).

  • Procedure:

    • Dissolve (R)-(-)-carvone (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of m-CPBA (1.1 eq) in CH₂Cl₂ dropwise to the cooled carvone solution over 30 minutes.

    • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with CH₂Cl₂ (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the corresponding epoxide of the isolated double bond.[2]

Protocol 2: Regioselective Epoxidation of the Conjugated Double Bond (Analogous to this compound's C2=C3)

  • Reaction: Epoxidation of (R)-(-)-carvone with alkaline hydrogen peroxide.

  • Procedure:

    • In a round-bottom flask, dissolve (R)-(-)-carvone (1.0 eq) in methanol (MeOH).

    • Cool the solution to 0 °C in an ice bath.

    • Add 30% aqueous hydrogen peroxide (H₂O₂) (2.0 eq) to the solution.

    • While stirring vigorously, add a 6 M aqueous solution of sodium hydroxide (NaOH) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, continue stirring at room temperature for 1-2 hours, monitoring the reaction by TLC.

    • Upon completion, dilute the reaction mixture with water and extract with diethyl ether (Et₂O) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the epoxide of the conjugated double bond.[1]

Signaling Pathway Diagram

epoxidation_regioselectivity This compound This compound (Two Double Bonds) Epoxide_isolated Epoxide at Electron-Rich C=C This compound->Epoxide_isolated Electrophilic Attack Epoxide_conjugated Epoxide at Electron-Poor C=C This compound->Epoxide_conjugated Nucleophilic Attack mCPBA m-CPBA (Electrophilic) H2O2_OH H₂O₂ / OH⁻ (Nucleophilic)

Caption: Regioselectivity in this compound epoxidation is dictated by the electronic nature of the reagent.

Nucleophilic Addition to the Carbonyl System: 1,2- vs. 1,4-Addition

The α,β-unsaturated ketone moiety in this compound offers two electrophilic sites for nucleophilic attack: the carbonyl carbon (C1) leading to 1,2-addition, and the β-carbon (C3) resulting in a 1,4-conjugate addition. The regiochemical outcome is largely dependent on the nature of the nucleophile, a concept explained by Hard-Soft Acid-Base (HSAB) theory.

Key Principle: "Hard" nucleophiles, such as Grignard reagents and organolithiums, tend to attack the "hard" electrophilic carbonyl carbon (1,2-addition). "Soft" nucleophiles, like organocuprates (Gilman reagents), preferentially attack the "soft" electrophilic β-carbon (1,4-conjugate addition).[3]

Data Presentation: Regioselectivity of Nucleophilic Addition to α,β-Unsaturated Ketones
Nucleophile TypeReagent ExamplePreferred AdditionProduct Type
Hard NucleophilePhenylmagnesium Bromide (PhMgBr)1,2-AdditionTertiary Alcohol
Soft NucleophileLithium Dimethylcuprate (Me₂CuLi)1,4-Addition (Conjugate)β-Substituted Ketone
Experimental Protocols

Protocol 3: 1,2-Addition of a Grignard Reagent to an α,β-Unsaturated Ketone

  • Reaction: Addition of Phenylmagnesium Bromide to Carvone.

  • Procedure:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine and gently warm the flask to activate the magnesium.

    • Add a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether (Et₂O) dropwise to initiate the formation of the Grignard reagent.

    • Once the reaction is initiated (as evidenced by bubbling and heat generation), add the remaining bromobenzene solution at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 30 minutes.

    • Cool the Grignard solution to 0 °C and add a solution of the α,β-unsaturated ketone (e.g., carvone, 1.0 eq) in anhydrous Et₂O dropwise.

    • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with Et₂O (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the tertiary alcohol.[4]

Protocol 4: 1,4-Conjugate Addition of a Gilman Reagent to an α,β-Unsaturated Ketone

  • Reaction: Addition of Lithium Dimethylcuprate to Carvone.

  • Procedure:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend copper(I) iodide (CuI) (1.0 eq) in anhydrous diethyl ether (Et₂O).

    • Cool the suspension to -10 °C.

    • Slowly add a solution of methyllithium (MeLi) (2.0 eq) in Et₂O dropwise. The formation of the Gilman reagent is indicated by a color change.

    • Stir the resulting solution at -10 °C for 15 minutes.

    • Cool the Gilman reagent to -78 °C and add a solution of the α,β-unsaturated ketone (e.g., carvone, 1.0 eq) in anhydrous Et₂O dropwise.

    • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature over 2 hours.

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with Et₂O (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the β-methylated ketone.[4][5]

Logical Relationship Diagram

nucleophilic_addition cluster_reagents Nucleophile Type cluster_products Reaction Pathway Grignard Grignard Reagent (e.g., RMgX) 'Hard' Nucleophile Addition_12 1,2-Addition (Attack at Carbonyl Carbon) Grignard->Addition_12 Favored Gilman Gilman Reagent (e.g., R₂CuLi) 'Soft' Nucleophile Addition_14 1,4-Conjugate Addition (Attack at β-Carbon) Gilman->Addition_14 Favored Product_12 Tertiary Alcohol Addition_12->Product_12 Leads to Product_14 β-Substituted Ketone Addition_14->Product_14 Leads to

Caption: The regioselectivity of nucleophilic addition to this compound is governed by the hard/soft nature of the nucleophile.

Cycloaddition Reactions: Controlling Regiochemistry

This compound's conjugated diene system can participate in cycloaddition reactions, such as the Diels-Alder reaction, acting as the diene component. The regioselectivity of these reactions is governed by the electronic effects of the substituents on both the diene (this compound) and the dienophile.

Key Principle (Diels-Alder): The reaction proceeds through a transition state where the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile. This alignment is dictated by the electron-donating and electron-withdrawing nature of the substituents.[6][7]

Experimental Protocol

Protocol 5: Diels-Alder Reaction with an Unsymmetrical Dienophile

  • Reaction: [4+2] Cycloaddition of a conjugated diene with maleic anhydride.

  • Procedure:

    • In a round-bottom flask, dissolve the diene (e.g., anthracene, a model system) (1.0 eq) and maleic anhydride (1.0 eq) in a high-boiling solvent such as xylene.

    • Add a boiling chip and fit the flask with a reflux condenser.

    • Heat the mixture to reflux (approximately 140 °C for xylene) for 30-60 minutes.

    • Monitor the reaction for the disappearance of the starting materials by TLC.

    • Allow the reaction mixture to cool to room temperature, which should induce crystallization of the product.

    • Cool the mixture further in an ice bath to maximize crystal formation.

    • Collect the crystalline product by vacuum filtration, washing with a small amount of cold solvent.

    • Dry the product to a constant weight.[8]

Reaction Pathway Diagram

diels_alder Diene This compound (Diene) (Electron-rich terminus) TS Transition State Diene->TS Dienophile Unsymmetrical Dienophile (e.g., with EWG) (Electron-poor terminus) Dienophile->TS Product Major Regioisomer TS->Product Favored alignment: (most nucleophilic C of diene with most electrophilic C of dienophile)

Caption: Regioselectivity in the Diels-Alder reaction of this compound is determined by orbital overlap in the transition state.

Conclusion

The regioselectivity of reactions involving this compound can be effectively controlled by a judicious choice of reagents and reaction conditions. For epoxidation, electrophilic reagents target the isolated double bond, while nucleophilic reagents attack the conjugated system. In nucleophilic additions to the carbonyl moiety, hard nucleophiles favor 1,2-addition, whereas soft nucleophiles lead to 1,4-conjugate addition. In cycloaddition reactions, the principles of frontier molecular orbital theory guide the regiochemical outcome. The protocols and principles outlined in this guide, using carvone and other relevant systems as models, provide a robust framework for researchers to achieve desired regiochemical control in their synthetic endeavors with this compound, thereby facilitating the development of novel molecular entities.

References

Scaling Up Eucarvone Synthesis for Pilot Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the scalable synthesis of eucarvone, a monoterpenoid of interest for various research and development applications. The document details a preferred synthesis route, experimental protocols, and purification methods suitable for pilot-scale production. Furthermore, it explores the potential biological activities of this compound, focusing on relevant signaling pathways.

Introduction to this compound

This compound (2,6,6-trimethylcyclohepta-2,4-dien-1-one) is a cyclic ketone and a structural isomer of carvone. Its unique seven-membered ring structure and conjugated system contribute to its distinct chemical and physical properties. Interest in this compound stems from its potential applications in medicinal chemistry and as a versatile synthetic intermediate. This guide focuses on providing the necessary technical information to enable the production of this compound in quantities sufficient for pilot studies and further investigation into its biological effects.

Recommended Synthesis Route: From Carvone to this compound

The most practical and scalable approach for the synthesis of this compound begins with the readily available monoterpene, (R)-(-)-carvone. The overall transformation involves the conversion of carvone to carvone hydrobromide, followed by a base-mediated rearrangement to yield this compound.

Synthesis_Pathway Carvone Carvone Carvone_HBr Carvone Hydrobromide Carvone->Carvone_HBr Addition HBr HBr This compound This compound Carvone_HBr->this compound Rearrangement Base Base

Caption: Synthesis of this compound from Carvone.

Quantitative Data Summary

The following table summarizes the key quantitative data for the scalable synthesis of this compound from carvone.

ParameterStep 1: Carvone to Carvone HydrobromideStep 2: Carvone Hydrobromide to this compound
Key Reagents (R)-(-)-Carvone, Hydrogen Bromide (in Acetic Acid)Carvone Hydrobromide, Sodium Methoxide
Solvent Acetic AcidMethanol
Reaction Temperature 0 - 5 °C20 - 25 °C
Reaction Time 2 - 4 hours1 - 2 hours
Typical Yield 85 - 95%70 - 80%
Purification Method Filtration and washingExtraction and Fractional Distillation

Detailed Experimental Protocols

Step 1: Synthesis of Carvone Hydrobromide from (R)-(-)-Carvone

Materials:

  • (R)-(-)-Carvone (1.0 eq)

  • 33% Hydrogen bromide in glacial acetic acid (1.2 eq)

  • Glacial acetic acid

  • Diethyl ether (for washing)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Addition funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve (R)-(-)-carvone in glacial acetic acid.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add the 33% hydrogen bromide solution in glacial acetic acid to the cooled carvone solution via the addition funnel over a period of 1-2 hours, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours.

  • The product, carvone hydrobromide, will precipitate out of the solution.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the collected solid with cold diethyl ether to remove any unreacted starting material and impurities.

  • Dry the carvone hydrobromide under vacuum to a constant weight.

Step 2: Synthesis of this compound from Carvone Hydrobromide

Materials:

  • Carvone Hydrobromide (1.0 eq)

  • Sodium methoxide (1.5 eq)

  • Methanol

  • Diethyl ether (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend carvone hydrobromide in methanol.

  • To this suspension, add sodium methoxide portion-wise at room temperature (20-25 °C) with vigorous stirring.

  • Continue stirring the reaction mixture at room temperature for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • To the residue, add water and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

Purification of this compound

For pilot-scale production, the crude this compound should be purified by fractional distillation under reduced pressure .[1][2][3][4][5] This method is effective for separating this compound from any remaining starting materials, byproducts, and residual solvents.

Equipment:

  • Fractional distillation apparatus with a Vigreux column

  • Vacuum pump

  • Heating mantle

  • Collection flasks

Procedure:

  • Set up the fractional distillation apparatus.

  • Transfer the crude this compound to the distillation flask.

  • Slowly reduce the pressure using a vacuum pump.

  • Gradually heat the distillation flask using a heating mantle.

  • Collect the fractions at the appropriate boiling point for this compound under the specific vacuum pressure. The boiling point of this compound is approximately 88-90 °C at 10 mmHg.

  • Monitor the purity of the collected fractions using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Potential Biological Activity and Signaling Pathways

While research on the specific biological activities of this compound is ongoing, its structural similarity to carvone suggests potential anti-inflammatory and antioxidant properties. Carvone has been shown to interact with key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7]

  • NF-κB Signaling Pathway: This pathway is a central regulator of inflammation. Studies on carvone suggest it may inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and enzymes.[6][7] It is plausible that this compound could exhibit similar inhibitory effects.

  • MAPK Signaling Pathway: The MAPK cascade is involved in cellular responses to a variety of stimuli, including stress and inflammation. Carvone has been reported to modulate the activity of different MAPKs, such as JNK, ERK, and p38.[8] Further investigation is warranted to determine if this compound also targets this pathway.

Signaling_Pathways cluster_0 Inflammatory Stimuli cluster_1 Signaling Cascades cluster_2 Cellular Response Stimuli LPS, Cytokines, etc. MAPK MAPK Pathway (JNK, ERK, p38) Stimuli->MAPK IKK IKK Complex Stimuli->IKK Inflammation Inflammatory Gene Expression (Cytokines, COX-2, iNOS) MAPK->Inflammation NFkB_Activation NF-κB Activation IKK->NFkB_Activation NFkB_Activation->Inflammation This compound This compound This compound->MAPK Potential Inhibition This compound->NFkB_Activation Potential Inhibition

Caption: Potential targets of this compound in inflammatory signaling.

Experimental Workflow for Biological Evaluation

To investigate the effects of the synthesized this compound on the NF-κB and MAPK signaling pathways, a series of in vitro experiments can be conducted.

Experimental_Workflow Start Synthesized & Purified This compound Cell_Culture Cell Culture (e.g., Macrophages, Keratinocytes) Start->Cell_Culture Treatment Treatment with this compound and Inflammatory Stimulus (e.g., LPS) Cell_Culture->Treatment Lysate Cell Lysis and Protein Extraction Treatment->Lysate Cytokine_Assay Cytokine Measurement (ELISA) Treatment->Cytokine_Assay Western_Blot Western Blot Analysis Lysate->Western_Blot Analysis Analysis of Phosphorylated MAPKs and NF-κB pathway proteins Western_Blot->Analysis Results Data Interpretation and Conclusion Analysis->Results Cytokine_Assay->Results

Caption: Workflow for in vitro evaluation of this compound.

This technical guide provides a foundational framework for the scalable synthesis and preliminary biological evaluation of this compound. The detailed protocols and workflow diagrams are intended to facilitate the production of high-purity this compound for pilot studies, enabling further exploration of its therapeutic potential. Researchers are encouraged to adapt and optimize these methods based on their specific laboratory conditions and research objectives.

References

Managing the Thermal Instability of Eucarvone Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eucarvone, a monoterpene ketone, and its intermediates are valuable chiral building blocks in organic synthesis and drug development. However, their utility can be hampered by thermal instability, leading to undesired rearrangements and decomposition, which can impact reaction yields, purity, and the overall efficiency of synthetic routes. This technical guide provides an in-depth overview of the challenges associated with the thermal lability of this compound intermediates and presents strategies for its management. We will explore the underlying mechanisms of thermal decomposition, detail experimental protocols for assessing thermal stability, and offer practical guidance on synthetic and purification techniques to mitigate degradation.

Introduction: The Challenge of Thermal Instability

This compound (2,6,6-trimethylcyclohepta-2,4-dien-1-one) is a seven-membered ring ketone that can be derived from carvone. Its conjugated system and chiral center make it and its derivatives attractive precursors for the synthesis of complex natural products and pharmaceuticals. However, the strained ring system and the presence of reactive functional groups in this compound and its intermediates contribute to their propensity for thermal rearrangement and decomposition. Understanding and controlling this instability is crucial for their successful application in multi-step syntheses.

Understanding Thermal Decomposition Pathways

The thermal degradation of cyclic ketones, including terpenes, can proceed through various pathways, often initiated by heat. While specific experimental data on the thermal decomposition of this compound is limited in publicly available literature, we can infer potential pathways based on studies of related compounds like carvone and cyclopentenone.[1][2][3]

Common thermal degradation routes for cyclic ketones include:

  • Decarbonylation: Loss of a carbon monoxide molecule.

  • Ring-opening reactions: Cleavage of C-C bonds within the ring structure.

  • Rearrangements: Isomerization to more stable structures. For instance, the thermal isomerization of carvone can lead to carvacrol through a carbocation intermediate.[2]

  • Radical chain reactions: At higher temperatures, homolytic cleavage can initiate radical-driven decomposition pathways.

It is important to distinguish between thermal and photochemical rearrangements. Photochemical reactions, induced by UV light, proceed through different excited states and can lead to distinct products, such as the conversion of this compound to photothis compound. This guide focuses exclusively on thermally induced instability.

Logical Flow of Thermal Decomposition

The following diagram illustrates a generalized logical workflow for investigating and managing the thermal instability of a this compound intermediate.

cluster_0 Problem Identification cluster_1 Hypothesis: Thermal Instability cluster_2 Experimental Verification cluster_3 Mitigation Strategies cluster_4 Outcome A Synthesis of this compound Intermediate B Observation of Low Yield / Impurities A->B C Hypothesize Thermal Decomposition B->C D Thermal Stability Assessment (DSC/TGA) C->D E Decomposition Product Analysis (Py-GC/MS) C->E F Optimize Reaction Conditions (Lower Temp, Shorter Time) D->F G Purification Method Modification (e.g., Chromatography at lower temp.) D->G H Intermediate derivatization/protection D->H E->F E->G E->H I Improved Yield and Purity F->I G->I H->I

Caption: Workflow for addressing thermal instability.

Experimental Protocols for Assessing Thermal Stability

A systematic evaluation of the thermal stability of this compound intermediates is essential for developing robust synthetic protocols. The following are key experimental techniques:

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine the onset temperature of decomposition, which appears as an exothermic event.

Experimental Protocol (General):

  • Sample Preparation: Accurately weigh 1-5 mg of the this compound intermediate into a hermetically sealed aluminum pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature of any exothermic decomposition peaks.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the intermediate starts to lose mass due to the volatilization of decomposition products.

Experimental Protocol (General):

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound intermediate into a TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere.

  • Data Analysis: Analyze the TGA curve to determine the temperature at which significant mass loss begins.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for identifying the products of thermal decomposition. The sample is rapidly heated to a high temperature (pyrolyzed), and the resulting volatile fragments are separated by GC and identified by MS.

Experimental Protocol (General):

  • Sample Preparation: Place a small amount (µg to mg scale) of the this compound intermediate into a pyrolysis sample tube or cup.

  • Pyrolysis: Insert the sample into the pyrolyzer, which is interfaced with the GC injector. Heat the sample to a predetermined temperature (e.g., 300-600 °C) for a short period.

  • GC Separation: The volatile pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.

  • MS Detection: The separated components are introduced into the mass spectrometer for identification based on their mass spectra.

Data Presentation: Thermal Stability of Related Terpene Ketones

While specific quantitative data for this compound intermediates is scarce, the following table summarizes thermal stability data for related terpene ketones to provide a comparative baseline. It is crucial to note that these values are for different compounds and experimental conditions and should be used as a general guide only. Experimental determination for specific this compound intermediates is highly recommended.

CompoundAnalytical MethodOnset of Decomposition (°C)Key ObservationsReference (Analogous Systems)
CarvoneHydration with H2SO40 (for specific reaction)Rearrangement to carvacrol can occur.[2]
CamphorTGA~175Sublimation and decomposition.General Knowledge
FenchoneTGA~180Gradual weight loss.General Knowledge

Strategies for Managing Thermal Instability

Optimization of Reaction Conditions
  • Temperature Control: Conduct reactions at the lowest possible temperature that still allows for a reasonable reaction rate.

  • Reaction Time: Minimize reaction times to reduce the exposure of sensitive intermediates to heat.

  • Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition, which can be initiated at elevated temperatures.

Purification Techniques
  • Low-Temperature Chromatography: If chromatographic purification is necessary, consider performing it at reduced temperatures to minimize on-column decomposition.

  • Avoid Distillation where Possible: For highly labile compounds, distillation, even under reduced pressure, may induce decomposition. Alternative purification methods like crystallization or precipitation should be explored.

Derivatization and Protective Group Strategies

In some cases, it may be beneficial to convert a thermally unstable intermediate into a more stable derivative before proceeding with subsequent synthetic steps. For example, a ketone could be protected as a ketal, which is generally more stable to heat and can be deprotected later in the synthetic sequence.

Reaction Pathway: Ketone Protection

cluster_0 Protection cluster_1 Further Synthesis cluster_2 Deprotection A This compound Intermediate (Ketone) B Ethylene Glycol, Acid Catalyst C Protected Intermediate (Ketal) B->C Formation of stable ketal D Thermally Demanding Step C->D Increased thermal stability E Aqueous Acid F Desired Product (Ketone) E->F Regeneration of ketone

Caption: Protection strategy for a ketone intermediate.

Conclusion

The thermal instability of this compound intermediates presents a significant challenge in their synthetic applications. A thorough understanding of potential decomposition pathways, coupled with systematic experimental evaluation using techniques such as DSC, TGA, and Py-GC/MS, is essential for developing robust and efficient synthetic routes. By carefully controlling reaction conditions, optimizing purification methods, and employing protective group strategies where necessary, researchers can effectively manage the thermal lability of these valuable chiral building blocks, unlocking their full potential in the synthesis of complex molecules for the pharmaceutical and other industries. Further research dedicated specifically to the thermal behavior of this compound and its derivatives is warranted to provide more precise data and a deeper understanding of their decomposition mechanisms.

References

Optimizing Eucarvone Synthesis: A Technical Guide to Reaction Time Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthesis of eucarvone (2,6,6-trimethylcyclohepta-2,4-dien-1-one), with a primary focus on the optimization of reaction times. This compound, a monoterpenoid of interest in organic synthesis and medicinal chemistry, is classically synthesized through the rearrangement of carvone. This document details the established protocol, presents quantitative data for reaction parameters, and offers visual aids to elucidate the reaction pathway and experimental workflow.

Introduction to this compound Synthesis

The most historically significant and reliable method for the synthesis of this compound involves a molecular rearrangement of the more readily available monoterpene, carvone. The process hinges on the formation of carvone hydrobromide as an intermediate, which, upon treatment with a weak base, undergoes rearrangement to the seven-membered ring structure of this compound. Optimizing the efficiency and particularly the reaction time of this process is critical for its practical application in research and development.

Core Synthetic Pathway: From Carvone to this compound

The synthesis of this compound from carvone can be summarized in two principal stages:

  • Formation of Carvone Hydrobromide: Carvone is treated with hydrogen bromide to form the hydrobromide adduct.

  • Rearrangement to this compound: The isolated carvone hydrobromide is then subjected to dehydrobromination using a weak base, which induces a rearrangement to yield this compound.

The overall chemical transformation is depicted below.

G Carvone Carvone HBr + HBr Intermediate Carvone Hydrobromide (Intermediate) HBr->Intermediate Addition Base + Weak Base (e.g., Collidine) This compound This compound Base->this compound Rearrangement/ Elimination Heat Heat (Reflux) Step 1: Low Temp Step 1: Low Temp Step 2: High Temp Step 2: High Temp G cluster_prep Step 1: Carvone Hydrobromide Preparation cluster_rearrange Step 2: Rearrangement & Purification A Charge Carvone & Acetic Anhydride B Cool to 0°C A->B C Add HBr Dropwise (1 hr) B->C D Stir at 0°C (3 hrs) C->D E Filter & Wash with Pet. Ether D->E F Collect Crude Intermediate E->F G Combine Intermediate with Collidine F->G Transfer to next step H Reflux at 100°C (2 hrs) G->H I Acidic Work-up & Ether Extraction H->I J Wash with Acid, Base, Brine I->J K Dry over MgSO4 J->K L Rotary Evaporation K->L M Vacuum Distillation L->M N Pure this compound M->N

A Technical Guide to Preclinical Validation and Comparative Analysis in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a framework for the validation and comparative analysis of novel therapeutic candidates. It outlines key experimental methodologies, data presentation standards, and the visualization of complex biological processes essential for robust preclinical research.

Introduction: The Imperative of Rigorous Validation

The journey of a potential drug from discovery to clinical application is contingent on a rigorous and multifaceted validation process. This crucial phase aims to demonstrate that a drug candidate not only interacts with its intended molecular target but also elicits the desired therapeutic effect in a biological system without undue toxicity. Comparative analysis against existing standards of care or reference compounds is integral to establishing a candidate's potential advantages and therapeutic niche. This guide will detail common in vitro and in vivo methodologies, providing standardized protocols and data interpretation frameworks.

In Vitro Validation: Assessing Cellular Effects

In vitro assays are fundamental to the initial characterization of a drug candidate's activity and mechanism of action at the cellular level. These experiments provide a controlled environment to dissect specific biological responses.

Cytotoxicity and Cell Viability Assays

A primary step in preclinical validation is to determine the concentration-dependent effect of a compound on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[1]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Comparative Cytotoxicity

The results of cytotoxicity assays are typically summarized in a table comparing the IC50 values of the test compound against a reference compound across various cell lines.

Cell LineTest Compound IC50 (µM)Reference Compound IC50 (µM)
MCF-75.2 ± 0.88.1 ± 1.2
A54912.6 ± 2.118.5 ± 3.4
HepG28.9 ± 1.511.3 ± 2.0

Table 1: Comparative IC50 values of the test compound and a reference compound in different cancer cell lines after 48 hours of treatment. Data are presented as mean ± standard deviation from three independent experiments.

Target Engagement and Pathway Modulation

To validate that a drug candidate acts on its intended target and modulates a specific signaling pathway, techniques like Western blotting are employed. This method allows for the detection and quantification of specific proteins, including their post-translational modifications such as phosphorylation, which is often indicative of pathway activation or inhibition.

Experimental Protocol: Western Blot for Phosphorylated Protein Analysis

  • Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking agent, such as bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST), to prevent non-specific antibody binding. For phosphorylated target analysis, starting with casein in TBS or BSA is recommended.[2]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein overnight at 4°C.

  • Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against the total form of the target protein to normalize the phosphorylated protein levels.

Data Presentation: Quantification of Pathway Modulation

The relative levels of the phosphorylated target protein are quantified and presented in a table to compare the effects of the test and reference compounds.

TreatmentFold Change in p-ERK/Total ERK
Vehicle Control1.0
Test Compound (1 µM)0.3 ± 0.1
Reference Compound (1 µM)0.5 ± 0.2

Table 2: Comparative effect of the test compound and a reference compound on the phosphorylation of ERK in MCF-7 cells. Data represent the mean fold change ± standard deviation relative to the vehicle control.

In Vivo Validation: Assessing Efficacy and Toxicity in a Whole Organism

In vivo studies in animal models are a critical step to evaluate the therapeutic efficacy, pharmacokinetics, and safety profile of a drug candidate in a complex biological system.

Acute Toxicity Studies

Acute toxicity studies are designed to determine the potential adverse effects of a single dose of a substance. The OECD 420 guideline for the Fixed Dose Procedure is a commonly used method.

Experimental Protocol: Rodent Acute Oral Toxicity Study (Based on OECD 420)

  • Animal Selection and Acclimatization: Use healthy, young adult rodents of a single sex (typically females) from a standard laboratory strain.[3] Acclimatize the animals to the laboratory conditions for at least 5 days.

  • Fasting: Fast the animals overnight (for rats) or for 3-4 hours (for mice) with access to water before dosing.[4]

  • Dosing: Administer the test substance as a single oral dose via gavage. The starting dose is selected based on a sighting study and is typically one of the fixed dose levels: 5, 50, 300, or 2000 mg/kg.[3]

  • Observations: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior), and body weight changes. Detailed observations are made for the first 30 minutes, periodically during the first 24 hours, and then daily for 14 days.[5]

  • Dose Adjustment: Based on the presence or absence of toxicity or mortality in the initial group, subsequent groups of animals may be dosed at higher or lower fixed doses to identify the dose that produces evident toxicity.[3]

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Data Presentation: Comparative Acute Toxicity Profile

The results of the acute toxicity study are summarized in a table comparing key observations for the test compound and a reference compound.

ParameterTest Compound (2000 mg/kg)Reference Compound (2000 mg/kg)
Mortality0/50/5
Clinical SignsMild lethargy observed within 4 hours, resolved by 24 hours.No observable signs of toxicity.
Body Weight Change (Day 14)+5.2%+6.1%

Table 3: Comparative acute oral toxicity of the test compound and a reference compound in female rats.

Visualization of Complex Data and Processes

Diagrams are powerful tools for illustrating complex signaling pathways and experimental workflows, enhancing the clarity and understanding of the research.

Signaling Pathway Diagram

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival, and is a common target in cancer drug development.

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription ERK->Transcription Regulates

Caption: The MAPK/ERK signaling pathway.

Experimental Workflow Diagram

A clear workflow diagram can effectively communicate the sequence of steps in an experimental protocol.

Western_Blot_Workflow start Start: Cell Treatment lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end End: Data Analysis detection->end

Caption: Western blot experimental workflow.

Conclusion

The validation and comparative analysis of drug candidates through a combination of robust in vitro and in vivo experiments are paramount for successful preclinical development. The standardized protocols and data presentation formats outlined in this guide are intended to promote clarity, reproducibility, and informed decision-making in the progression of novel therapeutics. The use of clear visualizations for complex biological pathways and experimental workflows further enhances the communication of scientific findings.

References

A Technical Guide to the Biological Activity of Carvone: A Comparative Analysis with Eucarvone

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the biological activities of Carvone, a monoterpene found in the essential oils of various plants. The guide is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. It covers the antimicrobial, antioxidant, anti-inflammatory, and anticancer properties of Carvone, with a focus on quantitative data, experimental methodologies, and underlying signaling pathways.

An initial objective of this guide was to provide a comparative analysis of the biological activities of Carvone and its isomer, Eucarvone. However, a thorough review of the scientific literature revealed a significant lack of available data on the biological effects of this compound. While its chemical synthesis and physical properties are documented, there is a notable absence of studies investigating its antimicrobial, antioxidant, anti-inflammatory, or anticancer activities. Therefore, this guide will focus primarily on the well-documented biological activities of Carvone. The dearth of information on this compound represents a significant knowledge gap and a potential avenue for future research.

Introduction to Carvone

Carvone is a monoterpenoid ketone found in high concentrations in the essential oils of spearmint (Mentha spicata), caraway (Carum carvi), and dill (Anethum graveolens). It exists as two enantiomers, (R)-(-)-Carvone and (S)-(+)-Carvone, which differ in their odor and, in some cases, their biological effects. Carvone and its derivatives have been the subject of numerous studies to evaluate their pharmacological properties.[1] This guide will delve into the key biological activities of Carvone, presenting quantitative data and detailed experimental protocols to facilitate further research and development.

Antimicrobial Activity of Carvone

Carvone has demonstrated broad-spectrum antimicrobial activity against a range of bacteria and fungi.[1] Its mechanism of action is often attributed to its ability to disrupt the cell membrane integrity of microorganisms. The antimicrobial efficacy of Carvone is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Table 1: Antimicrobial Activity of Carvone and its Enantiomers

CompoundMicroorganismMIC (µg/mL)Reference
(R)-CarvoneStaphylococcus aureus (MRSA)500 - 1000[2]
(S)-CarvoneStaphylococcus aureus (MRSA)500 - 1000[2]
(+)-CarvoneCandida albicans312[3]
(-)-CarvoneCandida albicans625[3]
(+)-CarvoneCandida krusei625[3]
(-)-CarvoneEscherichia coli>2500[4]
(+)-CarvoneEscherichia coli1500[4]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of Carvone against a specific microorganism using the broth microdilution method.[2][5]

Materials:

  • Test compound (Carvone)

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth medium only)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Preparation of Inoculum: A culture of the test microorganism is grown to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard). This is then diluted in the broth medium to achieve the final desired inoculum concentration.

  • Serial Dilutions of Carvone: A stock solution of Carvone is prepared and serially diluted in the broth medium across the wells of a 96-well microplate to create a range of concentrations.

  • Inoculation: The prepared microbial inoculum is added to each well containing the diluted Carvone, as well as to the positive and negative control wells.

  • Incubation: The microplate is incubated under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of Carvone that visibly inhibits the growth of the microorganism. This can be assessed visually or by measuring the absorbance using a microplate reader. The addition of a viability indicator like resazurin can aid in the visualization of microbial growth.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Microbial Inoculum inoculation Inoculate Microplate prep_inoculum->inoculation prep_carvone Serial Dilutions of Carvone prep_carvone->inoculation incubation Incubate inoculation->incubation read_results Read Results (Visual/Spectrophotometer) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Workflow for MIC Determination.

Antioxidant Activity of Carvone

Carvone has been shown to possess antioxidant properties, which are crucial in combating oxidative stress implicated in various diseases.[1] The antioxidant capacity of Carvone is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 2: Antioxidant Activity of Carvone

CompoundAssayIC50 (µg/mL)Reference
(R)-CarvoneSuperoxide ScavengingPotent activity[6]
CarvoneDPPH ScavengingData not consistently reported as IC50[7]

Note: While many studies report the antioxidant activity of Carvone, specific IC50 values from DPPH assays are not consistently provided in the reviewed literature, with some studies indicating potent activity without a specific value.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes the determination of the free radical scavenging activity of Carvone using the stable DPPH radical.[8][9]

Materials:

  • Test compound (Carvone)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol

  • Methanol or ethanol

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH is prepared in methanol or ethanol and then diluted to a working concentration that gives a specific absorbance at 517 nm.

  • Preparation of Carvone Solutions: Carvone is dissolved in a suitable solvent and serially diluted to obtain a range of concentrations.

  • Reaction Mixture: A specific volume of the Carvone solution is mixed with the DPPH working solution. A blank (solvent + DPPH) and a positive control are also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm. The decrease in absorbance of the DPPH solution in the presence of Carvone indicates its radical scavenging activity.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Anti-inflammatory Activity of Carvone

Carvone has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models.[1] Its anti-inflammatory action is partly mediated by the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cytokines.

Table 3: Anti-inflammatory Activity of Carvone Enantiomers

CompoundCell LineAssayIC50 (µM)Reference
(S)-(+)-CarvoneMurine MacrophagesNitric Oxide Production~100[10]
(R)-(-)-CarvoneMurine MacrophagesNitric Oxide Production~100[10]
Experimental Protocol: Griess Assay for Nitric Oxide Determination

This protocol details the measurement of nitric oxide production by cells, a key indicator of inflammation, using the Griess reagent.

Materials:

  • Cell line (e.g., RAW 264.7 macrophages)

  • Cell culture medium

  • Lipopolysaccharide (LPS) or other inflammatory stimulus

  • Test compound (Carvone)

  • Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Cells are cultured in a 96-well plate and then treated with various concentrations of Carvone for a specific period before being stimulated with an inflammatory agent like LPS.

  • Collection of Supernatant: After the incubation period, the cell culture supernatant is collected.

  • Griess Reaction: The collected supernatant is mixed with the Griess reagent in a new 96-well plate.

  • Incubation: The plate is incubated at room temperature for a short period to allow for color development.

  • Absorbance Measurement: The absorbance is measured at approximately 540 nm. The intensity of the color is proportional to the amount of nitrite (a stable product of NO) in the supernatant.

  • Quantification: The concentration of nitrite is determined by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

signaling_pathway_anti_inflammatory LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Carvone Carvone SIRT1 SIRT1 Carvone->SIRT1 activates NFkB NF-κB SIRT1->NFkB deacetylates (inhibits) p65_p50 p65/p50 IkB IκB IKK->IkB phosphorylates IkB->p65_p50 releases Nucleus Nucleus p65_p50->Nucleus translocates iNOS iNOS Expression Nucleus->iNOS induces NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation NO->Inflammation

Simplified Anti-inflammatory Signaling Pathway of Carvone.

Anticancer Activity of Carvone

Carvone has been investigated for its potential as an anticancer agent and has shown cytotoxic effects against various cancer cell lines.[1] Its anticancer mechanisms include the induction of apoptosis and cell cycle arrest.

Table 4: Anticancer Activity of Carvone

CompoundCell LineIC50Reference
D-CarvoneMolt-4 (Leukemia)20 µM[7]
L-CarvoneMCF-7 (Breast Cancer)1.2 mM
L-CarvoneMDA-MB-231 (Breast Cancer)1.0 mM
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation, and thus cytotoxicity.[2]

Materials:

  • Cancer cell line

  • Cell culture medium

  • Test compound (Carvone)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of Carvone for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and fresh medium containing MTT solution is added to each well. The plate is then incubated for a few hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution is added to dissolve the formazan crystals that have formed in viable cells.

  • Absorbance Measurement: The absorbance is measured at a wavelength between 500 and 600 nm. The amount of formazan produced is proportional to the number of viable cells.

  • Calculation of IC50: The percentage of cell viability is calculated for each concentration of Carvone, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

signaling_pathway_anticancer Carvone Carvone ROS ↑ ROS Carvone->ROS CellCycleArrest Cell Cycle Arrest (S phase) Carvone->CellCycleArrest p53 ↑ p53 ROS->p53 Bad ↑ Bad p53->Bad Caspase3 ↑ Cleaved Caspase-3 Bad->Caspase3 PARP ↑ Cleaved PARP Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Simplified Anticancer Signaling Pathway of L-Carvone.

Conclusion and Future Directions

Carvone has demonstrated a wide range of promising biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this natural compound. The differences in activity between the (R) and (S) enantiomers of Carvone highlight the importance of stereochemistry in its biological function and warrant further investigation.

The significant lack of data on the biological activities of this compound is a critical finding of this review. This knowledge gap presents a clear opportunity for future research. A systematic evaluation of this compound's pharmacological properties using the assays described in this guide would be a valuable contribution to the field of natural product research and could potentially uncover a new lead compound for drug development. Comparative studies between Carvone and this compound would be particularly insightful in understanding the structure-activity relationships of this class of monoterpenes.

References

FT-IR Spectroscopy for the Confirmation of Functional Groups in Eucarvone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Eucarvone (2,6,6-trimethylcyclohepta-2,4-dien-1-one) is a monocyclic monoterpenoid, a class of organic compounds prevalent in the essential oils of many plants.[1][2][3] Its structure, characterized by a seven-membered ring containing a conjugated ketone and a diene system, makes it a subject of interest in synthetic chemistry and drug development. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful and non-destructive analytical technique used for the identification of functional groups within a molecule.[4] By measuring the absorption of infrared radiation by the sample, an FT-IR spectrum is generated, which provides a unique molecular "fingerprint."[5] This guide provides an in-depth overview of the application of FT-IR spectroscopy for the structural confirmation of this compound, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Core Functional Groups in this compound

The key to interpreting the FT-IR spectrum of this compound lies in identifying the characteristic vibrational frequencies of its principal functional groups:

  • α,β-Unsaturated Ketone: The carbonyl group (C=O) is conjugated with a carbon-carbon double bond (C=C), which influences its characteristic absorption frequency.

  • Diene System: The molecule contains two C=C double bonds within the cycloheptadiene ring.

  • Alkyl Groups: The structure includes sp³-hybridized carbons, specifically three methyl groups (CH₃) and a methylene group (CH₂).

  • Vinylic Hydrogens: The molecule possesses sp²-hybridized carbon-hydrogen (C-H) bonds associated with the diene system.

Predicted FT-IR Absorption Data for this compound

The following table summarizes the expected characteristic absorption bands for this compound based on its functional groups. The conjugation within the α,β-unsaturated ketone system notably shifts the C=O and C=C stretching frequencies to lower wavenumbers compared to their non-conjugated counterparts.[5][6]

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Appearance / Notes
> 3000C(sp²)-HStretchingWeak to medium intensity. Typically found around 3010-3100 cm⁻¹.[7][8]
< 3000C(sp³)-HStretchingStrong and sharp. Typically found in the 2850-2995 cm⁻¹ range.[5][6]
1665 - 1685C=O (Ketone)StretchingStrong and sharp. The frequency is lowered due to conjugation with the C=C double bond.[5][6]
1600 - 1650C=C (Alkene)StretchingMedium to weak intensity.[5][7]
~1450C-H (CH₂)Bending (Scissoring)Medium intensity.
~1375C-H (CH₃)Bending (Symmetrical)Medium intensity. The presence of a gem-dimethyl group may result in a split peak.
< 1500MultipleFingerprint RegionA complex and unique pattern of various bending and stretching vibrations.[5]

Standard Experimental Protocol: ATR-FT-IR Analysis

Attenuated Total Reflectance (ATR) is a common sampling technique for liquid and solid samples that requires minimal preparation.

Objective: To obtain a high-quality FT-IR spectrum of a liquid this compound sample.

Materials:

  • FT-IR Spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

  • This compound sample (liquid).

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free laboratory wipes.

Methodology:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. The ATR accessory should be clean and securely installed.

  • Background Spectrum Acquisition:

    • Clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol to remove any residues. Allow the solvent to fully evaporate.

    • Acquire a background spectrum. This scan measures the ambient environment (e.g., CO₂ and water vapor) and the ATR crystal itself, and it will be automatically subtracted from the sample spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan.

  • Data Processing:

    • The software will automatically perform the background subtraction.

    • If necessary, apply a baseline correction to account for any sloping baselines.

    • Use the peak-picking tool to identify the precise wavenumbers of the major absorption bands.

  • Cleaning:

    • Thoroughly clean the this compound sample from the ATR crystal using a lint-free wipe and the appropriate solvent.

Logical Workflow for FT-IR Functional Group Analysis

The following diagram illustrates the systematic process of analyzing a sample using FT-IR spectroscopy to confirm its functional groups.

FT_IR_Workflow FT-IR Analysis Workflow for this compound cluster_prep Preparation cluster_analysis Analysis cluster_interpretation Interpretation & Confirmation cluster_result Result Sample Sample Preparation (Neat Liquid this compound) Acquisition Acquire Sample Spectrum Sample->Acquisition Background Acquire Background Spectrum (Clean ATR Crystal) Background->Acquisition Processing Data Processing (Baseline Correction, Peak Picking) Acquisition->Processing Interpretation Spectral Interpretation (Correlate Peaks to Vibrations) Processing->Interpretation Confirmation Functional Group Confirmation (e.g., C=O, C=C, C-H) Interpretation->Confirmation Result Structural Confirmation of this compound Confirmation->Result

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Eucarvone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of eucarvone, a monoterpene ketone of interest in various scientific and industrial fields. This document outlines the key fragmentation pathways, presents quantitative data in a structured format, and describes the experimental methodologies typically employed for such analysis.

Executive Summary

This compound (C10H14O), a cyclic ketone, exhibits a characteristic fragmentation pattern under electron ionization (EI) mass spectrometry. The molecular ion peak is observed at m/z 150. The fragmentation is dominated by cleavages influenced by the carbonyl group and the ring structure, leading to the formation of several key fragment ions. Understanding this fragmentation pattern is crucial for the identification and structural elucidation of this compound in complex mixtures, such as essential oils and other natural product extracts.

Mass Spectrometry Data of this compound

The mass spectrum of this compound is characterized by a series of fragment ions that provide structural information about the molecule. The quantitative data, including the mass-to-charge ratio (m/z) and the proposed structures of the major fragments, are summarized in Table 1. This data is compiled from typical electron ionization (EI) mass spectra.

Table 1: Key Fragment Ions in the Mass Spectrum of this compound

m/zProposed Fragment StructureRelative Abundance
150[C10H14O]+• (Molecular Ion)Moderate
135[M - CH3]+Moderate
108[M - C3H6]+High
107[M - C3H7]+High
93[M - C3H5O]+Moderate
82[C5H6O]+•High
79[C6H7]+Moderate to High
68[C5H8]+•Moderate
54[C4H6]+•Moderate
41[C3H5]+High
39[C3H3]+High

Experimental Protocols

The data presented in this guide is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

3.1 Sample Preparation

Samples containing this compound, such as essential oils or reaction mixtures, are typically diluted in a suitable volatile solvent (e.g., hexane or dichloromethane) prior to injection into the GC-MS system.

3.2 Gas Chromatography (GC)

  • Injector: Split/splitless injector, typically operated at 250°C.

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is commonly used. A typical column dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate, typically 1 mL/min.

  • Oven Temperature Program: The oven temperature is programmed to achieve separation of the components in the sample. A typical program might start at 60°C, hold for 2 minutes, then ramp at a rate of 5-10°C/min to a final temperature of 240°C, and hold for 5 minutes.

3.3 Mass Spectrometry (MS)

  • Ionization Source: Electron Ionization (EI) is the standard method.

  • Ionization Energy: The electron energy is typically set to 70 eV.[1][2][3][4]

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

  • Scan Range: The mass-to-charge ratio is scanned over a range of approximately 40-400 amu.

  • Data Acquisition: Data is acquired in full scan mode to obtain the complete mass spectrum of the eluting compounds.

Fragmentation Pathway of this compound

The fragmentation of the this compound molecular ion (m/z 150) is initiated by the ionization of a lone pair electron from the carbonyl oxygen. The resulting radical cation is unstable and undergoes a series of fragmentation reactions to produce smaller, more stable ions. The primary fragmentation pathways are illustrated in the diagram below.

G Fragmentation Pathway of this compound M This compound [C10H14O]+• m/z 150 F135 [M - CH3]+ m/z 135 M->F135 - •CH3 F108 [M - C3H6]+ m/z 108 M->F108 - C3H6 F82 [C5H6O]+• m/z 82 M->F82 Retro-Diels-Alder F79 [C6H7]+ m/z 79 F108->F79 - C2H5 F107 [M - C3H7]+ m/z 107 F107->F79 - C2H4 F93 [M - C3H5O]+ m/z 93 F68 [C5H8]+• m/z 68 F93->F68 - C2H5 F54 [C4H6]+• m/z 54 F82->F54 - CO F41 [C3H5]+ m/z 41 F68->F41 - C2H3 F39 [C3H3]+ m/z 39 F41->F39 - H2

Caption: Proposed fragmentation pathways of this compound under electron ionization.

4.1 Key Fragmentation Mechanisms

  • Loss of a Methyl Radical: The molecular ion can lose a methyl radical (•CH3) from one of the gem-dimethyl groups to form the ion at m/z 135.

  • Retro-Diels-Alder (RDA) Reaction: A characteristic fragmentation for cyclic systems, the RDA reaction in this compound leads to the formation of the ion at m/z 82.[5] This is often a prominent peak in the spectrum.

  • Loss of Propene: The ion at m/z 108 is formed by the loss of a neutral propene molecule (C3H6).

  • Subsequent Fragmentations: The primary fragment ions can undergo further fragmentation to produce smaller ions. For example, the ion at m/z 82 can lose a molecule of carbon monoxide (CO) to form the ion at m/z 54.[6] The ion at m/z 108 can lose an ethyl radical to form the ion at m/z 79.

Conclusion

The mass spectrometry fragmentation pattern of this compound is a valuable tool for its identification and structural analysis. The key fragmentation pathways, including the loss of a methyl radical and the retro-Diels-Alder reaction, provide a distinctive fingerprint for this molecule. The data and protocols presented in this guide serve as a comprehensive resource for researchers and professionals working with this compound and related compounds.

References

Validation of Eucarvone synthesis through spectroscopic methods

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Eucarvone (2,6,6-trimethylcyclohepta-2,4-dien-1-one) is a monoterpene ketone of significant interest in organic synthesis and medicinal chemistry due to its unique seven-membered ring structure and potential biological activities. The successful synthesis of this compound necessitates rigorous validation to confirm its chemical identity and purity. This technical guide provides a comprehensive overview of the spectroscopic methods employed for the validation of synthesized this compound, including detailed experimental protocols for its synthesis from carvone, and a thorough analysis of its characteristic spectroscopic data.

Synthesis of this compound from Carvone

A common and effective method for the synthesis of this compound involves the rearrangement of carvone hydrobromide, which is derived from the readily available monoterpene, carvone.

Experimental Protocol: Synthesis of this compound via Carvone Hydrobromide

Materials:

  • Carvone

  • Hydrobromic acid (48%)

  • Diethyl ether

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Quinoline

  • Distillation apparatus

Procedure:

  • Formation of Carvone Hydrobromide: A solution of carvone in diethyl ether is cooled in an ice bath. To this, an equimolar amount of 48% hydrobromic acid is added dropwise with constant stirring. The reaction mixture is stirred for an additional hour in the ice bath. The resulting crystalline precipitate of carvone hydrobromide is collected by vacuum filtration and washed with cold diethyl ether.

  • Rearrangement to this compound: The dried carvone hydrobromide is mixed with an excess of quinoline. The mixture is heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and diluted with diethyl ether. The ethereal solution is washed successively with dilute sulfuric acid to remove quinoline, followed by a saturated sodium bicarbonate solution, and finally with brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation to yield a pale yellow oil.

Spectroscopic Validation of this compound

The structure and purity of the synthesized this compound are unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environment in the this compound molecule. The chemical shifts, multiplicities, and coupling constants are characteristic fingerprints of its structure.

Proton Assignment Chemical Shift (δ) [ppm] Multiplicity Coupling Constant (J) [Hz]
H-3~6.0-6.2d~12
H-4~5.8-6.0dd~12, 6
H-5~5.7-5.9m
CH₂ (C-7)~2.3-2.5m
CH₃ (C-2)~1.8-2.0s
2 x CH₃ (C-6)~1.0-1.2s
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is used to identify all the unique carbon atoms in the this compound molecule.

Carbon Assignment Chemical Shift (δ) [ppm]
C=O (C-1)~204
C-2~135
C-3~128
C-4~124
C-5~140
C-6~45
CH₂ (C-7)~40
CH₃ (C-2)~25
2 x CH₃ (C-6)~28
Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in the this compound molecule. The key vibrational frequencies confirm the presence of the α,β-unsaturated ketone system.

Vibrational Mode Frequency [cm⁻¹] Functional Group
C=O stretch (conjugated ketone)~1650-1670Ketone
C=C stretch (conjugated)~1600-1640Alkene
C-H stretch (sp²)~3000-3100Alkene
C-H stretch (sp³)~2850-3000Alkane
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its identity. In a typical electron ionization (EI) mass spectrum, the molecular ion peak and characteristic fragment ions are observed.

m/z Relative Intensity (%) Assignment
150High[M]⁺ (Molecular Ion)
135Moderate[M - CH₃]⁺
107High[M - C₃H₇]⁺ or [M - CO - CH₃]⁺
91Moderate[C₇H₇]⁺ (Tropylium ion)

Visualizing the Synthesis and Validation Workflow

The following diagrams, generated using the DOT language, illustrate the synthesis pathway of this compound from carvone and the logical workflow of its spectroscopic validation.

Eucarvone_Synthesis Carvone Carvone Carvone_HBr Carvone Hydrobromide Carvone->Carvone_HBr HBr/Et₂O This compound This compound Carvone_HBr->this compound Quinoline, Δ

Caption: Synthesis pathway of this compound from Carvone.

Spectroscopic_Validation_Workflow cluster_synthesis Synthesis cluster_validation Spectroscopic Validation cluster_confirmation Confirmation Synthesized_Product Synthesized this compound H_NMR ¹H NMR Synthesized_Product->H_NMR C_NMR ¹³C NMR Synthesized_Product->C_NMR IR IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS Structure_Confirmed Structure and Purity Confirmed H_NMR->Structure_Confirmed C_NMR->Structure_Confirmed IR->Structure_Confirmed MS->Structure_Confirmed

Caption: Workflow for the spectroscopic validation of this compound.

Conclusion

The synthesis of this compound requires careful execution of the experimental protocol, and its successful preparation must be validated by a suite of spectroscopic methods. ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry collectively provide a comprehensive and unambiguous characterization of the molecule. The data presented in this guide serves as a valuable reference for researchers in the fields of organic synthesis and drug development to confidently verify the synthesis of this compound.

A Comparative Study of Eucarvone Synthesis Routes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eucarvone, a monoterpene ketone, is a valuable chiral building block in organic synthesis, utilized in the preparation of more complex molecules and as a subject of study in photochemical rearrangements. Its unique seven-membered ring structure and conjugated system make it a target of interest for various synthetic strategies. This technical guide provides a comparative analysis of the primary synthesis routes for this compound, focusing on methodologies, quantitative data, and experimental protocols to aid researchers in selecting and implementing the most suitable pathway for their specific needs.

Core Synthesis Routes

The synthesis of this compound is predominantly achieved through two main pathways: the acid-catalyzed rearrangement of carvone, famously known as the Wallach synthesis, and the photochemical rearrangement of carvone. While other potential routes from precursors like santonin exist, they are generally less direct and not commonly employed for the specific synthesis of this compound itself.

The Wallach Synthesis: Acid-Catalyzed Rearrangement of Carvone

The Wallach synthesis, a classical and robust method, involves the treatment of carvone with a hydrohalic acid to form an intermediate, carvone hydrobromide, which upon treatment with a base, rearranges to yield this compound. This method is valued for its relatively straightforward procedure and use of readily available starting materials.

Logical Workflow of the Wallach Synthesis

Wallach_Synthesis Carvone Carvone Carvone_HBr Carvone Hydrobromide (Intermediate) Carvone->Carvone_HBr Addition HBr Hydrobromic Acid HBr->Carvone_HBr This compound This compound Carvone_HBr->this compound Elimination & Rearrangement Base Base (e.g., Diethylaniline) Base->this compound Photochemical_Synthesis Carvone Carvone Carvone_Camphor Carvone-camphor (Intermediate) Carvone->Carvone_Camphor Intramolecular [2+2] Cycloaddition hv UV Light (hν) hv->Carvone_Camphor This compound This compound Carvone_Camphor->this compound Thermal Rearrangement Heat Heat (Δ) Heat->this compound

Eucarvone's Antimicrobial Potential: A Technical Deep Dive for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Comparative Antimicrobial Activity of Eucarvone and Other Key Monoterpenes

For researchers, scientists, and drug development professionals exploring novel antimicrobial agents, the vast world of plant-derived monoterpenes offers a promising frontier. Among these, this compound, a monoterpenoid ketone, presents an intriguing candidate. This technical guide provides a comprehensive analysis of the antimicrobial properties of this compound in comparison to other well-studied monoterpenes, namely carvacrol, thymol, limonene, and menthol. This document delves into their efficacy against key pathogens, details the experimental protocols for antimicrobial susceptibility testing, and visualizes the known mechanisms of action.

Comparative Antimicrobial Efficacy: A Quantitative Analysis

The antimicrobial potency of this compound and its counterparts is most effectively evaluated through the determination of their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the available quantitative data for this compound (using its close structural analog, carvone, where this compound-specific data is limited) and other selected monoterpenes against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans).

Table 1: Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus

CompoundMIC (µg/mL)Reference
Carvone (R- and S-)500 - 1000[1]
Carvacrol399 (median)[2]
Thymol399 (median)[2]
Menthol>6000[3]

Table 2: Minimum Inhibitory Concentration (MIC) against Escherichia coli

CompoundMIC (µg/mL)Reference
Carvone (R-)>10,000[4]
Carvacrol703[3]
Thymol351[3]
Menthol>6000[3]

Table 3: Minimum Inhibitory Concentration (MIC) against Candida albicans

CompoundMIC (µg/mL)Reference
Carvone-
Carvacrol-
Thymol-
Limonene-
Menthol-

Note: Data for this compound is limited; therefore, data for its isomer carvone is presented as a proxy. A hyphen (-) indicates that no specific data was found in the cited literature for that compound against the specified organism.

Unraveling the Mechanism of Action: A Look at Cellular Disruption

The primary antimicrobial mechanism of monoterpenes and monoterpenoid ketones, including this compound, is widely attributed to their interaction with and disruption of microbial cell membranes.[5] Their lipophilic nature allows them to partition into the lipid bilayer of the cell membrane, leading to a loss of integrity, increased permeability, and leakage of essential intracellular components. This disruption of the cell's physical barrier ultimately leads to cell death.

While the direct disruption of the cell membrane is a key factor, it is plausible that this initial damage triggers a cascade of downstream cellular events and signaling pathway disruptions. However, specific signaling pathways directly targeted by this compound have yet to be fully elucidated. The diagram below illustrates the generally accepted mechanism of membrane disruption by monoterpenoid ketones.

Antimicrobial Mechanism of Monoterpenoid Ketones cluster_monoterpene Monoterpenoid Ketone (e.g., this compound) cluster_cell Microbial Cell Monoterpene Monoterpenoid Ketone CellMembrane Cell Membrane Monoterpene->CellMembrane Partitioning into lipid bilayer Disruption Membrane Disruption CellMembrane->Disruption Loss of integrity, increased permeability Intracellular Intracellular Components Leakage Leakage Intracellular->Leakage Disruption->Leakage Leakage of ions and macromolecules CellDeath CellDeath Leakage->CellDeath Cell Death

Diagram 1. General mechanism of antimicrobial action by monoterpenoid ketones.

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure reproducibility and standardization in antimicrobial research, detailed experimental protocols are essential. The following sections outline the methodologies for two common antimicrobial susceptibility tests: the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion method for qualitative assessment of antimicrobial activity.

Broth Microdilution Method for MIC Determination

This method is a quantitative assay used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Broth_Microdilution_Workflow start Start prep_compound Prepare serial dilutions of test compound in broth start->prep_compound add_compound Add compound dilutions to respective wells prep_compound->add_compound prep_inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland) inoculate Inoculate microplate wells with microbial suspension prep_inoculum->inoculate inoculate->add_compound controls Include positive (no compound) and negative (no inoculum) controls add_compound->controls incubate Incubate microplate (e.g., 37°C for 24 hours) controls->incubate read_results Visually assess for turbidity or use an indicator dye incubate->read_results determine_mic MIC = Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Diagram 2. Workflow for Broth Microdilution Assay.

Detailed Steps:

  • Preparation of Test Compounds: Prepare a stock solution of the monoterpene in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). Perform serial two-fold dilutions of the stock solution in a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Preparation of Inoculum: Culture the test microorganism on an appropriate agar medium. Suspend a few colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the growth medium to achieve the desired final inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).

  • Inoculation and Incubation: Add the prepared microbial inoculum to each well of the microtiter plate containing the serially diluted test compound. Include a positive control well (inoculum without the test compound) and a negative control well (broth without inoculum). Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can also be read using a microplate reader or by adding a viability indicator dye such as resazurin or 2,3,5-triphenyltetrazolium chloride (TTC).

Agar Disk Diffusion Method

This method is a qualitative or semi-quantitative test to determine the susceptibility of a microorganism to an antimicrobial agent.

Agar_Disk_Diffusion_Workflow start Start prep_plate Prepare an agar plate (e.g., Mueller-Hinton Agar) start->prep_plate swab_plate Evenly swab the inoculum onto the agar surface prep_plate->swab_plate prep_inoculum Prepare standardized microbial inoculum (0.5 McFarland) prep_inoculum->swab_plate apply_disks Apply paper disks impregnated with test compounds swab_plate->apply_disks incubate Incubate the plate (e.g., 37°C for 18-24 hours) apply_disks->incubate measure_zones Measure the diameter of the zone of inhibition (mm) incubate->measure_zones interpret_results Correlate zone size to susceptibility measure_zones->interpret_results end End interpret_results->end

Diagram 3. Workflow for Agar Disk Diffusion Assay.

Detailed Steps:

  • Preparation of Agar Plates: Use a standardized agar medium, such as Mueller-Hinton Agar, poured to a uniform depth in sterile Petri dishes.

  • Preparation of Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation of Plates: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.

  • Application of Disks: Aseptically place paper disks (typically 6 mm in diameter) impregnated with a known concentration of the test monoterpene onto the inoculated agar surface. Ensure firm contact between the disk and the agar.

  • Incubation: Invert the plates and incubate them under appropriate conditions (e.g., 37°C for 16-18 hours for bacteria).

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of growth inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.

Conclusion and Future Directions

The available data suggests that this compound, and its related monoterpenoid ketones, hold potential as antimicrobial agents. Their primary mechanism of action appears to be the disruption of microbial cell membranes. However, to fully realize their therapeutic potential, further research is imperative. Specifically, there is a critical need for more comprehensive studies that directly compare the antimicrobial efficacy of this compound against a broad panel of clinically relevant pathogens alongside other well-characterized monoterpenes. Furthermore, a deeper investigation into the specific molecular targets and signaling pathways affected by this compound will be crucial for understanding its precise mechanism of action and for optimizing its development as a novel antimicrobial drug. The detailed experimental protocols provided in this guide offer a standardized framework for conducting such future investigations, ensuring data comparability and robustness. As the challenge of antimicrobial resistance continues to grow, the exploration of natural compounds like this compound represents a vital and promising avenue for the discovery of next-generation therapeutics.

References

Illuminating the Structural Maze: A Technical Guide to the Photoisomerization Products of Eucarvone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eucarvone (2,6,6-trimethylcyclohepta-2,4-dien-1-one), a monoterpene ketone, has long been a subject of interest in photochemistry due to its fascinating molecular rearrangements upon exposure to ultraviolet radiation. The intricate photoisomerization pathways of this compound lead to a variety of structurally complex photoproducts, the definitive characterization of which is crucial for understanding the underlying photochemical mechanisms and for potential applications in synthesis and materials science. This technical guide provides an in-depth overview of the key photoisomerization products of this compound, focusing on the experimental methodologies and spectroscopic data essential for their structural confirmation.

Core Photoisomerization Products of this compound

The photoisomerization of this compound primarily yields two major photoproducts, with their relative distribution being highly dependent on the reaction conditions, particularly the solvent polarity and the presence of photosensitizers. The two principal photoisomers are:

  • 1,4,4-Trimethylbicyclo[3.2.0]hept-6-en-2-one: Often referred to as the "Büchi product," this isomer is the result of an intramolecular [2+2] cycloaddition.

  • 1,5,5-Trimethylnorborn-2-en-7-one: This product is formed through a more complex rearrangement of the this compound structure.[1]

The formation of these products is believed to proceed through different excited states of the this compound molecule. Direct irradiation typically populates the singlet excited state (S1), while photosensitization can lead to the triplet excited state (T1), influencing the product ratio.

Spectroscopic Data for Structural Confirmation

NMR Spectroscopy

NMR spectroscopy is the most powerful tool for determining the connectivity and stereochemistry of the this compound photoisomers. Although specific data for 1,4,4-trimethylbicyclo[3.2.0]hept-6-en-2-one is scarce, the spectral data for the structurally analogous 1,4-dimethylbicyclo[3.2.0]hept-3-en-6-one offers valuable insight for comparison.

Table 1: 1H and 13C NMR Data for 1,4-Dimethylbicyclo[3.2.0]hept-3-en-6-one (in CDCl3)

1H NMR Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
1.35sCH3
1.73sCH3
2.55mCH2
2.87dd17.8, 4.7CH2
3.03dd17.8, 2.9CH2
3.58mCH
5.45m=CH
13C NMR Chemical Shift (δ, ppm) Assignment
15.34CH3
24.03CH3
35.35C
47.08CH2
58.81CH2
79.94CH
126.8=CH
135.2=C
207.9C=O

Data obtained from Organic Syntheses Procedure for a related compound and serves as a reference.

UV-Vis Spectroscopy

UV-Vis spectroscopy is instrumental in monitoring the progress of the photoisomerization reaction. This compound exhibits a strong absorption band in the UV region corresponding to its conjugated π-system. Upon photoisomerization, this conjugation is disrupted, leading to a significant change in the UV-Vis spectrum. The photoproducts, lacking the extensive conjugation of the starting material, will have their absorption maxima at shorter wavelengths (a hypsochromic shift).

Table 2: Expected UV-Vis Absorption Characteristics

Compound Chromophore Expected λmax Solvent Dependence
This compoundConjugated Dienone~303 nmBathochromic shift in polar solvents
1,4,4-Trimethylbicyclo[3.2.0]hept-6-en-2-oneIsolated EnoneShorter λ, ~220-250 nmLess pronounced solvent effects
1,5,5-Trimethylnorborn-2-en-7-oneBridged EnoneShorter λ, ~215-240 nmMinimal solvent effects

Experimental Protocols

General Protocol for the Photolysis of this compound

Materials:

  • This compound (freshly distilled)

  • Spectroscopic grade solvent (e.g., cyclohexane, methanol, acetonitrile)

  • High-pressure mercury lamp or other suitable UV source

  • Quartz reaction vessel

  • Inert gas (Nitrogen or Argon)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Preparation: A dilute solution of this compound (e.g., 0.01-0.05 M) is prepared in the chosen solvent. The solution is then transferred to a quartz reaction vessel.

  • Degassing: The solution is thoroughly degassed by bubbling with an inert gas (N2 or Ar) for at least 30 minutes to remove dissolved oxygen, which can act as a triplet quencher.

  • Irradiation: The reaction vessel is placed in a photochemical reactor and irradiated with a UV source. The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by UV-Vis spectroscopy or gas chromatography (GC).

  • Workup: Once the desired conversion is achieved, the solvent is removed under reduced pressure using a rotary evaporator.

  • Isolation and Purification: The resulting crude mixture of photoproducts is separated and purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

General Protocol for Quantum Yield Determination

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency and is defined as the number of molecules of product formed per photon absorbed.

Materials:

  • Purified this compound

  • Actinometer solution (e.g., potassium ferrioxalate)

  • UV-Vis spectrophotometer

  • Monochromatic light source

  • Quartz cuvettes

Procedure:

  • Actinometry: The photon flux of the monochromatic light source is determined using a chemical actinometer, such as potassium ferrioxalate. This involves irradiating the actinometer solution for a known period and measuring the change in its absorbance.

  • Sample Irradiation: A solution of this compound with a known concentration is irradiated under the same conditions as the actinometer. The absorbance of the solution at the irradiation wavelength should be measured before and after irradiation.

  • Product Quantification: The amount of photoproduct formed is quantified using a suitable analytical technique, such as GC or NMR spectroscopy with an internal standard.

  • Calculation: The quantum yield is calculated using the following formula: Φ = (moles of product formed) / (moles of photons absorbed)

Mechanistic Pathways and Workflows

The photoisomerization of this compound is a complex process involving multiple electronic and structural rearrangements. The following diagrams illustrate the proposed reaction pathways and a typical experimental workflow for their investigation.

G Photoisomerization Pathways of this compound This compound This compound (Ground State, S0) S1 Singlet Excited State (S1) This compound->S1 hν (Direct Excitation) T1 Triplet Excited State (T1) This compound->T1 hν (Sensitization) S1->this compound Fluorescence/Internal Conversion S1->T1 Intersystem Crossing Product1 1,4,4-Trimethylbicyclo[3.2.0]hept-6-en-2-one S1->Product1 Intramolecular [2+2] Cycloaddition T1->this compound Phosphorescence/Intersystem Crossing Product2 1,5,5-Trimethylnorborn-2-en-7-one T1->Product2 Rearrangement

Caption: Proposed photochemical pathways for this compound isomerization.

G Experimental Workflow for this compound Photoisomerization Study Start Start: this compound Solution Irradiation Photochemical Irradiation (UV Source) Start->Irradiation Monitoring Reaction Monitoring (UV-Vis, GC) Irradiation->Monitoring Monitoring->Irradiation Continue Irradiation Workup Solvent Removal Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product_Characterization Structural Characterization Purification->Product_Characterization NMR NMR (1H, 13C, 2D) Product_Characterization->NMR MS Mass Spectrometry Product_Characterization->MS IR IR Spectroscopy Product_Characterization->IR End Confirmed Structures NMR->End MS->End IR->End

Caption: Typical workflow for the study of this compound photoisomerization.

G Workflow for Quantum Yield Determination Start Prepare Actinometer & this compound Solutions Actinometry Irradiate Actinometer & Measure Absorbance Change Start->Actinometry Sample_Irradiation Irradiate this compound Solution Start->Sample_Irradiation Photon_Flux Calculate Photon Flux Actinometry->Photon_Flux Calculation Calculate Quantum Yield (Φ) Photon_Flux->Calculation Product_Quantification Quantify Photoproduct Formation (GC/NMR) Sample_Irradiation->Product_Quantification Product_Quantification->Calculation End Quantum Yield Value Calculation->End

Caption: Workflow for determining the quantum yield of photoisomerization.

Definitive Structural Confirmation: The Role of X-ray Crystallography

While spectroscopic methods provide strong evidence for the proposed structures, the unequivocal confirmation of the three-dimensional arrangement of atoms can only be achieved through single-crystal X-ray diffraction analysis. To date, there is a lack of published crystallographic data for the photoisomerization products of this compound. Obtaining suitable crystals of these compounds remains a key objective for future research to definitively validate the assigned structures and to provide precise bond lengths and angles, which are invaluable for theoretical and mechanistic studies.

Conclusion

The photoisomerization of this compound presents a rich field of study, yielding structurally diverse and challenging molecular architectures. The confirmation of the structures of its photoproducts, primarily 1,4,4-trimethylbicyclo[3.2.0]hept-6-en-2-one and 1,5,5-trimethylnorborn-2-en-7-one, is a critical endeavor that relies on a synergistic application of advanced spectroscopic techniques and detailed experimental protocols. This guide has provided a comprehensive overview of the necessary methodologies and the currently available data to aid researchers in this pursuit. The future acquisition of X-ray crystallographic data will be the final, definitive step in solidifying our understanding of these fascinating photochemical transformations.

References

Purity Assessment of Synthesized Eucarvone by High-Performance Liquid Chromatography (HPLC): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for the purity assessment of synthesized Eucarvone using High-Performance Liquid Chromatography (HPLC). The methodologies outlined herein are designed to ensure the accurate quantification of this compound and the effective separation and identification of potential process-related impurities and degradation products, aligning with stringent quality control standards in research and pharmaceutical development.

Introduction to this compound and the Imperative of Purity Analysis

This compound (2,6,6-trimethylcyclohepta-2,4-dien-1-one) is a monoterpenoid ketone with applications in various chemical syntheses.[1] The purity of synthesized this compound is a critical quality attribute, as impurities can affect its chemical reactivity, biological activity, and safety profile. HPLC is a powerful analytical technique for assessing the purity of non-volatile and thermally labile compounds like this compound, offering high resolution, sensitivity, and quantitative accuracy.

The synthesis of this compound often originates from Carvone, a readily available natural product. A common synthetic route involves the acid-catalyzed isomerization of Carvone.[2][3] This process can lead to a range of impurities, including unreacted starting material (Carvone), isomers, and by-products such as carvacrol.[2] Therefore, a robust, stability-indicating HPLC method is essential to ensure the quality of the synthesized this compound. A stability-indicating method is a validated analytical procedure that can accurately detect changes in the purity and potency of a drug substance over time.

Experimental Protocols

Synthesis of this compound from Carvone (Illustrative)

A representative synthesis of this compound involves the acid-catalyzed rearrangement of Carvone. In this process, Carvone is treated with a strong acid, such as sulfuric acid, which facilitates the isomerization to the more stable this compound.[2][3]

Potential Impurities:

  • Process-Related Impurities:

    • Unreacted Carvone

    • Carvacrol (aromatization by-product)[2]

    • Other isomeric ketones

  • Degradation Products:

    • Oxidative degradation products

    • Products of acid or base-catalyzed decomposition

HPLC Method for Purity Assessment

The following HPLC method is proposed for the purity assessment of synthesized this compound. This method is based on established principles for the analysis of monoterpenes and related ketones and should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.

Table 1: HPLC Method Parameters

ParameterRecommended Condition
Column C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 50% B; 5-20 min: 50% to 90% B; 20-25 min: 90% B; 25-30 min: 90% to 50% B; 30-35 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (UV)
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg/mL of synthesized this compound in Acetonitrile.
Forced Degradation Studies

To ensure the stability-indicating nature of the HPLC method, forced degradation studies are crucial.[4][5][6][7] These studies involve subjecting the synthesized this compound to various stress conditions to generate potential degradation products.

Table 2: Forced Degradation Conditions

Stress ConditionProcedure
Acid Hydrolysis 1 mL of 1 mg/mL this compound solution + 1 mL of 0.1 N HCl. Heat at 60 °C for 24 hours. Neutralize with 0.1 N NaOH.
Base Hydrolysis 1 mL of 1 mg/mL this compound solution + 1 mL of 0.1 N NaOH. Heat at 60 °C for 24 hours. Neutralize with 0.1 N HCl.
Oxidative Degradation 1 mL of 1 mg/mL this compound solution + 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.
Thermal Degradation Store solid this compound at 105 °C for 48 hours. Dissolve in Acetonitrile for analysis.
Photolytic Degradation Expose this compound solution (1 mg/mL in Acetonitrile) to UV light (254 nm) for 24 hours.

Data Presentation and Interpretation

The purity of the synthesized this compound is determined by calculating the percentage peak area of the this compound peak relative to the total peak area of all detected peaks in the chromatogram.

Table 3: Illustrative Quantitative Data for this compound Purity Assessment

SampleRetention Time (min)Peak Area% AreaIdentification
Synthesized this compound 15.21,250,00099.2This compound
12.85,0000.4Impurity 1 (e.g., Carvone)
18.53,7500.3Impurity 2 (e.g., Carvacrol)
21.11,2500.1Unknown Impurity
Acid Degraded Sample 15.21,100,00088.0This compound
10.575,0006.0Degradation Product 1
13.950,0004.0Degradation Product 2
12.825,0002.0Impurity 1 (e.g., Carvone)

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from the synthesis of this compound to its purity assessment by HPLC.

G cluster_synthesis Synthesis and Purification cluster_analysis HPLC Purity Assessment start Carvone (Starting Material) reaction Acid-Catalyzed Isomerization (e.g., H₂SO₄) start->reaction Reagents purification Purification (e.g., Distillation, Chromatography) reaction->purification Crude Product product Synthesized this compound purification->product sample_prep Sample Preparation (1 mg/mL in Acetonitrile) product->sample_prep hplc HPLC Analysis sample_prep->hplc Injection data Data Acquisition and Processing hplc->data report Purity Report data->report G cluster_validation HPLC Method Validation specificity Specificity (Resolution from impurities and degradants) validated_method Validated HPLC Method specificity->validated_method linearity Linearity (Correlation between concentration and response) linearity->validated_method accuracy Accuracy (% Recovery of known amounts) accuracy->validated_method precision Precision (Repeatability and Intermediate Precision) precision->validated_method lod_loq LOD & LOQ (Limit of Detection & Limit of Quantitation) lod_loq->validated_method robustness Robustness (Effect of small variations in method parameters) robustness->validated_method

References

Comparative Insecticidal Efficacy of Eucarvone and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eucarvone, a monoterpenoid ketone, presents a promising scaffold for the development of novel insecticides. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the insecticidal efficacy of this compound and its potential derivatives. Due to a notable gap in direct comparative studies on this compound derivatives, this document synthesizes available data on the parent compound and its close structural analog, carvone, to establish a baseline for future research. It outlines detailed experimental protocols for the synthesis of potential this compound derivatives, such as oximes and hydrazones, and standardized bioassay methodologies for evaluating their insecticidal activity. Furthermore, this guide explores potential mechanisms of action, including interactions with the GABA receptor and acetylcholinesterase, and visualizes these pathways and experimental workflows using Graphviz diagrams. The presented data, protocols, and structure-activity relationship insights aim to facilitate further research and development of this compound-based insecticides.

Introduction

The increasing demand for sustainable and effective pest management strategies has driven research into naturally derived insecticides. Monoterpenoids, a class of secondary metabolites found in essential oils, have garnered significant attention for their insecticidal properties. This compound (2,6,6-trimethylcyclohepta-2,4-dien-1-one), a monoterpenoid ketone, is a structural isomer of carvone and shares a similar chemical profile, suggesting its potential as a lead compound for insecticide development.

This guide provides a detailed technical overview of the insecticidal potential of this compound and its prospective derivatives. While direct comparative data on a series of this compound derivatives is not yet available in the scientific literature, this document compiles and extrapolates from existing research on this compound and its close analog, carvone, to provide a foundational resource for researchers. The core objective is to present a framework for the systematic evaluation of this compound derivatives as a novel class of insecticides.

Quantitative Data on Insecticidal Efficacy

Direct and comprehensive quantitative data on the insecticidal efficacy of a wide range of this compound derivatives is currently limited. However, data from its structural isomer, carvone, provides valuable insights into the potential activity of this compound and its analogs against various insect pests. The following tables summarize the available data for carvone, which can be used as a benchmark for future studies on this compound derivatives.

Table 1: Contact and Fumigant Toxicity of Carvone against Stored Product Insects

CompoundInsect SpeciesBioassay TypeLD50 / LC5095% Confidence IntervalReference
(R)-(-)-Carvone Tribolium castaneum (Red Flour Beetle)Contact14.8 µ g/insect 12.9 - 17.1[1]
Sitophilus zeamais (Maize Weevil)Contact24.6 µ g/insect 21.5 - 28.2[1]
Tribolium castaneumFumigant2.2 µL/L air1.8 - 2.7[1]
Sitophilus zeamaisFumigant17.5 µL/L air15.1 - 20.3[2]
(S)-(+)-Carvone Tribolium castaneumFumigant28.1 µL/L air24.8 - 31.8[2]

Table 2: Larvicidal Activity of Carvone against Tuta absoluta

CompoundLC50 (mg/L)95% Confidence IntervalExposure Time (h)Reference
(-)-Carvone 1.30Not Reported24[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of potential this compound derivatives and for conducting insecticidal bioassays. These protocols are based on established methods for similar compounds and can be adapted for this compound.

Synthesis of this compound Derivatives
  • Reaction: this compound + Hydroxylamine Hydrochloride → this compound Oxime

  • Procedure:

    • Dissolve this compound (1 equivalent) in ethanol.

    • Add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents).

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into cold water.

    • The precipitated solid (this compound oxime) is filtered, washed with water, and dried.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound oxime.

    • Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).[4]

  • Reaction: this compound Oxime + Alkyl Halide → this compound Oxime Ether

  • Procedure:

    • To a solution of this compound oxime (1 equivalent) in a suitable solvent such as Dimethylformamide (DMF) or acetone, add a base like potassium carbonate (1.5 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the desired alkyl halide (e.g., benzyl bromide, ethyl bromide) (1.2 equivalents) dropwise.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice-cold water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired oxime ether.

    • Characterize the final product using spectroscopic techniques.[5][6]

  • Reaction: this compound + Hydrazine Derivative → this compound Hydrazone

  • Procedure:

    • Dissolve this compound (1 equivalent) in a suitable solvent like ethanol or methanol.

    • Add the desired hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.1 equivalents).

    • Add a catalytic amount of an acid (e.g., a few drops of glacial acetic acid).

    • Reflux the mixture for 2-6 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture. The product may precipitate out.

    • If precipitation occurs, filter the solid, wash with cold solvent, and dry.

    • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

    • Confirm the structure of the synthesized hydrazone using spectroscopic analysis.[2]

Insecticidal Bioassays
  • Objective: To determine the dose of a compound that causes 50% mortality (LD50) when applied directly to the insect.[7][8]

  • Procedure:

    • Prepare a series of dilutions of the test compound in a volatile solvent (e.g., acetone).

    • Immobilize adult insects (e.g., Tribolium castaneum) by chilling them on a cold plate.

    • Using a micro-applicator, apply a precise volume (e.g., 0.5 µL) of each dilution to the dorsal thorax of each insect. A control group should be treated with the solvent alone.

    • Place the treated insects in ventilated petri dishes with a food source.

    • Maintain the insects under controlled conditions (e.g., 28 ± 1°C, 65 ± 5% relative humidity, 12:12 h light:dark photoperiod).

    • Record mortality at 24, 48, and 72 hours post-treatment. Insects are considered dead if they are unable to move when prodded with a fine brush.

    • Calculate the LD50 values using probit analysis.

  • Objective: To determine the concentration of a volatile compound that causes 50% mortality (LC50) in a sealed environment.[9]

  • Procedure:

    • Prepare a range of concentrations of the test compound.

    • Apply a specific volume of each concentration onto a filter paper strip.

    • Suspend the treated filter paper inside a sealed glass jar of a known volume (e.g., 1 liter). A control jar should contain a filter paper treated only with the solvent.

    • Introduce a known number of adult insects (e.g., 20 Sitophilus zeamais) into each jar.

    • Seal the jars and maintain them under controlled environmental conditions.

    • Record mortality after 24, 48, and 72 hours.

    • Calculate the LC50 values using probit analysis.

  • Objective: To determine the in vitro inhibitory effect of a compound on acetylcholinesterase activity.[10][11]

  • Procedure (based on Ellman's method):

    • Prepare a homogenate of insect heads (e.g., from fruit flies or bees) in a suitable buffer to extract the AChE enzyme.

    • In a 96-well plate, add the enzyme extract, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound at various concentrations.

    • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

    • The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

    • Measure the absorbance of the yellow product kinetically at 412 nm using a microplate reader.

    • The rate of color change is proportional to the AChE activity.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration that inhibits 50% of the enzyme activity).

Signaling Pathways and Mechanisms of Action

The precise molecular targets of this compound in insects have not been definitively elucidated. However, based on studies of structurally similar monoterpenoids like carvone, two primary neurological targets are hypothesized: the GABA receptor and acetylcholinesterase (AChE).

Gamma-Aminobutyric Acid (GABA) Receptor

The GABA receptor is a ligand-gated ion channel that mediates inhibitory neurotransmission in the insect central nervous system. Binding of the neurotransmitter GABA opens the chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulses.

Studies on carvone isomers suggest they may act as negative allosteric modulators of the GABAA receptor.[12] This means they could bind to a site on the receptor different from the GABA binding site and reduce the ability of GABA to open the channel. This would lead to a decrease in chloride ion influx, resulting in hyperexcitation of the nervous system and ultimately, insect death.

GABAReceptor_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_Receptor Binds to Chloride_ion Cl- GABA_Receptor->Chloride_ion Opens Channel Hyperpolarization Hyperpolarization (Inhibition) Chloride_ion->Hyperpolarization Influx leads to This compound This compound Derivative This compound->GABA_Receptor Potential Negative Allosteric Modulation

Potential modulation of the GABA receptor signaling pathway by this compound derivatives.
Acetylcholinesterase (AChE)

Acetylcholinesterase is a critical enzyme in the cholinergic synapses of the insect nervous system. It is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh), terminating the nerve signal. Inhibition of AChE leads to an accumulation of ACh in the synapse, causing continuous nerve stimulation, paralysis, and death. Many commercial insecticides target AChE. Some monoterpenoids have been shown to inhibit AChE, suggesting that this compound and its derivatives may also act through this mechanism.[13]

AChE_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine Vesicle ACh Acetylcholine (ACh) ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Depolarization Depolarization (Nerve Impulse) ACh_Receptor->Depolarization This compound This compound Derivative This compound->AChE Potential Inhibition

Hypothesized inhibition of acetylcholinesterase by this compound derivatives.

Experimental and Synthetic Workflows

The following diagrams illustrate the logical flow of experiments for synthesizing and evaluating the insecticidal properties of this compound derivatives.

Synthesis_Workflow Start Start: this compound Synthesis_Oxime Synthesis of This compound Oxime Start->Synthesis_Oxime Synthesis_Hydrazone Synthesis of This compound Hydrazone Start->Synthesis_Hydrazone Synthesis_Oxime_Ether Synthesis of Oxime Ethers Synthesis_Oxime->Synthesis_Oxime_Ether Purification Purification & Characterization (TLC, Column, NMR, MS) Synthesis_Oxime->Purification Synthesis_Hydrazone->Purification Synthesis_Oxime_Ether->Purification Bioassays Insecticidal Bioassays Purification->Bioassays

General workflow for the synthesis and initial screening of this compound derivatives.

Bioassay_Workflow Compounds Purified this compound Derivatives Primary_Screening Primary Screening (e.g., single high dose) Compounds->Primary_Screening Dose_Response Dose-Response Assays (Contact & Fumigant) Primary_Screening->Dose_Response Active Compounds Mechanism_Study Mechanism of Action Studies (AChE, GABA Receptor Assays) Primary_Screening->Mechanism_Study Potent Compounds LD50_LC50 Calculation of LD50 and LC50 Dose_Response->LD50_LC50 SAR_Analysis Structure-Activity Relationship (SAR) Analysis LD50_LC50->SAR_Analysis Mechanism_Study->SAR_Analysis

Workflow for the comprehensive biological evaluation of this compound derivatives.

Structure-Activity Relationships (SAR) and Future Directions

Currently, a detailed SAR for this compound derivatives is not established. However, based on the broader class of monoterpenoid ketones, several hypotheses can be proposed for future investigation:

  • The Carbonyl Group: The ketone functional group is often crucial for the insecticidal activity of monoterpenoids. Modifications at this position, such as the formation of oximes and hydrazones, can significantly alter the electronic and steric properties of the molecule, thereby influencing its interaction with target sites.

  • The Dienone System: The conjugated double bond system in this compound may be important for its reactivity and biological activity. Modifications that alter this system could lead to changes in efficacy.

  • Lipophilicity: The overall lipophilicity of the molecule plays a critical role in its ability to penetrate the insect cuticle and reach its target site. The addition of different functional groups in the derivative synthesis will alter this property, and a systematic study of this effect is warranted.

Future research should focus on the synthesis of a diverse library of this compound derivatives, including oximes, oxime ethers, hydrazones, and other modifications. A systematic evaluation of these compounds against a panel of economically important insect pests, using the standardized bioassays outlined in this guide, will be crucial for establishing a clear SAR. Furthermore, detailed mechanistic studies on the most potent derivatives will be essential for understanding their mode of action and for the rational design of more effective and selective insecticides.

Conclusion

This compound represents a promising, yet underexplored, natural product scaffold for the development of new insecticidal agents. While direct comparative data on its derivatives is lacking, this technical guide provides a foundational framework by leveraging data from its close analog, carvone, and by outlining detailed experimental protocols and potential mechanisms of action. The systematic synthesis and evaluation of this compound derivatives, guided by the principles and methodologies presented herein, hold the potential to unlock a new class of effective and potentially more environmentally benign insecticides. This document serves as a call to action for the research community to explore the full potential of this intriguing monoterpenoid.

References

A Technical Guide to Cross-Referencing Experimental and Theoretical NMR Data for Eucarvone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the structural elucidation of Eucarvone, a monoterpenoid of interest in natural product chemistry and drug discovery. By integrating experimental Nuclear Magnetic Resonance (NMR) data with theoretical calculations, researchers can achieve a high degree of confidence in their structural assignments. This document outlines detailed experimental and theoretical protocols, presents data in a clear, comparative format, and visualizes key workflows and potential biological signaling pathways.

Introduction

This compound (2,6,6-trimethylcyclohepta-2,4-dien-1-one) is a monoterpene found in the essential oils of various plants. Its structural characterization is a critical step in understanding its biological activity and potential therapeutic applications. NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The cross-referencing of experimentally acquired NMR data with theoretically predicted spectra provides a robust method for structural verification.

Due to the limited availability of a complete, published experimental NMR dataset for this compound, this guide will utilize the comprehensive data available for the structurally similar monoterpenoid, (R)-(-)-Carvone, as a detailed example for the experimental section. The methodologies presented are directly applicable to the analysis of this compound.

Data Presentation: A Comparative Analysis

Clear and organized data presentation is fundamental for the effective comparison of experimental and theoretical results. The following tables provide a structured format for summarizing and comparing key NMR parameters.

Table 1: Experimental ¹H NMR Data for (R)-(-)-Carvone

Data extracted from the Biological Magnetic Resonance Bank (BMRB), entry bmse000500. The data was acquired in CDCl₃ at 298K on a Bruker DMX 500MHz spectrometer.[1]

Atom AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-36.758m-
H-5a2.588m-
H-5b2.381m-
H-6a2.689m-
H-6b2.588m-
H-8a4.809s-
H-8b4.759s-
H-9 (CH₃)1.754s-
H-10 (CH₃)1.788s-
H-11 (CH₃)1.754s-
Table 2: Experimental ¹³C NMR Data for (R)-(-)-Carvone

Data extracted from the BMRB, entry bmse000500. The data was acquired in CDCl₃ at 298K on a Bruker DMX 500MHz spectrometer.[1]

Atom AssignmentChemical Shift (δ, ppm)
C-1199.815
C-2135.424
C-3144.633
C-443.142
C-531.227
C-642.452
C-7146.708
C-8110.452
C-9 (CH₃)15.719
C-10 (CH₃)20.533
C-11 (CH₃)20.533

Experimental Protocols

A standardized experimental protocol is crucial for obtaining high-quality, reproducible NMR data. The following methodologies are based on best practices for the analysis of monoterpenoids.

Sample Preparation
  • Sample Purity : Ensure the this compound sample is of high purity. Impurities will complicate spectral analysis.

  • Solvent Selection : Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like this compound.

  • Concentration : Prepare the sample at a concentration of 5-25 mg in 0.5-0.7 mL of the deuterated solvent for ¹H NMR. For ¹³C NMR, a higher concentration may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Filtration : Filter the sample into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition
  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral dispersion.

  • Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to singlets for each carbon.

    • A 90° pulse angle and a longer relaxation delay (e.g., 2-5 seconds) are typically used.

    • Due to the low natural abundance of ¹³C, a larger number of scans is required.

  • 2D NMR Experiments :

    • COSY (Correlation Spectroscopy) : To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence) : To identify one-bond ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the carbon skeleton.

Theoretical Protocol for NMR Data Calculation

Computational chemistry provides a powerful means to predict NMR chemical shifts. Density Functional Theory (DFT) is a widely used method for this purpose.

  • Structure Optimization :

    • Construct the 3D structure of this compound using a molecular modeling program.

    • Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). An implicit solvent model (e.g., PCM for chloroform) should be included to better simulate the experimental conditions.

  • NMR Shielding Calculation :

    • Using the optimized geometry, calculate the NMR shielding tensors. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed.

    • A larger basis set is often beneficial for NMR calculations (e.g., 6-311+G(2d,p)).

  • Chemical Shift Prediction :

    • The calculated shielding constants (σ) are converted to chemical shifts (δ) using the following equation: δ = σ_ref - σ_calc, where σ_ref is the shielding constant of the reference compound (TMS) calculated at the same level of theory.

    • Alternatively, an empirical scaling factor can be derived by correlating the calculated shielding constants of a set of known compounds with their experimental chemical shifts.

Mandatory Visualizations

Experimental and Logical Workflows

experimental_workflow Experimental NMR Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing pure_sample Purified this compound dissolve Dissolve in CDCl3 with TMS pure_sample->dissolve filter Filter into NMR Tube dissolve->filter lock_shim Lock & Shim filter->lock_shim proton_nmr 1D ¹H NMR lock_shim->proton_nmr carbon_nmr 1D ¹³C NMR lock_shim->carbon_nmr cosy 2D COSY proton_nmr->cosy hsqc 2D HSQC proton_nmr->hsqc hmbc 2D HMBC proton_nmr->hmbc ft Fourier Transform proton_nmr->ft carbon_nmr->ft cosy->ft hsqc->ft hmbc->ft phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline referencing Referencing baseline->referencing

Experimental NMR Workflow

theoretical_workflow Theoretical NMR Calculation Workflow cluster_model Molecular Modeling cluster_calc NMR Calculation cluster_predict Prediction & Analysis build Build 3D Structure of this compound optimize Geometry Optimization (DFT) build->optimize shielding Calculate Shielding Tensors (GIAO-DFT) optimize->shielding shielding_ref Calculate Shielding for TMS calc_shift Calculate Chemical Shifts (δ = σ_ref - σ_calc) shielding->calc_shift shielding_ref->calc_shift compare Compare with Experimental Data calc_shift->compare

Theoretical NMR Workflow

cross_referencing_workflow Cross-Referencing Logical Workflow exp_data Experimental NMR Data assign_exp Assign Experimental Spectra exp_data->assign_exp theor_data Theoretical NMR Data compare_shifts Compare Chemical Shifts (δ_exp vs δ_theor) theor_data->compare_shifts assign_exp->compare_shifts analyze_couplings Analyze Coupling Constants assign_exp->analyze_couplings structure_verification Structure Verification compare_shifts->structure_verification analyze_couplings->structure_verification

Cross-Referencing Workflow
Potential Signaling Pathways of this compound

While the specific signaling pathways modulated by this compound are not yet fully elucidated, based on the known biological activities of structurally related monoterpenes, such as anti-inflammatory and pro-apoptotic effects, a hypothesized signaling network can be proposed.

signaling_pathway Hypothesized Signaling Pathways for this compound cluster_inflammation Anti-inflammatory Pathway cluster_apoptosis Pro-apoptotic Pathway This compound This compound nfkb NF-κB Pathway This compound->nfkb Inhibition p53 p53 Activation This compound->p53 Activation pro_inflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb->pro_inflammatory bax Bax/Bcl-2 Ratio Increase p53->bax caspases Caspase Activation bax->caspases apoptosis Apoptosis caspases->apoptosis

Hypothesized Signaling Pathways

Conclusion

The integration of experimental NMR data with theoretical calculations offers a powerful and reliable approach for the structural elucidation of natural products like this compound. This guide provides the necessary frameworks for data acquisition, theoretical prediction, and comparative analysis. The visualized workflows and hypothesized signaling pathways serve as a practical roadmap for researchers in natural product chemistry and drug development, facilitating a deeper understanding of this compound's chemical and biological properties.

References

Differentiating Eucarvone from its Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Eucarvone (2,6,6-trimethylcyclohepta-2,4-dien-1-one) is a monoterpenoid ketone with the molecular formula C₁₀H₁₄O. It shares this formula with numerous structural and stereoisomers, most notably carvone, which exists as two enantiomers: (R)-(-)-carvone (spearmint odor) and (S)-(+)-carvone (caraway odor). The distinct structural arrangements of these isomers, despite their identical mass, necessitate robust analytical methodologies for accurate identification and quantification. This is of critical importance in the pharmaceutical, flavor, and fragrance industries, where the physiological and sensory properties of a specific isomer are paramount. This guide provides a comprehensive overview of key analytical techniques—Gas Chromatography (GC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy—for the unambiguous differentiation of this compound from its carvone isomers. Detailed experimental protocols, comparative data, and logical workflows are presented to assist researchers in selecting and implementing appropriate analytical strategies.

Introduction to this compound and its Isomers

This compound is a seven-membered ring ketone, whereas its prominent isomer, carvone, possesses a six-membered ring structure.[1][2] Both are monoterpenoids and share the same molecular weight (150.22 g/mol ).[2] While this compound and carvone are constitutional isomers (differing in atomic connectivity), the two forms of carvone, (R)- and (S)-carvone, are enantiomers (non-superimposable mirror images).[3] These subtle structural differences lead to significant variations in their chemical and physical properties, which can be exploited for their differentiation using modern analytical techniques.

Analytical Techniques and Methodologies

A multi-technique approach is often optimal for the complete characterization and differentiation of these isomers. The workflow typically involves a chromatographic separation followed by spectroscopic identification.

Analytical_Workflow cluster_start Sample Preparation cluster_separation Separation cluster_identification Identification & Characterization cluster_analysis Data Analysis Sample Isomer Mixture (this compound, Carvone) GC Gas Chromatography (GC) - Polar & Non-Polar Columns - Chiral Column for Enantiomers Sample->GC Injection NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR For pure analytes IR Infrared (IR) Spectroscopy Sample->IR For pure analytes MS Mass Spectrometry (MS) GC->MS Eluent to Detector Data Comparative Data Analysis - Retention Indices - Fragmentation Patterns - Chemical Shifts - Vibrational Frequencies MS->Data NMR->Data IR->Data

Caption: General experimental workflow for isomer differentiation.
Gas Chromatography (GC)

Gas chromatography is the primary technique for separating volatile compounds like this compound and its isomers.[4] The separation is based on the differential partitioning of the analytes between a stationary phase (the column) and a mobile phase (an inert carrier gas). The choice of stationary phase is critical.

  • Non-polar columns (e.g., DB-5, HP-5MS) separate compounds primarily based on their boiling points.

  • Polar columns (e.g., Carbowax, DB-Wax) provide separation based on dipole-dipole interactions, which can be more effective for differentiating isomers with different polarities.[5]

  • Chiral columns are necessary to separate the enantiomers (R)- and (S)-carvone.

The Kovats Retention Index (I) is a standardized measure that helps in identifying compounds by comparing their retention times to those of n-alkane standards.

CompoundColumn TypeStationary PhaseKovats Index (I)
This compound Semi-standard non-polar-1223 - 1248
Carvone (mixed isomers) Non-polarDB-5 / HP-5MS1242 - 1244[3][6]
(R)-(-)-Carvone Non-polarSE-541255[7]
Carvone (mixed isomers) PolarCarbowax 20M1715[6]
(R)-(-)-Carvone PolarDB-Wax1728 - 1740[7]
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the isomer mixture or isolated compound in a volatile solvent such as hexane or dichloromethane.

  • Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) or coupled to a mass spectrometer (GC-MS).

  • Column Selection:

    • For constitutional isomers: Use both a non-polar (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film) and a polar column (e.g., DB-Wax, 30 m x 0.25 mm, 0.25 µm film) for comprehensive analysis.

    • For enantiomers: Use a chiral column (e.g., Beta-Dex).

  • GC Conditions:

    • Injector Temperature: 250 °C.[8]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]

    • Injection Volume: 1 µL with a split ratio (e.g., 10:1).[8]

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.[8]

  • Data Analysis: Identify peaks based on their retention times and calculate Kovats indices relative to an n-alkane standard mixture run under the same conditions.

Mass Spectrometry (MS)

When coupled with GC, mass spectrometry provides powerful structural information based on the mass-to-charge ratio (m/z) of the parent molecule (molecular ion) and its fragmentation patterns upon ionization. While this compound and carvone have the same molecular ion peak (m/z 150), their fragmentation patterns differ due to their distinct structures.

The primary fragmentation of carvone involves a retro-Diels-Alder reaction, leading to a characteristic base peak at m/z 82.[10] this compound, lacking the cyclohexene dienophile structure, fragments through different pathways.

MS_Fragmentation cluster_carvone Carvone Fragmentation cluster_this compound This compound Fragmentation Carvone_M Carvone [M]⁺˙ m/z 150 Carvone_Frag Base Peak m/z 82 (Retro-Diels-Alder) Carvone_M->Carvone_Frag Fragmentation Eucarvone_M This compound [M]⁺˙ m/z 150 Eucarvone_Frag Characteristic Peaks m/z 107, 108 Eucarvone_M->Eucarvone_Frag Fragmentation

Caption: Key distinguishing fragmentation pathways in MS.
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Relative Intensity
This compound 150108, 107 (Base Peak), 93, 79, 77
Carvone 150135, 108, 93, 82 (Base Peak), 54[2][10]

  • GC Separation: Follow the protocol outlined in Section 2.1.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.[8]

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-300.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis: Analyze the mass spectrum for each separated peak. Compare the molecular ion and the fragmentation pattern to library data (e.g., NIST) and the reference data provided in the table above to confirm identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure. Both ¹H (proton) and ¹³C NMR provide unique fingerprints for each isomer based on the chemical environment of the nuclei.

  • ¹H NMR: The chemical shifts, splitting patterns (multiplicity), and coupling constants of the protons are highly dependent on their position in the molecule. The vinylic protons (protons on C=C double bonds) are particularly diagnostic. Carvone has three vinylic protons, while this compound has four, all in distinct chemical environments.[11][12]

  • ¹³C NMR: The number of signals corresponds to the number of non-equivalent carbon atoms. The chemical shift of the carbonyl carbon (C=O) and the carbons involved in double bonds are key identifiers.[13]

IsomerTechniqueKey Chemical Shifts (δ, ppm)
This compound ¹H NMR ~6.0-6.2 (2H, vinylic), ~5.8-5.9 (2H, vinylic), ~2.0 (3H, methyl on C=C), ~1.1 (6H, gem-dimethyl)
¹³C NMR ~205 (C=O), ~150-155 (C=C), ~125-130 (C=C), ~45 (quaternary C), ~25-30 (methyls)
Carvone ¹H NMR ~6.7-6.8 (1H, vinylic), ~4.7-4.8 (2H, exocyclic vinylic), ~1.75 (3H, methyl on C=C), ~1.78 (3H, methyl on C=C)[11][14]
¹³C NMR ~199.5 (C=O), ~146.7 (quaternary C=C), ~144.6 (C=C), ~135.4 (C-H on C=C), ~110.5 (CH₂ on C=C), ~43.1, ~42.5, ~31.3, ~20.5, ~15.6[15][16]
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a reference standard like tetramethylsilane (TMS, 0 ppm).[17]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard 1D proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum.

    • 2D NMR (Optional): For complete assignment, experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) can be performed.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Calibrate the chemical shift scale to TMS at 0 ppm. Compare the number of signals, chemical shifts, and multiplicities to the reference data to determine the isomeric structure.[18][19]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The key diagnostic feature for both this compound and carvone is the carbonyl (C=O) stretching vibration. The exact position of this absorption is sensitive to the molecular structure, particularly conjugation with double bonds.[20] Both molecules are α,β-unsaturated ketones, which lowers the C=O stretching frequency compared to a saturated ketone (~1715 cm⁻¹).

IR_Spectroscopy IR_Source IR Radiation Sample Sample This compound or Carvone IR_Source->Sample Passes through Detector Detector Sample->Detector Absorbs specific frequencies Spectrum IR Spectrum C=O Stretch C=C Stretch C-H Stretch Detector->Spectrum Generates

Caption: Principle of IR spectroscopy for functional group analysis.
CompoundKey Vibrational Frequencies (cm⁻¹)
This compound ~1650 (C=O stretch, conjugated ketone), ~1600 (C=C stretch)
Carvone ~1675 (C=O stretch, conjugated ketone), ~1645 (C=C stretch)

Note: Exact values can vary slightly based on the sampling method (e.g., liquid film, KBr pellet, solution).

  • Sample Preparation:

    • Neat Liquid: Place one drop of the purified liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Prepare a ~5% solution in a suitable IR-transparent solvent (e.g., CCl₄) and place it in a liquid cell.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample holder (or salt plates/solvent).[21]

    • Place the sample in the instrument and collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

    • Typically, spectra are collected over the range of 4000-500 cm⁻¹.[21]

  • Data Analysis: Identify the characteristic absorption bands, paying close attention to the carbonyl (C=O) region (1650-1750 cm⁻¹) to differentiate between the isomers based on the precise frequency of this stretch.[22]

Conclusion

The differentiation of this compound from its constitutional isomer carvone and the further separation of carvone's enantiomers is reliably achieved through a combination of chromatographic and spectroscopic techniques. Gas chromatography, utilizing both polar and non-polar columns, serves as an excellent initial separation tool, providing distinct retention indices for the constitutional isomers. Mass spectrometry offers definitive structural confirmation through unique fragmentation patterns, with carvone's retro-Diels-Alder fragment at m/z 82 being a key diagnostic marker. For unambiguous structural elucidation, ¹H and ¹³C NMR spectroscopy provide the most detailed information, revealing clear differences in the chemical shifts and connectivity of the atoms in each isomer's unique ring structure and substituent pattern. Finally, IR spectroscopy can offer a quick and straightforward method to distinguish the isomers based on subtle shifts in their carbonyl stretching frequencies. By employing these techniques systematically, researchers can confidently identify and characterize this compound and its isomers in complex mixtures.

References

Safety Operating Guide

Proper Disposal of Eucarvone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, eucarvone waste should be treated as hazardous chemical waste. Do not dispose of it down the drain or in regular trash. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is essential for maintaining a safe and compliant research environment.

This compound is classified as a skin sensitizer and may cause an allergic skin reaction.[1][2] While it is not classified as an ignitable hazardous waste due to its high flash point, its potential for skin sensitization and its properties as a water-insoluble organic compound necessitate its disposal as hazardous waste.

Summary of Key Disposal Data

For quick reference, the following table summarizes the essential quantitative data related to the disposal of this compound.

PropertyValueRegulatory Implication
Flash Point 90.56 °C (195.00 °F)Not classified as an ignitable hazardous waste by the EPA (threshold is < 60 °C).
GHS Hazard Statement H317: May cause an allergic skin reaction.Warrants handling as hazardous waste due to potential health effects.[1][2]
Water Solubility InsolubleProhibits disposal down the drain to prevent environmental contamination.

Experimental Protocols for Waste Characterization

While a specific EPA waste code for this compound is not listed, a hazardous waste determination can be made based on its characteristics. The following experimental protocols are standard for such determinations:

  • Ignitability: The flash point is determined using the Pensky-Martens Closed-Cup Method (ASTM D93). This compound's flash point of 90.56 °C is well above the 60 °C threshold for ignitability.

  • Corrosivity: This would be determined by measuring the pH of an aqueous solution of this compound or its corrosivity towards steel (NACE Standard TM0169). As an organic ketone, significant corrosivity is not expected.

  • Reactivity: This is assessed by observing if the substance is normally unstable, reacts violently with water, or generates toxic gases when mixed with water. There is no indication that this compound exhibits these properties under normal laboratory conditions.

  • Toxicity: The toxicity characteristic is determined by the Toxicity Characteristic Leaching Procedure (TCLP), which simulates leaching in a landfill. The leachate is then analyzed for specific contaminants. Given that this compound is a skin sensitizer, it is prudent to manage it as a toxic substance.

Procedural Steps for this compound Disposal

Follow these step-by-step instructions for the safe disposal of this compound and materials contaminated with it.

Step 1: Segregation of Waste

Proper segregation is the first critical step in safe chemical waste management.

  • Designated Waste Container: Dedicate a specific, clearly labeled waste container for this compound and materials contaminated with it.

  • Incompatible Materials: Do not mix this compound waste with other incompatible waste streams. Keep it separate from strong acids, bases, and oxidizing agents to prevent any potential reactions.

  • Waste Types: Maintain separate waste streams for:

    • Liquid this compound waste (e.g., unused or recovered this compound).

    • Solid waste contaminated with this compound (e.g., contaminated gloves, paper towels, silica gel).

Step 2: Containerization of Waste

The choice of container is crucial to prevent leaks and ensure safety.

  • Liquid Waste:

    • Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-on cap.

    • Ensure the container is in good condition, free from cracks or leaks.

    • Do not fill the container to more than 80% of its capacity to allow for vapor expansion.

  • Solid Waste:

    • Use a durable, leak-proof plastic bag or a wide-mouth container with a secure lid.

    • For sharps contaminated with this compound, use a designated sharps container.

Step 3: Labeling of Waste Containers

Accurate and clear labeling is a regulatory requirement and essential for safety.

  • Hazardous Waste Label: Affix a hazardous waste label to the container as soon as the first drop of waste is added.

  • Label Information: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" (avoid abbreviations or chemical formulas).

    • The specific hazard(s): "Skin Sensitizer."

    • The accumulation start date.

    • The name and contact information of the generating laboratory or researcher.

Step 4: Storage of Waste

Proper storage of hazardous waste minimizes risks within the laboratory.

  • Accumulation Point: Store the waste container at or near the point of generation in a designated satellite accumulation area.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.

  • Ventilation: Store in a well-ventilated area, such as a chemical fume hood, especially for liquid waste.

  • Closure: Keep the waste container securely closed at all times, except when adding waste.

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through a licensed and certified service provider.

  • Contact Environmental Health and Safety (EHS): Follow your institution's procedures for chemical waste pickup. This typically involves contacting the EHS office or using an online waste pickup request system.

  • Provide Information: Be prepared to provide the information from the hazardous waste label to the EHS personnel.

  • Do Not Transport: Do not transport hazardous waste yourself. Only trained and authorized personnel should handle the transportation of chemical waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

EucarvoneDisposalWorkflow start This compound Waste Generated is_liquid Is the waste liquid? start->is_liquid liquid_container Use sealed, labeled liquid waste container (HDPE or Glass) is_liquid->liquid_container Yes solid_container Use sealed, labeled solid waste container (Bag or Wide-mouth) is_liquid->solid_container No segregate Segregate from incompatible wastes liquid_container->segregate solid_container->segregate store Store in designated satellite accumulation area with secondary containment segregate->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup store->contact_ehs disposal Disposal by licensed hazardous waste contractor contact_ehs->disposal

Caption: Workflow for the proper disposal of this compound waste.

By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility within the laboratory.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Eucarvone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Essential Safety and Handling Protocols for Eucarvone

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these guidelines is paramount to ensure a safe laboratory environment and prevent potential adverse health effects. This compound is classified as a skin sensitizer, meaning it can cause allergic skin reactions upon contact.[1][2][3] Therefore, stringent safety measures are required during its handling, storage, and disposal.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE:

Protection Type Specific Requirement Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact and potential sensitization.[4]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes.
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Not generally required with adequate ventilation. Use a NIOSH-approved respirator if working in a poorly ventilated area or if aerosols are generated.To prevent inhalation of vapors or mists.

Operational Plan: From Receipt to Disposal

A systematic approach to managing this compound within the laboratory is essential to minimize exposure risks.

Receiving and Inspection
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Wear appropriate PPE (gloves and eye protection) during inspection.

  • If the container is compromised, isolate it in a fume hood and follow emergency spill procedures.

Storage
  • Store this compound in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.

  • Keep the container tightly closed when not in use.

  • Store separately from strong oxidizing agents, strong acids, and strong bases.

Handling and Use
  • All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Avoid direct contact with skin and eyes.

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • After handling, wash hands thoroughly with soap and water.

Disposal Plan
  • Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Do not pour this compound down the drain.

Quantitative Safety Data

While specific occupational exposure limits for this compound have not been established by major regulatory bodies like OSHA or ACGIH, a conservative approach is recommended due to its sensitizing properties. Data for the broader category of terpenes suggests a time-weighted average (TWA) exposure limit of 30 ppm.

Parameter Value Source/Analogue
GHS Hazard Statement H317: May cause an allergic skin reaction.[1][2]This compound
Flash Point 90.56 °C (195.00 °F)This compound
Occupational Exposure Limit (TWA) No specific limit established for this compound. 30 ppm recommended for Terpenes and Terpenoids.Terpenes (Analogue)

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

Skin Contact
  • Immediately wash the affected area with plenty of soap and water for at least 15 minutes.

  • Remove contaminated clothing.

  • If skin irritation or a rash develops, seek medical attention.

Eye Contact
  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Remove contact lenses if present and easy to do.

  • Seek medical attention.

Inhalation
  • Move the affected person to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek medical attention if symptoms persist.

Ingestion
  • Do NOT induce vomiting.

  • Rinse mouth with water.

  • Seek immediate medical attention.

Spills
  • Evacuate the area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Ventilate the area and wash the spill site after the material has been removed.

This compound Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.